molecular formula C32H60N2O8S B3336620 CHAPS hydrate CAS No. 331717-45-4

CHAPS hydrate

Katalognummer: B3336620
CAS-Nummer: 331717-45-4
Molekulargewicht: 632.9 g/mol
InChI-Schlüssel: SJCUTFKCLFLIFE-JWTJKVBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CHAPS hydrate is a useful research compound. Its molecular formula is C32H60N2O8S and its molecular weight is 632.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, 98% is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58N2O7S.H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCUTFKCLFLIFE-JWTJKVBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313223-04-0, 331717-45-4
Record name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 331717-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Zwitterionic Advantage: A Technical Guide to CHAPS Hydrate's Mechanism of Action in Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solubilization of proteins, particularly integral membrane proteins, is a cornerstone of numerous biochemical and proteomic workflows. The choice of detergent is paramount to preserving the native structure and function of the target protein. Among the vast array of available detergents, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, has established itself as a versatile and effective zwitterionic detergent. This technical guide provides an in-depth exploration of the mechanism of action of CHAPS hydrate in protein solubilization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

CHAPS is a non-denaturing detergent that combines the structural features of bile salts and sulfobetaine-type detergents.[1] Its zwitterionic nature, conferred by a quaternary ammonium cation and a sulfonate anion, results in a net neutral charge over a broad pH range (pH 2-12).[2][3] This property makes CHAPS compatible with downstream applications such as ion-exchange chromatography and isoelectric focusing.[2]

Core Mechanism of Action

The primary mechanism by which CHAPS solubilizes proteins, especially membrane-bound ones, involves the formation of micelles that create a hydrophilic shield around the hydrophobic regions of the protein, rendering it soluble in aqueous solutions.[1] This process can be broken down into several key stages:

  • Monomer Partitioning into the Lipid Bilayer: Below its critical micelle concentration (CMC), CHAPS monomers insert themselves into the lipid bilayer of the cell membrane.

  • Membrane Destabilization and Solubilization: As the concentration of CHAPS increases and surpasses its CMC, the detergent molecules begin to form micelles. These micelles disrupt the lipid-lipid and lipid-protein interactions within the membrane, leading to the solubilization of the membrane components.[4]

  • Formation of Protein-Detergent-Lipid Mixed Micelles: Integral membrane proteins are then encapsulated within mixed micelles composed of CHAPS, lipids, and the protein itself. The hydrophobic steroid backbone of the CHAPS molecules interacts with the hydrophobic transmembrane domains of the protein, while the polar headgroups face the aqueous environment.[1] This micellar encapsulation prevents the hydrophobic regions of the protein from aggregating in the aqueous buffer.[1]

  • Preservation of Native Conformation: Due to its non-denaturing properties, CHAPS is adept at breaking protein-protein and lipid-protein interactions without significantly disrupting the secondary and tertiary structures of the protein.[1] This is crucial for maintaining the biological activity of the solubilized protein for subsequent functional assays.

The molecular dynamics of CHAPS micelle formation reveal a grain-like heterogeneity with hydrophobic micropockets, which are thought to contribute to its solubilizing capabilities.[5][6] The stability of these micelles is primarily driven by electrostatic interactions between the polar groups of the tails and the hydroxyl groups of the sterol rings.[5][6]

Quantitative Data Summary

The effective use of CHAPS in protein solubilization protocols is dependent on its physicochemical properties. The following tables summarize key quantitative data for CHAPS.

PropertyValueReferences
Molecular Weight614.88 g/mol [7]
Critical Micelle Concentration (CMC)6 - 10 mM[7][8]
Aggregation Number~10
Micellar Molecular Weight6,150 Da
AppearanceWhite solid---
Solubility in Water50 mg/mL
Experimental ParameterRecommended RangeNotesReferences
CHAPS Concentration (% w/v)0.5% - 2.0%The optimal concentration should be determined empirically for each protein.[7]
CHAPS Concentration (Molarity)8 - 32 mMShould always be above the CMC.[7]
Detergent:Protein Ratio (w/w)1:1 to 10:1Lower ratios for initial solubilization; higher ratios for complete delipidation.[7]
Total Protein Concentration1 - 10 mg/mLTypical range for membrane preparations before adding detergent.[7]
Incubation Temperature4°CTo minimize proteolysis and maintain protein stability.[7]
Incubation Time30 minutes to 2 hoursShorter times are often sufficient; longer times may risk protein degradation.[7]

Experimental Protocols

Protocol 1: General Protein Solubilization from Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold CHAPS Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors. A typical volume is 1 mL for a 10 cm dish.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing, to facilitate lysis. For difficult-to-lyse cells, brief sonication on ice may be performed.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

  • Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube for downstream applications.

Protocol 2: Screening for Optimal CHAPS Concentration

Procedure:

  • Prepare isolated cell or tissue membranes using standard differential centrifugation methods.

  • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl) containing a protease inhibitor cocktail.

  • Determine the total protein concentration of the membrane suspension using a compatible protein assay (e.g., BCA assay). Adjust the concentration to 1-10 mg/mL.[7]

  • Set up a series of solubilization reactions in microcentrifuge tubes. To each tube, add the membrane suspension and a stock solution of CHAPS to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).[7] Ensure the total protein concentration is consistent across all reactions.

  • Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.[7]

  • Separate the soluble and insoluble fractions by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.[7]

  • Carefully collect the supernatant (solubilized fraction) and analyze aliquots from each condition by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the optimal CHAPS concentration.

Visualizations

CHAPS_Mechanism_of_Action cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Mixed_Micelle Protein-Detergent-Lipid Mixed Micelle Lipid_Bilayer->Mixed_Micelle Solubilization Membrane_Protein Integral Membrane Protein Membrane_Protein->Mixed_Micelle CHAPS_Monomers CHAPS Monomers CHAPS_Monomers->Lipid_Bilayer Partitioning CHAPS_Micelle CHAPS Micelle CHAPS_Micelle->Mixed_Micelle

Caption: Mechanism of CHAPS-mediated protein solubilization.

Experimental_Workflow_CHAPS Start Cultured Cells/ Tissue Homogenate Lysis Cell Lysis in CHAPS Buffer Start->Lysis Incubation Incubation (e.g., 30 min at 4°C) Lysis->Incubation Centrifugation Clarification by Centrifugation (e.g., 14,000 x g) Incubation->Centrifugation Supernatant Solubilized Protein (Supernatant) Centrifugation->Supernatant Pellet Insoluble Debris (Pellet) Centrifugation->Pellet Downstream Downstream Applications (e.g., Chromatography, Electrophoresis) Supernatant->Downstream

Caption: General experimental workflow for protein solubilization using CHAPS.

Conclusion

This compound remains a cornerstone detergent in the biochemist's toolkit for its ability to gently and effectively solubilize proteins, particularly those embedded in lipid membranes. Its zwitterionic nature and non-denaturing properties are key to preserving the structural and functional integrity of proteins for a wide range of downstream applications. By understanding the fundamental mechanism of action and optimizing experimental parameters such as concentration and detergent-to-protein ratio, researchers can harness the full potential of CHAPS for successful protein solubilization and subsequent analysis. While newer detergents and detergent-free methods are emerging, the reliability, versatility, and extensive body of literature supporting CHAPS ensure its continued relevance in protein science and drug development.

References

CHAPS Hydrate: A Technical Guide to Critical Micelle Concentration in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent widely employed in biochemical and pharmaceutical research. Its non-denaturing properties make it an invaluable tool for solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the molecules of interest. A key parameter governing the behavior of CHAPS in aqueous solutions is its critical micelle concentration (CMC). This technical guide provides an in-depth overview of the CMC of CHAPS, including quantitative data under various experimental conditions, detailed experimental protocols for its determination, and a visualization of a common workflow utilizing this versatile detergent.

Core Properties of CHAPS

CHAPS is a sulfobetaine derivative of cholic acid, which gives it a unique structure with a rigid steroidal hydrophobic group and a polar, zwitterionic head group. This amphipathic nature allows it to effectively shield the hydrophobic regions of membrane proteins from the aqueous environment, thereby preventing aggregation and maintaining their solubility. A defining characteristic of CHAPS is its relatively high CMC, which facilitates its removal from protein solutions by methods such as dialysis.[1][2]

Quantitative Data: Critical Micelle Concentration of CHAPS

The CMC of CHAPS is influenced by several factors, including temperature and the ionic strength of the solution. The following tables summarize the quantitative data on the CMC of CHAPS under different conditions.

ParameterValueExperimental ConditionsTechnique(s)Reference(s)
Critical Micelle Concentration (CMC) 6 - 10 mMNot specifiedNot specified[1][2][3][4]
8 mMNot specifiedNot specified[5]
6.41 mMNo saltNot specified[6][7]
4.10 mM1.5 M NaClNot specified[6][7]
Decreases with increasing NaCl concentrationVarying NaCl concentrationsNot specified[6]
Decreases with increasing temperature278.15 K - 328.15 KIsothermal Titration Calorimetry (ITC)[8][9]
Aggregation Number (Nagg) 4 - 140 - 0.1 M Na+Not specified[2][7]
~10Not specifiedNot specified[7]
5 ± 1278.15 K - 328.15 K, Water, NaCl solutions (0.1, 0.5, 1 M), Buffer solutions (pH 3.0, 6.8, 7.8)Isothermal Titration Calorimetry (ITC)[7][9]
Micellar Molecular Weight 6,150 DaNot specifiedNot specified[1][7]

Experimental Protocols for CMC Determination

Accurate determination of the CMC is crucial for optimizing experimental protocols involving CHAPS. Several biophysical techniques can be employed for this purpose.

Surface Tensiometry

This classical method relies on the principle that the surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.

Methodology:

  • Solution Preparation: Prepare a stock solution of CHAPS in the desired aqueous buffer. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each dilution. Ensure the temperature is controlled and constant throughout the measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the CHAPS concentration. The CMC is determined from the breakpoint in the curve, where the surface tension begins to plateau.

Fluorescence Spectroscopy using Pyrene Probe

This highly sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.

Methodology:

  • Probe and Surfactant Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of CHAPS solutions in the desired aqueous buffer.

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to each CHAPS dilution. The final pyrene concentration should be low enough to avoid excimer formation.

  • Fluorescence Measurement: Excite the pyrene probe at approximately 335 nm and record the emission spectrum.

  • Data Analysis: Monitor the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. A significant decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core. Plot the I₁/I₃ ratio against the CHAPS concentration. The CMC is determined from the inflection point of this plot.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation. It is a powerful technique that can also provide information on the enthalpy of micellization and the aggregation number.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of CHAPS (well above the CMC) in the desired buffer; this will be the titrant in the syringe. Fill the sample cell with the same buffer.

  • Titration: Perform a series of small, sequential injections of the concentrated CHAPS solution into the buffer-filled cell while monitoring the heat evolved or absorbed.

  • Data Analysis: The resulting thermogram will show a characteristic sigmoidal curve. The CMC is determined from the midpoint of the transition. The enthalpy of micellization can be calculated from the magnitude of the heat change.

Visualization of Experimental Workflow

A common application of CHAPS is in the extraction of proteins from cellular samples for subsequent analysis by two-dimensional gel electrophoresis (2-DE). The following diagram illustrates a typical workflow for this process.

CHAPS_Protein_Extraction_Workflow start_end start_end process process reagent reagent output output start Start: Cell Pellet lysis Cell Lysis start->lysis centrifugation1 Centrifugation (Remove Debris) lysis->centrifugation1 chaps_buffer CHAPS Lysis Buffer (Urea, Thiourea, DTT) chaps_buffer->lysis supernatant1 Collect Supernatant (Solubilized Proteins) centrifugation1->supernatant1 cleanup Protein Cleanup (e.g., Precipitation) supernatant1->cleanup resuspension Resuspend Pellet cleanup->resuspension quantification Protein Quantification resuspension->quantification rehydration_buffer Rehydration Buffer (with CHAPS) rehydration_buffer->resuspension end Ready for 2-DE quantification->end

Caption: Workflow for CHAPS-based protein extraction for 2-D electrophoresis.

Conclusion

Understanding the critical micelle concentration of CHAPS is fundamental for its effective application in research and development. The CMC is not a fixed value but is influenced by environmental factors such as temperature and ionic strength. The experimental protocols described provide robust methods for determining the CMC in specific experimental setups. The zwitterionic and non-denaturing properties of CHAPS, coupled with its high CMC, make it an indispensable tool for the solubilization and purification of membrane proteins, facilitating a wide range of downstream applications in proteomics and drug discovery.

References

CHAPS Hydrate Detergent: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate, a zwitterionic detergent widely utilized by researchers, scientists, and drug development professionals. This document outlines its core physicochemical characteristics, provides detailed experimental protocols for its use in key biochemical applications, and presents visual workflows to facilitate experimental design and execution.

Core Chemical and Physical Properties

CHAPS is a non-denaturing zwitterionic detergent that is highly effective in solubilizing membrane proteins while preserving their native structure and function.[1][2][3] Its unique structure, combining features of both sulfobetaine-type detergents and bile salts, makes it a versatile tool in proteomics and molecular biology research.[1] CHAPS is structurally similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid.[4] It is synthesized from cholic acid and possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group, rendering it electrically neutral over a broad pH range.[2][4] This zwitterionic nature is a significant advantage in techniques like isoelectric focusing and ion-exchange chromatography as it does not interfere with the native charge of proteins.

Structural Information

The chemical structure of CHAPS consists of a rigid steroidal backbone derived from cholic acid, which provides the hydrophobic character necessary for interacting with membrane lipids and the hydrophobic regions of proteins. This is linked to a polar head group containing a sulfobetaine moiety, which confers its zwitterionic properties and high water solubility.

Chemical Structure of CHAPS Hydrate:

CHAPS_Structure cluster_steroid Steroid Nucleus (Hydrophobic) cluster_linker Linker cluster_headgroup Zwitterionic Head Group (Hydrophilic) C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 OH1 OH1 C3->OH1 OH C5 C5 C4->C5 C14 C14 C4->C14 C10 C10 C5->C10 C10->C1 C9 C9 C10->C9 C19 C19 C8 C8 C9->C8 C11 C11 C9->C11 C7 C7 C8->C7 C8->C14 C6 C6 C7->C6 OH2 OH2 C7->OH2 OH C6->C5 C13 C13 C14->C13 C17 C17 C13->C17 C18 C18 C16 C16 C17->C16 Side_Chain ...(CH2)2- C15 C15 C16->C15 C15->C14 C12 C12 C11->C12 C12->C13 OH3 OH3 C12->OH3 OH CO C=O Side_Chain->CO NH NH CO->NH Propyl -(CH2)3- NH->Propyl N+ N+(CH3)2 Propyl->N+ Me1 Me1 N+->Me1 CH3 Me2 Me2 N+->Me2 CH3 Propyl_Sulfonate -(CH2)3- N+->Propyl_Sulfonate SO3- SO3- Propyl_Sulfonate->SO3-

Caption: Chemical structure of CHAPS detergent.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₅₈N₂O₇S[4][5]
Molecular Weight 614.88 g/mol [5]
Appearance White crystalline powder[1][5]
Purity >98%[2][5]
Melting Point 156 - 158°C[5]

Table 2: Micellar and Solution Properties of this compound

PropertyValueReference(s)
Critical Micelle Concentration (CMC) 8-10 mM[1][4]
Aggregation Number 4-14[1]
Average Micellar Weight 6,150 Da[1]
Solubility in Water 50 mg/mL at 20°C[1][5]
pH Range (for zwitterionic character) 2 - 12
Cloud Point >100 °C
Conductivity (10% solution) <25 µS

Experimental Protocols

This section provides detailed methodologies for common experimental procedures utilizing CHAPS detergent.

Membrane Protein Extraction for Western Blotting

This protocol describes the extraction of membrane proteins from cultured cells using a CHAPS-based lysis buffer, suitable for subsequent analysis by Western blotting.

Materials:

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge.

Procedure:

  • Wash cultured cells (approximately 80-90% confluent) twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add ice-cold CHAPS Lysis Buffer to the cell monolayer (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The protein extract is now ready for SDS-PAGE and Western blot analysis.

Co-Immunoprecipitation (Co-IP) from Cultured Cells

This protocol outlines the steps for performing Co-IP to study protein-protein interactions using CHAPS to lyse cells and maintain complex integrity.

Materials:

  • CHAPS Lysis Buffer (as described in 2.1).

  • CHAPS Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPS.

  • Primary antibody specific to the "bait" protein.

  • Protein A/G magnetic beads or agarose resin.

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M glycine, pH 2.5).

Procedure:

  • Prepare cell lysate as described in the membrane protein extraction protocol (Section 2.1).

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the supernatant to a fresh, pre-chilled tube.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold CHAPS Wash Buffer.

  • Elute the protein complexes from the beads using the chosen elution buffer.

  • Analyze the eluted proteins by Western blotting.

Sample Preparation for Two-Dimensional (2D) Gel Electrophoresis

This protocol provides a general method for preparing protein samples for 2D gel electrophoresis using a CHAPS-containing solubilization buffer.

Materials:

  • 2D Solubilization Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 50 mM DTT, 0.2% (v/v) carrier ampholytes.

  • IPG strips.

  • Rehydration tray.

Procedure:

  • Solubilize the protein sample (e.g., cell pellet or tissue powder) in 2D Solubilization Buffer.

  • Incubate the sample for 1 hour at room temperature with occasional vortexing to ensure complete solubilization.

  • Centrifuge the sample at 14,000 x g for 15 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a new tube.

  • Determine the protein concentration.

  • Dilute the protein sample to the desired final concentration in 2D Solubilization Buffer.

  • Apply the sample to an IPG strip in a rehydration tray for passive or active rehydration according to the manufacturer's instructions.

  • The IPG strip is now ready for isoelectric focusing (first dimension).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols section, providing a clear visual guide for laboratory procedures.

Membrane_Protein_Extraction_Workflow start Start: Cultured Cells (80-90% Confluency) wash Wash cells twice with ice-cold PBS start->wash lyse Add ice-cold CHAPS Lysis Buffer and scrape cells wash->lyse incubate Incubate on ice for 30 minutes (vortex occasionally) lyse->incubate centrifuge Centrifuge at 14,000 x g for 15 min at 4°C incubate->centrifuge collect Collect supernatant (Solubilized Membrane Proteins) centrifuge->collect quantify Determine protein concentration (e.g., BCA assay) collect->quantify end End: Protein extract ready for Western Blotting quantify->end

Caption: Workflow for Membrane Protein Extraction using CHAPS.

Co_IP_Workflow start Start: Cell Lysate in CHAPS Buffer preclear Pre-clear lysate with Protein A/G beads (1 hr, 4°C) start->preclear add_ab Add primary antibody to pre-cleared lysate (2-4 hrs or O/N, 4°C) preclear->add_ab add_beads Add Protein A/G beads to capture antibody-protein complex (1-2 hrs, 4°C) add_ab->add_beads wash_beads Wash beads 3-5 times with ice-cold CHAPS Wash Buffer add_beads->wash_beads elute Elute protein complexes from beads wash_beads->elute end End: Eluted proteins ready for Western Blot analysis elute->end

Caption: Experimental Workflow for Co-Immunoprecipitation using CHAPS.

TwoD_Electrophoresis_Workflow start Start: Protein Sample (Cells/Tissue) solubilize Solubilize in 2D Solubilization Buffer (Urea, Thiourea, CHAPS, DTT) start->solubilize centrifuge Centrifuge to remove insoluble material solubilize->centrifuge quantify Determine protein concentration centrifuge->quantify rehydrate Apply sample to IPG strip for rehydration quantify->rehydrate ief Perform Isoelectric Focusing (1st Dimension) rehydrate->ief equilibrate Equilibrate IPG strip ief->equilibrate sds_page Perform SDS-PAGE (2nd Dimension) equilibrate->sds_page end End: 2D Gel ready for staining and analysis sds_page->end

Caption: General Workflow for 2D Gel Electrophoresis Sample Preparation.

References

Understanding the Zwitterionic Nature of CHAPS Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realms of biochemistry, molecular biology, and drug development, the effective solubilization and stabilization of proteins, particularly membrane proteins, are paramount for their structural and functional characterization.[1][2] 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) is a widely utilized zwitterionic detergent that has become an invaluable tool for researchers.[3][4] Derived from cholic acid, CHAPS uniquely combines the properties of bile salts and sulfobetaine-type detergents, enabling it to gently disrupt biological membranes and solubilize proteins while preserving their native conformation and activity.[2][3] This technical guide provides an in-depth exploration of the core zwitterionic nature of CHAPS hydrate, its physicochemical properties, and its critical applications for scientists and drug development professionals.

The Zwitterionic Core of CHAPS: Structure and Advantages

The efficacy of CHAPS stems directly from its unique molecular architecture. It consists of a rigid, hydrophobic steroid backbone derived from cholic acid and a polar, zwitterionic headgroup.[1] This headgroup contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[4][5]

The Zwitterionic Advantage: This dual-charge nature results in a molecule with a net neutral charge across a broad pH range, typically from 2 to 12.[5][6][7] This electrical neutrality is a significant advantage over ionic detergents (like SDS), which are strongly denaturing, and offers distinct benefits compared to non-ionic detergents.[8][9] The primary advantages include:

  • Preservation of Native State: CHAPS is a non-denaturing detergent, adept at breaking protein-protein and lipid-protein interactions without significantly disrupting the protein's secondary and tertiary structures.[2][10]

  • Compatibility with Analytical Techniques: Its net neutral charge prevents interference in charge-based separation techniques, making it exceptionally useful for isoelectric focusing (IEF) and ion-exchange chromatography.[3][6][8]

  • Effective Solubilization: It efficiently solubilizes membrane proteins by creating a membrane-mimetic environment, shielding the protein's hydrophobic domains from the aqueous solution.[1][2]

Conceptual Structure of CHAPS cluster_0 CHAPS Molecule cluster_1 Zwitterionic Headgroup Steroid Hydrophobic Steroid Backbone (from Cholic Acid) Linker Propylamido Linker Steroid->Linker Ammonium Quaternary Ammonium (Positive Charge, N+) Linker->Ammonium Sulfonate Sulfonate Group (Negative Charge, SO3-)

Caption: Conceptual diagram of the CHAPS molecule.

Physicochemical Properties and Micelle Formation

In aqueous solutions, detergent molecules like CHAPS self-assemble into spherical structures called micelles when their concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC).[2][9] The high CMC of CHAPS is advantageous as it allows for its easy removal from protein samples via dialysis or gel filtration.[8][11] The physicochemical properties of CHAPS are influenced by environmental factors such as temperature, pH, and ionic strength.[12][13]

Table 1: Quantitative Physicochemical Properties of CHAPS

ParameterValueExperimental ConditionsTechnique(s)
Critical Micelle Concentration (CMC) 6-10 mMNot specifiedNot specified[2][6][7][8][11][12][14][15]
8 mMNot specifiedNot specified[16][17][18]
5.80 mMNot specifiedStreaming Potential Measurement[12]
6.41 mMNo saltNot specified[12]
4.10 mM1.5 M NaClNot specified[12]
Aggregation Number (Nagg) 4-140-0.1 M Na+Not specified[8][12]
~10Not specifiedNot specified[12][14]
5 ± 1278.15 K - 328.15 K, Water, NaCl/Buffer solutionsIsothermal Titration Calorimetry (ITC)[12]
Micellar Molecular Weight 6,150 DaNot specifiedNot specified[8][11][12][14]
Monomer Molecular Weight 614.88 g/mol Anhydrous basisNot specified[6][7][11][19]
Hydrodynamic Diameter (Dh) 3.0 nm298 KNuclear Magnetic Resonance (NMR)[12]
2.8 nm298 KTransmission Electron Microscopy (TEM)[12]
Cloud Point >100°CNot specifiedNot specified[14][16][17][18]
Aqueous Solubility 50 mg/mL20°CNot specified[11][16][17][18][19]

Key Applications in Research and Drug Development

Solubilization and Reconstitution of Membrane Proteins

The primary application of CHAPS is the solubilization of membrane proteins from the lipid bilayer.[1] Its non-denaturing properties are crucial for extracting these proteins in a soluble and often active state, making them amenable to further study.[1][2] The process involves the CHAPS micelles creating a protective, membrane-like environment around the protein's hydrophobic transmembrane domains.[1][2] Once purified, the protein-CHAPS complex can be used to reconstitute the protein into an artificial lipid environment, such as liposomes, for functional assays.[1][20]

Membrane Protein Solubilization & Reconstitution Workflow cluster_0 Native State cluster_1 Solubilization cluster_2 Functional Analysis Membrane Lipid Bilayer Membrane Protein Solubilized Protein-CHAPS Micelle Complex Membrane:p2->Solubilized + CHAPS (> CMC) Reconstituted Artificial Bilayer (Liposome) Reconstituted Protein Solubilized->Reconstituted Detergent Removal (e.g., Dialysis)

Caption: Workflow for solubilizing and reconstituting membrane proteins.
Proteomics: 2D Gel Electrophoresis

In two-dimensional (2D) gel electrophoresis, proteins are separated first by their isoelectric point (pI) and then by their molecular weight. The zwitterionic nature of CHAPS is critical here, as it solubilizes proteins without conferring a net charge that would interfere with the initial isoelectric focusing step.[5][8] A common solubilization buffer for this application contains urea, CHAPS, a reducing agent like DTT, and a buffer like Tris.[8][11]

2D Gel Electrophoresis Workflow using CHAPS Sample Protein Sample (e.g., Cell Lysate) Solubilize Solubilize in Buffer (8M Urea, 4% CHAPS, DTT, Tris) Sample->Solubilize IEF 1st Dimension: Isoelectric Focusing (IEF) Separation by pI Solubilize->IEF Equilibrate Equilibrate IPG Strip (SDS Buffer) IEF->Equilibrate SDS_PAGE 2nd Dimension: SDS-PAGE Separation by Molecular Weight Equilibrate->SDS_PAGE Analyze Stain and Analyze Gel SDS_PAGE->Analyze

Caption: Workflow for 2D gel electrophoresis with CHAPS.
Analysis of Protein-Protein Interactions

CHAPS is mild enough to solubilize protein complexes without disrupting the interactions between their subunits.[8] This makes it the detergent of choice for techniques like co-immunoprecipitation (Co-IP), where the goal is to isolate a specific protein along with its binding partners from a cell lysate.[8]

Co-Immunoprecipitation (Co-IP) Workflow Cells Cultured Cells or Tissue Lysis Lyse with CHAPS Buffer to release protein complexes Cells->Lysis Lysate Clarified Cell Lysate (Intact Protein Complexes) Lysis->Lysate Antibody Add Specific Primary Antibody (Targets one protein in the complex) Lysate->Antibody Beads Add Protein A/G Beads (Binds antibody) Antibody->Beads Immunoprecipitate Immunoprecipitate Complex (Centrifugation) Beads->Immunoprecipitate Wash_Elute Wash to Remove Non-specific Binders & Elute Complex Immunoprecipitate->Wash_Elute Analysis Analyze via SDS-PAGE / Western Blot Wash_Elute->Analysis

Caption: Co-Immunoprecipitation workflow using a CHAPS-based buffer.

Experimental Protocols

General Protocol for Membrane Protein Extraction

This protocol provides a general workflow for extracting membrane proteins from cultured cells using a CHAPS-based lysis buffer.[1][5]

  • Preparation: Prepare an ice-cold CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, and a protease inhibitor cocktail).

  • Cell Lysis: Resuspend a cell pellet in the ice-cold CHAPS Lysis Buffer.

  • Incubation: Incubate the suspension on ice for 30 minutes, vortexing gently every 10 minutes to facilitate lysis.[5] For more resistant cells, mechanical disruption (e.g., Dounce homogenization or sonication) may be required.[5]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble debris.

  • Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications.

Characterization of Micelle Properties

Isothermal Titration Calorimetry (ITC) for CMC and Aggregation Number Determination [12]

  • Sample Preparation: Prepare a concentrated solution of CHAPS (e.g., 50-100 mM) in the desired buffer. The same buffer is placed in the ITC sample cell.

  • Instrumentation: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 5-10 µL) of the concentrated CHAPS solution into the buffer-filled cell while measuring the heat change.[12]

  • Data Analysis: The raw data shows heat pulses for each injection. Integrating these pulses yields the enthalpy change. A plot of enthalpy change versus CHAPS concentration will show a distinct inflection point. The concentration at this inflection point corresponds to the CMC. The aggregation number can be estimated by fitting the data to a micellization model.[12]

Dynamic Light Scattering (DLS) for Micelle Size Determination [12]

  • Sample Preparation: Prepare CHAPS solutions in the desired buffer at a concentration well above the CMC (e.g., 20 mM). Filter the solution through a 0.22 µm syringe filter to remove dust.[12]

  • Equilibration: Allow the sample to equilibrate at the desired temperature for at least 15 minutes before measurement.[12]

  • Data Acquisition: Place the sample in the DLS instrument. The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

  • Data Analysis: The software calculates the diffusion coefficient of the micelles. The hydrodynamic diameter (size) is then calculated using the Stokes-Einstein equation.[12]

Conclusion

This compound's identity as a zwitterionic detergent is central to its widespread utility in life sciences. Its unique structure, which confers electrical neutrality over a wide pH range, allows it to be a powerful yet gentle agent for solubilizing challenging membrane proteins while preserving their native structure and function.[1][3] The combination of a high critical micelle concentration, facilitating its easy removal, and its compatibility with numerous downstream applications like 2D electrophoresis and co-immunoprecipitation solidifies its role as a versatile and indispensable tool for researchers, scientists, and drug development professionals.[1][15]

References

The Pivotal Role of CHAPS Hydrate in Membrane Protein and Receptor Solubilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral membrane proteins and receptors are central to a multitude of cellular functions, including signal transduction, molecular transport, and enzymatic activity. However, their hydrophobic nature, deeply embedded within the lipid bilayer, presents considerable challenges for their isolation and functional characterization. The selection of an appropriate detergent is therefore a critical step in rendering these proteins soluble while preserving their native conformation and biological activity. This technical guide provides an in-depth exploration of CHAPS hydrate (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent widely employed for the solubilization of membrane proteins and the disruption of protein-protein interactions.

CHAPS' unique molecular structure, which combines features of both sulfobetaine-type detergents and bile salts, allows for the gentle yet effective disruption of cell membranes.[1][2] This leads to the formation of mixed micelles containing the target protein, lipids, and detergent, thereby maintaining the protein in a soluble and often functionally active state. Its non-denaturing and electrically neutral characteristics over a broad pH range make it compatible with various downstream applications, including chromatography and electrophoresis.[1][3]

Physicochemical Properties of CHAPS

A thorough understanding of the physicochemical properties of CHAPS is essential for optimizing solubilization protocols. The following table summarizes key quantitative data for this compound.

PropertyValueUnitSource(s)
Molecular Weight614.88 (anhydrous basis) g/mol [4]
Critical Micelle Concentration (CMC)6 - 10mM[1][2][5]
Aggregation Number4 - 14[2]
Average Micellar Weight6,150Da[2][4]
Solubility in Water50mg/mL
Cloud Point>100°C[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of CHAPS for membrane protein solubilization.

Protocol 1: General Solubilization of Membrane Proteins from Cultured Cells

This protocol outlines a general procedure for extracting membrane proteins from cultured cells using a CHAPS-based lysis buffer.[1]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Grow cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold CHAPS Lysis Buffer (with freshly added inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing. For cells that are difficult to lyse, a brief sonication on ice can be performed.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube for downstream applications.[1]

Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs) from Bovine Hippocampal Membranes

This protocol is adapted from a method for the efficient solubilization of the serotonin 1A receptor, a GPCR.[1]

Materials:

  • Bovine hippocampal membranes

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 1 M NaCl, 5 mM CHAPS

  • Polyethylene glycol (PEG)

  • Ultracentrifuge

Procedure:

  • Resuspend the bovine hippocampal membranes in the Solubilization Buffer to a protein concentration of 2 mg/mL.[1]

  • Incubate the suspension on ice for 30 minutes with gentle stirring.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.

  • Collect the supernatant which contains the solubilized receptors.[1]

  • For subsequent ligand binding assays that require salt removal, perform a PEG precipitation by adding PEG to the supernatant to a final concentration of 15% (w/v).

  • Incubate on ice for 15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the solubilized receptor.

  • Discard the supernatant and resuspend the pellet in a suitable buffer for your downstream application.

Protocol 3: Co-Immunoprecipitation (Co-IP) using CHAPS Buffer

CHAPS is well-suited for Co-IP studies as it effectively preserves protein-protein interactions.[6][7]

Materials:

  • Cell lysate prepared with CHAPS Lysis Buffer (see Protocol 1)

  • Primary antibody specific for the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (can be the same as CHAPS Lysis Buffer)

  • Elution Buffer (e.g., 2X Laemmli sample buffer)

Procedure:

  • Pre-clearing the Lysate (Optional): Add Protein A/G beads to the cleared lysate and incubate for 30-60 minutes at 4°C with gentle rotation. Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and carefully remove the supernatant. Resuspend the beads in ice-cold Wash Buffer and repeat the wash step three to five times.

  • Elution: After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the protein complexes.

  • Centrifuge the beads and collect the supernatant containing the eluted proteins for analysis.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships.

G cluster_0 Cell Culture & Lysis cluster_1 Protein Extraction Cultured Cells Cultured Cells Wash with PBS Wash with PBS Cultured Cells->Wash with PBS Lyse in CHAPS Buffer Lyse in CHAPS Buffer Wash with PBS->Lyse in CHAPS Buffer Incubate on Ice Incubate on Ice Lyse in CHAPS Buffer->Incubate on Ice Centrifuge Centrifuge Incubate on Ice->Centrifuge Collect Supernatant (Solubilized Proteins) Collect Supernatant (Solubilized Proteins) Centrifuge->Collect Supernatant (Solubilized Proteins) Downstream Applications Downstream Applications Collect Supernatant (Solubilized Proteins)->Downstream Applications

General workflow for membrane protein solubilization using CHAPS.

G cluster_0 Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Cell Lysate in CHAPS Cell Lysate in CHAPS Pre-clear with Beads Pre-clear with Beads Cell Lysate in CHAPS->Pre-clear with Beads Add Primary Antibody Add Primary Antibody Pre-clear with Beads->Add Primary Antibody Add Protein A/G Beads Add Protein A/G Beads Add Primary Antibody->Add Protein A/G Beads Wash Beads Wash Beads Add Protein A/G Beads->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins Western Blot Analysis Western Blot Analysis Elute Proteins->Western Blot Analysis

A typical co-immunoprecipitation workflow using a CHAPS-based buffer.

G GPCR in Membrane GPCR in Membrane Solubilized GPCR Solubilized GPCR GPCR in Membrane->Solubilized GPCR CHAPS Solubilization G-Protein G-Protein Solubilized GPCR->G-Protein Interaction Studies Downstream Effectors Downstream Effectors G-Protein->Downstream Effectors Signal Transduction

Conceptual diagram of GPCR signaling studies post-solubilization with CHAPS.

Conclusion

This compound is a versatile and effective zwitterionic detergent for the solubilization of membrane proteins and receptors. Its non-denaturing properties and high critical micelle concentration make it a valuable tool for a wide range of applications, from initial protein extraction to complex functional and structural studies. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methodologies for successfully working with these challenging yet crucial biomolecules.

References

The Guardian of Conformation: A Technical Guide to CHAPS Hydrate in Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science and drug development, maintaining the structural and functional integrity of proteins is paramount. Protein aggregation, a common pitfall in protein handling and formulation, can lead to loss of biological activity and elicit immunogenic responses. This technical guide delves into the crucial role of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate, commonly known as CHAPS, in mitigating this challenge. As a zwitterionic detergent, CHAPS has proven to be an invaluable tool for solubilizing, stabilizing, and preventing the aggregation of a wide range of proteins, particularly those of membranous origin.[1][2][3]

Mechanism of Action: Shielding Proteins from Self-Association

The primary mechanism by which CHAPS prevents protein aggregation lies in its amphiphilic nature.[3] Proteins, especially membrane proteins, possess hydrophobic regions that are normally shielded from the aqueous environment by the lipid bilayer.[1][3] Upon extraction from their native environment, these hydrophobic patches become exposed and tend to interact with each other, leading to the formation of non-functional aggregates.[3]

CHAPS effectively counteracts this by forming micelles that encapsulate the hydrophobic domains of the protein.[3] This action is critically dependent on the Critical Micelle Concentration (CMC) of CHAPS, which is the concentration at which individual detergent molecules (monomers) begin to self-assemble into these micellar structures.[4][5] By maintaining the CHAPS concentration above its CMC, researchers can ensure that a sufficient number of micelles are available to shield the hydrophobic surfaces of the protein, thus preventing protein-protein interactions that lead to aggregation.[4]

CHAPS_Mechanism cluster_0 Aqueous Environment cluster_1 CHAPS Micelle Interaction Protein_Aggregated Aggregated Protein Non-functional Protein_Native Native Protein Functional Protein_Unfolded Unfolded Protein Hydrophobic Regions Exposed Protein_Native->Protein_Unfolded Denaturation Protein_Unfolded->Protein_Aggregated Aggregation CHAPS_Micelle CHAPS Micelle Hydrophobic Core Hydrophilic Shell Protein_Unfolded->CHAPS_Micelle Encapsulation Protein_in_Micelle Protein-CHAPS Complex Stabilized Protein CHAPS_Micelle->Protein_in_Micelle Stabilization Protein_in_Micelle->Protein_Native Maintains Native State

Mechanism of CHAPS-mediated protein stabilization.

Quantitative Data on CHAPS Properties and Efficacy

The effectiveness of CHAPS is highly dependent on its concentration and the surrounding experimental conditions. The following tables summarize key quantitative data for CHAPS.

Table 1: Physicochemical Properties of CHAPS

PropertyValueReference(s)
Molecular Weight614.88 g/mol (anhydrous basis)
Critical Micelle Concentration (CMC)6 - 10 mM in aqueous solution[3][4][6]
Aggregation Number4 - 14[6]
Average Micellar Weight~6,150 Da[1][6]
Solubility in Water50 mg/mL

Table 2: Influence of Experimental Conditions on CHAPS CMC

ConditionCMC (mM)Reference(s)
pH 7.45.80[6]
No salt (NaCl)6.41[6]
1.5 M NaCl4.10[6]

Table 3: Recommended CHAPS Concentrations for Various Applications

ApplicationRecommended Concentration (% w/v)Reference(s)
General Protein Stability0.1% - 2%[4]
Solubilization of Membrane Proteins1% - 2%[7]
Isoelectric Focusing1% - 4%[8]
Size-Exclusion Chromatography> CMC (e.g., ~1%)[7][9]

Experimental Protocols

Detailed and optimized protocols are critical for the successful use of CHAPS in preventing protein aggregation. Below are methodologies for key experiments.

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol outlines a general workflow for extracting membrane proteins using CHAPS.[7]

Materials:

  • E. coli cell pellet

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) CHAPS, 10% glycerol)

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Disrupt the cells by sonication on ice or through multiple freeze-thaw cycles.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. The optimal CHAPS concentration should be determined empirically for each protein.

  • Incubation: Incubate the suspension with gentle agitation for 1-2 hours at 4°C to allow for micellar encapsulation of the membrane proteins.

  • Clarification: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C. The supernatant contains the solubilized membrane proteins.

Solubilization_Workflow A E. coli Cell Pellet B Resuspend in Lysis Buffer A->B C Cell Disruption (Sonication/Freeze-thaw) B->C D Low-Speed Centrifugation (10,000 x g) C->D E Collect Supernatant (Cytosolic Fraction) D->E Supernatant M Discard Pellet (Cell Debris) D->M Pellet F High-Speed Centrifugation (100,000 x g) E->F G Collect Pellet (Membrane Fraction) F->G Pellet N Discard Supernatant F->N Supernatant H Resuspend in Solubilization Buffer with CHAPS G->H I Incubate with Agitation (4°C) H->I J High-Speed Centrifugation (100,000 x g) I->J K Collect Supernatant (Solubilized Membrane Proteins) J->K Supernatant L Discard Pellet (Insoluble Debris) J->L Pellet

Experimental workflow for membrane protein solubilization.

Protocol 2: Detergent-Assisted Protein Refolding

CHAPS can be instrumental in an "artificial chaperone" system for refolding proteins, often from inclusion bodies.[10]

Materials:

  • Denatured protein solution (e.g., in 8 M Urea or 6 M Guanidine Hydrochloride)

  • Capture Buffer (50 mM Tris-HCl, pH 8.0, 10-30 mM CHAPS)

  • Stripping Solution (e.g., 200 mM β-cyclodextrin in a suitable buffer)

  • Final Refolding Buffer (protein-specific)

Procedure:

  • Protein Capture: Rapidly dilute the denatured protein solution into the Capture Buffer. This lowers the denaturant concentration and allows CHAPS micelles to capture the unfolded protein, preventing aggregation. Incubate for approximately 30 minutes at room temperature.

  • Detergent Stripping: Add the Stripping Solution (e.g., β-cyclodextrin) to the protein-CHAPS complex solution. Cyclodextrins have a high affinity for detergent molecules and will effectively strip the CHAPS from the protein.

  • Folding: The removal of CHAPS allows the protein to fold into its native conformation in the Final Refolding Buffer. The efficiency of refolding can be assessed by activity assays or spectroscopic methods.

Refolding_Workflow A Denatured Protein in Urea/GdnHCl B Rapid Dilution into Capture Buffer (with CHAPS) A->B G Aggregated Protein A->G Aggregation upon Dilution (No CHAPS) C Formation of Protein-CHAPS Complex B->C Prevents Aggregation D Addition of Stripping Agent (e.g., Cyclodextrin) C->D E Removal of CHAPS from Protein D->E F Protein Refolding into Native Conformation E->F

References

CHAPS Hydrate Powder: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely employed in biochemical and life sciences research for its ability to solubilize membrane proteins while preserving their native state and function. This technical guide provides a comprehensive overview of the safety precautions and handling guidelines for CHAPS hydrate powder. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. This document details hazard identification, first-aid procedures, fire-fighting measures, accidental release protocols, and proper handling and storage. It also outlines the required personal protective equipment (PPE) and provides a generalized experimental protocol for the safe use of this reagent.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1] While extensive toxicological data is not available, it is known to cause skin and eye irritation, as well as respiratory tract irritation.[2][3] Therefore, appropriate precautions must be taken to avoid exposure.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin corrosion/irritation2H315: Causes skin irritationGHS07Warning
Serious eye damage/eye irritation2H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationGHS07Warning

Toxicological and Physicochemical Properties

A thorough investigation of the chemical, physical, and toxicological properties of this compound has not been fully conducted. The available data is summarized below.

Table 2: Toxicological Data Summary

Toxicological EndpointResult
Acute Toxicity (Oral)Harmful if swallowed.[1]
Acute Toxicity (Dermal)No data available.[4]
Acute Toxicity (Inhalation)No data available.[4]
Skin Corrosion/IrritationCauses skin irritation.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]
Respiratory or Skin SensitizationNo data available.[4]
Germ Cell MutagenicityNo data available.[4]
CarcinogenicityNot classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]
Reproductive ToxicityNo data available.[4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[2][3]
Specific Target Organ Toxicity (Repeated Exposure)No data available.[4]
Aspiration HazardNo data available.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₃₂H₅₈N₂O₇S · xH₂O
Molecular Weight614.88 g/mol (anhydrous basis)[1][5][6]
AppearanceWhite crystalline powder[5][7]
Melting Point156 - 158 °C (decomposes)[5][7]
Solubility in Water50 mg/mL at 20 °C[1][5][6][7]
Density1.01 g/mL at 20 °C[5][7]
Critical Micelle Concentration (CMC)6-10 mM[7][8]
OdorOdorless[9]
pH6 (100g/L in H₂O)

Experimental Protocols: Safe Handling of this compound Powder

The following is a generalized protocol for the safe handling and use of this compound powder in a laboratory setting.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of solid CHAPS and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[7]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (nitrile gloves are a suitable choice for incidental contact).[7] Always inspect gloves for tears or punctures before use.

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.[7]

  • Respiratory Protection: If adequate ventilation is not available when handling the solid form, use a NIOSH-approved respirator for dusts.[7]

3.2. Weighing and Solution Preparation

  • Don the appropriate PPE as described in section 3.1.

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent dust inhalation.

  • To prepare a solution, slowly add the this compound powder to the appropriate volume of water or buffer with gentle stirring to dissolve. Avoid vigorous shaking or stirring to prevent foaming.[7]

3.3. Storage

  • Store this compound powder in a tightly closed container in a dry and well-ventilated place.[3][10]

  • Recommended storage is at room temperature.[5] For stock solutions, storage at -20°C or -80°C may be recommended for longer-term stability.[11]

3.4. Spill Response

  • Solid Spills: In the event of a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[7]

  • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[7]

3.5. Disposal

  • All CHAPS waste, whether solid, liquid, or contaminated debris, must be treated as hazardous chemical waste.[7]

  • Do not pour CHAPS solutions down the drain.[7]

  • Collect all waste in clearly labeled, sealed containers designated for chemical waste and dispose of it according to local, state, and federal regulations.[7]

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Immediately make the victim drink water (two glasses at most).
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2]
In Case of Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Fire-Fighting and Accidental Release Measures

Table 5: Fire-Fighting and Accidental Release Procedures

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
Specific Hazards from the Chemical Combustible. Development of hazardous combustion gases or vapors possible in the event of a fire, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.
Personal Precautions for Accidental Release Use personal protective equipment.[3] Avoid dust formation.[3][10] Avoid breathing vapors, mist, or gas.[10] Ensure adequate ventilation.[10] Evacuate personnel to safe areas.[10]
Environmental Precautions Do not let the product enter drains.
Methods for Containment and Cleaning Up Cover drains. Collect, bind, and pump off spills. Take up dry. Dispose of properly. Clean up the affected area. Avoid generation of dusts.

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_spill Spill Response cluster_disposal Disposal PPE Don Appropriate PPE Weigh Weigh in Vented Enclosure PPE->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Use Use in Experiment Prepare->Use Store Store in Tightly Closed Container Use->Store CollectWaste Collect Waste in Labeled Container Use->CollectWaste Assess Assess Spill SolidSpill Solid Spill: Sweep Carefully Assess->SolidSpill LiquidSpill Liquid Spill: Absorb Assess->LiquidSpill CollectSpill Collect in Labeled Container SolidSpill->CollectSpill LiquidSpill->CollectSpill CollectSpill->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: Safe Handling and Disposal Workflow for this compound Powder.

PPE_for_CHAPS_Hydrate cluster_ppe Required Personal Protective Equipment EyeProtection Safety Glasses with Side Shields or Goggles HandProtection Chemical-Resistant Gloves (e.g., Nitrile) BodyProtection Laboratory Coat RespiratoryProtection NIOSH-Approved Respirator for Dusts (if ventilation is inadequate)

Caption: Required PPE for Handling this compound Powder.

References

Navigating the Solution: A Technical Guide to the Solubility of CHAPS Hydrate in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been developed to assist researchers, scientists, and drug development professionals in understanding the solubility and application of CHAPS hydrate, a critical zwitterionic detergent. This document provides an in-depth analysis of CHAPS's behavior in various buffer systems, complete with quantitative data, detailed experimental protocols, and visual guides to optimize its use in protein research and beyond.

Introduction to this compound

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a non-denaturing zwitterionic detergent widely utilized for its ability to solubilize membrane proteins and break protein-protein interactions while preserving the protein's native state and function.[1][2] A derivative of cholic acid, CHAPS combines the properties of both sulfobetaine-type detergents and bile salts.[2][3] Its zwitterionic nature, possessing both a positive and a negative charge, renders it electrically neutral over a broad pH range of 2 to 12.[2] This characteristic is particularly advantageous for applications such as isoelectric focusing (IEF) and ion-exchange chromatography.[2]

A key feature of CHAPS is its high Critical Micelle Concentration (CMC), which facilitates its removal from samples via dialysis.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of CHAPS is essential for its effective application.

PropertyValueSource(s)
Molecular Weight 614.88 g/mol [3]
Appearance White crystalline powder[3][4]
Solubility in Water 50-100 mg/mL (approx. 81-163 mM) at 20-25°C[3][4]
Solubility in PBS 10 mg/mL (16.26 mM)[5]
Critical Micelle Conc. (CMC) in Water 6 - 10 mM[3][4]
Aggregation Number 4 - 14[3][4]
Micellar Molecular Weight ~6,150 Da[3]
Net Charge pH Range Electrically neutral between pH 2-12[2]

Factors Influencing CHAPS Solubility and Micellization

The solubility and micelle formation of CHAPS are not static properties but are influenced by several environmental factors. Understanding these relationships is crucial for optimizing experimental conditions.

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// Connections from Central Node CHAPS -> Temp [label="Influences", color="#5F6368"]; CHAPS -> Ionic [label="Influences", color="#5F6368"]; CHAPS -> pH [label="Influences", color="#5F6368"];

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// Connections to Details Temp -> Temp_Details [dir=none, style=dashed, color="#5F6368"]; Ionic -> Ionic_Details [dir=none, style=dashed, color="#5F6368"]; pH -> pH_Details [dir=none, style=dashed, color="#5F6368"]; } Caption: Factors influencing CHAPS solubility and micellization.

  • Temperature: The solubility of CHAPS is temperature-dependent. While highly soluble at room temperature, its solubility can decrease at lower temperatures (e.g., 4°C), which may lead to precipitation.[6] The process of CHAPS micellization is endothermic at low temperatures and exothermic at high temperatures.[7][8]

  • Ionic Strength (Salt Concentration): The CMC of CHAPS is notably dependent on the ionic strength of the solution. An increase in NaCl concentration leads to a decrease in the CMC.[8] For instance, the CMC of CHAPS decreases from 6.41 mM in the absence of salt to 4.10 mM in the presence of 1.5 M NaCl. However, certain salts, such as ammonium sulfate and sodium phosphate, can induce phase separation or precipitation of CHAPS at 4°C.

  • pH and Buffer Components: CHAPS remains electrically neutral over a wide pH range (2-12).[2] Systematic studies have shown that in common biological buffer media (pH 3.0, 6.8, and 7.8), the CMC of CHAPS remains similar to its value in pure water, suggesting that the buffer components themselves do not drastically alter its micellization properties.[7][8][9]

Quantitative Data: CMC of CHAPS in Different Systems

The Critical Micelle Concentration (CMC) is a critical parameter, representing the concentration at which CHAPS monomers begin to form micelles, a prerequisite for effective protein solubilization. The following tables summarize the CMC of CHAPS under various conditions, based on thermodynamic characterization by isothermal titration calorimetry.[7][8][9]

Table 1: Effect of Temperature on CHAPS CMC in Water

Temperature (°C)Temperature (K)CMC (mM)
5.0278.157.9
15.0288.158.2
25.0298.158.3
35.0308.158.0
45.0318.157.3
55.0328.156.5

Table 2: Effect of NaCl Concentration on CHAPS CMC at 35°C (308.15 K)

SolventNaCl Concentration (M)CMC (mM)
Water08.0
NaCl Solution0.17.6
NaCl Solution0.56.5
NaCl Solution1.05.4

Table 3: Effect of pH and Buffer System on CHAPS CMC at 35°C (308.15 K)

Solvent SystempHCMC (mM)
Water~7.08.0
Glycine/HCl Buffer3.08.2
Phosphate Buffer6.88.1
Tris/HCl Buffer7.88.0

Data sourced from Kroflic A, et al. Langmuir. 2012.[7][8]

Experimental Protocols

Protocol for Determining Detergent Solubility (Turbidity Method)

This protocol provides a general method for visually estimating the solubility limit of CHAPS in a specific buffer system.

  • Buffer Preparation: Prepare the desired buffer system (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) and allow it to equilibrate to the desired temperature (e.g., 4°C or 25°C).

  • Stock Solution: Prepare a highly concentrated stock solution of CHAPS in the same buffer (e.g., 200 mg/mL). Gentle warming may be required for initial dissolution.

  • Serial Dilutions: Create a series of dilutions from the stock solution in small, clear tubes.

  • Equilibration: Allow the tubes to equilibrate at the target temperature for a set period (e.g., 1-2 hours), observing for any precipitate formation.

  • Observation: The highest concentration that remains a clear, precipitate-free solution is the approximate solubility limit under those conditions.

Protocol for Determining Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the solution as a function of detergent concentration. The surface tension method is a common approach.

G

  • Prepare Solutions: Prepare a series of CHAPS solutions with increasing concentrations in the buffer of interest at a constant temperature.

  • Measure Surface Tension: Use a tensiometer to measure the surface tension of each solution.

  • Plot Data: Plot the surface tension values as a function of the logarithm of the CHAPS concentration.

  • Determine CMC: The plot will show an initial sharp decrease in surface tension, followed by a plateau. The concentration at the inflection point, where the curve breaks, is the CMC.

Application: Membrane Protein Solubilization

CHAPS is highly effective for solubilizing membrane proteins while maintaining their structural integrity. The general principle involves replacing the lipid bilayer surrounding the protein with a detergent micelle shield.

G

A typical solubilization buffer might contain 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% (w/v) CHAPS.[8] The concentration of CHAPS used is typically well above its CMC to ensure the formation of micelles necessary for solubilization.

Conclusion

This compound is a versatile and mild zwitterionic detergent essential for modern protein science. Its solubility and micellar properties are robust across a range of pH values in common biological buffers like Tris and phosphate. However, researchers must consider the significant influence of temperature and ionic strength on its behavior to ensure reproducible and optimal results. This guide provides the foundational data and protocols to empower scientists to harness the full potential of CHAPS in their experimental designs.

References

The Advent of CHAPS: A Technical Guide to its History, Development, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, or CHAPS, in the early 1980s marked a pivotal moment in membrane biochemistry. This zwitterionic detergent, born from the innovative combination of a bile acid's rigid steroidal structure and a sulfobetaine's charge neutrality, offered a unique solution to the persistent challenge of solubilizing membrane proteins while preserving their native structure and function. This guide provides a comprehensive overview of the history, synthesis, and fundamental applications of CHAPS, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

From Concept to Synthesis: The Genesis of CHAPS

Prior to the development of CHAPS, researchers were often faced with a difficult choice of detergents. Harsh ionic detergents could effectively solubilize membrane proteins but often at the cost of denaturation and loss of activity. Milder non-ionic detergents, while gentler, were frequently less effective at disrupting the highly ordered lipid bilayer and breaking protein-protein interactions.

The design of CHAPS was a direct response to these limitations. Its synthesis, first reported by Hjelmeland in 1980, ingeniously merged the advantageous properties of two distinct classes of detergents.[1] The cholic acid-derived steroid backbone provides a facial hydrophobicity that is less denaturing than the linear alkyl chains of many other detergents. The zwitterionic headgroup, containing both a quaternary ammonium cation and a sulfonate anion, confers electrical neutrality over a wide pH range, a critical feature for techniques like isoelectric focusing and ion-exchange chromatography.[2]

Physicochemical Properties of CHAPS

The utility of CHAPS as a biological detergent is underpinned by its distinct physicochemical properties, which are summarized in the table below. Its relatively high critical micelle concentration (CMC) is particularly noteworthy, as it allows for the easy removal of the detergent from protein samples by dialysis.[3]

PropertyValueReference(s)
Molecular Weight 614.88 g/mol [4]
Critical Micelle Concentration (CMC) 6 - 10 mM[3][4]
Aggregation Number 4 - 14[3][4]
Micellar Molecular Weight ~6,150 Da[3]
Appearance White crystalline powder[3]
Solubility in Water 50 mg/mL at 20°C[3]

Foundational Applications of CHAPS

The unique properties of CHAPS quickly led to its adoption in a variety of biochemical applications, two of which were particularly transformative: the solubilization of active membrane receptors and the advancement of two-dimensional gel electrophoresis.

Solubilization of Active Opiate Receptors

One of the earliest and most significant breakthroughs enabled by CHAPS was the successful solubilization of active opiate receptors from neuroblastoma-glioma hybrid cells. Previous attempts with other detergents had resulted in the inactivation of the receptor. The use of CHAPS allowed for the extraction of the receptor from the cell membrane in a state that retained its ability to bind to opioids, paving the way for its purification and further characterization.

Two-Dimensional Gel Electrophoresis (2-DE)

CHAPS became a standard component of the lysis and rehydration buffers used in two-dimensional gel electrophoresis. Its ability to effectively solubilize a wide range of proteins, including hydrophobic membrane proteins, and its compatibility with isoelectric focusing (due to its zwitterionic nature) were instrumental in improving the resolution and reproducibility of 2-DE for complex protein mixtures. A common 2-DE sample solution consists of 8 M urea, 4% CHAPS, 50-100 mM dithiothreitol (DTT), and 40 mM Tris.[3]

Key Experimental Protocols

The following sections provide detailed methodologies for some of the most common and impactful applications of CHAPS in the laboratory.

Protocol 1: Synthesis of CHAPS

This protocol is based on the original synthesis described by Hjelmeland (1980).

Materials:

  • Cholic acid

  • N,N-Dimethylethylenediamine

  • 1,3-Propanesultone

  • Ethyl chloroformate

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Methanol

  • Acetone

Procedure:

  • Activation of Cholic Acid: Dissolve cholic acid in dry THF containing triethylamine. Cool the solution in an ice bath and slowly add ethyl chloroformate to form the mixed anhydride.

  • Amidation: In a separate flask, dissolve N,N-dimethylethylenediamine in THF. Slowly add this solution to the activated cholic acid mixture. Allow the reaction to proceed for several hours at room temperature.

  • Purification of the Amine Intermediate: Remove the solvent under reduced pressure. The resulting residue can be purified by chromatography to yield the N-(3-cholamidopropyl)dimethylamine intermediate.

  • Sulfobetaine Formation: Dissolve the purified amine intermediate in methanol. Add 1,3-propanesultone and reflux the mixture for several hours.

  • Isolation and Purification of CHAPS: Cool the reaction mixture and collect the precipitated crude CHAPS by filtration. The crude product can be further purified by recrystallization from methanol and trituration with hot acetone to yield a white, crystalline solid.[1]

Protocol 2: Solubilization of Membrane Proteins for Co-Immunoprecipitation (Co-IP)

This protocol is a general guideline for the solubilization of membrane proteins for the study of protein-protein interactions.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.

  • Protease and phosphatase inhibitor cocktails

Procedure:

  • Cell Harvesting: Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube for downstream co-immunoprecipitation.[3]

Protocol 3: Sample Preparation for Two-Dimensional Gel Electrophoresis (2-DE)

This protocol outlines the preparation of a protein sample for 2-DE using a CHAPS-containing buffer.

Materials:

  • Protein sample (e.g., cell or tissue lysate)

  • 2-DE Rehydration/Sample Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 65 mM DTT, 0.5% (v/v) IPG buffer.

Procedure:

  • Protein Solubilization: Add the 2-DE Rehydration/Sample Buffer to the protein sample.

  • Incubation: Incubate at room temperature for at least 1 hour with gentle agitation to ensure complete solubilization and denaturation of the proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet any insoluble material.

  • Sample Loading: The supernatant is now ready for loading onto an isoelectric focusing (IEF) strip for the first dimension of 2-DE.

Visualizing Experimental Workflows and Signaling Pathways

Co-Immunoprecipitation Workflow

The following diagram illustrates a typical workflow for a co-immunoprecipitation experiment to investigate protein-protein interactions using a CHAPS-based lysis buffer.

Co_IP_Workflow start Cell Pellet lysis Lysis with CHAPS Buffer (+ Protease Inhibitors) start->lysis incubation Incubation on Ice lysis->incubation centrifugation Centrifugation to Pellet Debris incubation->centrifugation supernatant Collect Supernatant (Protein Lysate) centrifugation->supernatant pre_clearing Pre-clearing with Non-specific IgG supernatant->pre_clearing ip_antibody Incubation with Primary Antibody pre_clearing->ip_antibody beads Addition of Protein A/G Beads ip_antibody->beads wash Wash Beads beads->wash elution Elution of Protein Complex wash->elution analysis Analysis by SDS-PAGE / Western Blot elution->analysis TNF_alpha_Signaling cluster_membrane Plasma Membrane TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation Caspase8 Pro-Caspase 8 FADD->Caspase8 ActiveCaspase8 Active Caspase 8 Caspase8->ActiveCaspase8 Activation Caspase3 Caspase 3 ActiveCaspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Gene_Expression Gene Expression (Survival) NFkB->Gene_Expression Translocation to Nucleus Survival Cell Survival Gene_Expression->Survival

References

Methodological & Application

Application Notes and Protocols for Preparing CHAPS Hydrate Stock Solution for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent crucial for solubilizing membrane proteins and preserving protein-protein interactions.[1] Its unique properties, combining features of sulfobetaine-type detergents and bile salts, make it an ideal choice for cell lysis, particularly in applications such as immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) where maintaining the native conformation of protein complexes is essential.[1] CHAPS effectively disrupts cell membranes gently while protecting the integrity of protein structures.[1] This zwitterionic nature, resulting in a net neutral charge over a wide pH range (2-12), prevents interference with downstream applications like ion-exchange chromatography and isoelectric focusing.[1][2]

Key Properties of CHAPS

The utility of CHAPS in cell lysis protocols stems from several key characteristics:

  • Non-Denaturing: It solubilizes membrane proteins without unfolding them, which is critical for antibody recognition of native epitopes and for studying protein interactions.[1]

  • High Critical Micelle Concentration (CMC): CHAPS has a high CMC of 6-10 mM, which facilitates its removal from samples by dialysis.[1][3][4][5][6]

  • Small Micelle Size: It forms small micelles with a molecular weight of approximately 6,150 Da, minimizing interference in downstream applications compared to detergents that form larger aggregates.[1][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of CHAPS hydrate relevant to the preparation of a stock solution for cell lysis.

PropertyValueSignificance in Cell Lysis Protocols
Molecular Weight (anhydrous basis) 614.88 g/mol Essential for accurate molar concentration calculations.[2][6][7]
Critical Micelle Concentration (CMC) 6 - 10 mMThe concentration at which detergent monomers begin to form micelles; crucial for effective solubilization and subsequent removal.[1][2][3][5][6]
Aggregation Number 4 - 14The number of detergent molecules in a micelle.
Solubility in Water 50 mg/mL at 20°CDetermines the maximum practical concentration for stock solutions.[3][4]
Typical Concentration in Lysis Buffers 0.5% - 4% (w/v)The working concentration varies depending on the specific application and cell type.[4][5][8][9]

Experimental Protocol: Preparation of a 10% (w/v) this compound Stock Solution

This protocol details the preparation of a 10% (w/v) this compound stock solution, which can be diluted to the desired final concentration in a lysis buffer.

Materials:

  • CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or glass beaker

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 1 gram of this compound powder and transfer it to a sterile conical tube or beaker.[7]

  • Dissolving: Add a small amount of high-purity water to the CHAPS powder and gently swirl or stir to dissolve.[7] It is preferable to avoid vigorous shaking or stirring when preparing CHAPS solutions.[3] For a 10% solution, you can add the solid to a beaker and then add 9 grams (or approximately 9 mL) of water, cover it, and let it sit at room temperature for 30-60 minutes to dissolve.[3]

  • Adjusting Volume: Add high-purity water to bring the final volume to 10 mL.[7]

  • Sterilization (Optional): For applications requiring sterile conditions, filter the 10% CHAPS stock solution through a 0.22 µm sterile filter.

  • Storage: Store the 10% CHAPS stock solution at room temperature or refrigerated at 4°C.[7][8] Stock solutions are stable for up to 6 months at 4°C.[5] For longer-term storage, aliquots can be stored at -20°C.[2][10]

Example Protocol: Preparation of 1X CHAPS Cell Lysis Buffer

This protocol provides an example of how to prepare a 1X cell lysis buffer using the 10% CHAPS stock solution.

Reagents:

  • 10% CHAPS stock solution

  • 1 M Tris-HCl, pH 7.5

  • 5 M NaCl

  • High-purity water

  • Protease and phosphatase inhibitors (add immediately before use)

Procedure for 100 mL of 1% CHAPS Lysis Buffer: [8]

  • To 84 mL of high-purity water, add 3 mL of 1 M Tris-HCl, pH 7.5 and mix.[8]

  • Add 3 mL of 5 M NaCl and mix.[8]

  • Add 10 mL of 10% CHAPS stock solution and mix thoroughly but gently.[8]

  • Store the lysis buffer at 4°C.[8]

  • Important: Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer to prevent protein degradation.[3][9]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a this compound stock solution and a working cell lysis buffer.

G Workflow for CHAPS Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in High-Purity Water weigh->dissolve adjust_volume Adjust to Final Volume (e.g., 10 mL for 10% solution) dissolve->adjust_volume filter Sterile Filter (0.22 µm) (Optional) adjust_volume->filter store_stock Store 10% CHAPS Stock Solution (4°C or -20°C) filter->store_stock prepare_lysis Prepare 1X Lysis Buffer store_stock->prepare_lysis add_inhibitors Add Protease/Phosphatase Inhibitors (Immediately before use) prepare_lysis->add_inhibitors end Ready for Cell Lysis add_inhibitors->end

Caption: Workflow for preparing a this compound stock solution and cell lysis buffer.

References

Optimal CHAPS Hydrate Concentration for Immunoprecipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent highly effective for solubilizing membrane proteins while preserving crucial protein-protein interactions.[1][2] Its unique properties make it an ideal choice for immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) studies, where maintaining the native conformation of protein complexes is paramount.[1][3][4] CHAPS combines the features of sulfobetaine-type detergents and bile salts, allowing for gentle disruption of cell membranes without denaturing the target proteins.[1][5] This document provides detailed application notes and protocols for the optimal use of CHAPS hydrate in immunoprecipitation experiments.

Key Properties of CHAPS for Immunoprecipitation

The efficacy of CHAPS in immunoprecipitation stems from its distinct physicochemical properties:

  • Non-Denaturing Nature : CHAPS effectively solubilizes membrane proteins without unfolding them, which is critical for antibody recognition of native epitopes and for preserving protein-protein interactions.[1][2]

  • Zwitterionic Charge : With both a positive and a negative charge, CHAPS has a net neutral charge over a wide pH range (2-12), preventing interference with ion-exchange chromatography and isoelectric focusing.[1][6]

  • High Critical Micelle Concentration (CMC) : CHAPS has a high CMC of 6-10 mM, which facilitates its removal from the sample by dialysis.[1][2]

  • Small Micelle Size : It forms small micelles, which are less likely to interfere with downstream applications compared to detergents that form large aggregates, such as Triton X-100.[1]

  • Low UV Absorbance : Its minimal absorbance in the ultraviolet spectrum is advantageous for spectrophotometric protein concentration monitoring.[1]

Data Presentation

Table 1: Quantitative Properties of CHAPS Detergent
PropertyValueSignificance in Immunoprecipitation
Molecular Weight614.9 g/mol Used for calculating molar concentrations.
Detergent ClassZwitterionicElectrically neutral over a wide pH range, minimizing interference with protein charge.[1][6]
Aggregation Number~10The number of detergent molecules in a single micelle.
Micellar Molecular Weight~6,150 DaSmall micelles are less likely to interfere with antibody-antigen binding.[1]
Critical Micelle Conc. (CMC)6 - 10 mMHigh CMC allows for easy removal of the detergent through dialysis.[1][2]
Typical IP Concentration 0.5% - 1.0% (w/v) Effective for cell lysis while preserving protein interactions. [1]
Table 2: Comparison of CHAPS with Other Common IP Detergents
DetergentTypeTypical IP ConcentrationDenaturing?Key Characteristics & Use Cases
CHAPS Zwitterionic 0.5% - 1.0% No Ideal for Co-IP and preserving protein-protein interactions.[1][2] More stringent than non-ionic detergents, leading to lower background.[2]
Triton™ X-100Non-ionic0.5% - 1.0%NoA mild, general-purpose detergent that forms large micelles.[1] Good for solubilizing membrane proteins but may disrupt weaker interactions.[1][7]
NP-40Non-ionic0.5% - 1.0%NoSimilar to Triton X-100, it is a less harsh detergent suitable for many IP applications where protein interactions need to be maintained.[1]
RIPA BufferMixed1XYesHighly stringent, containing both ionic (SDS, deoxycholate) and non-ionic detergents.[1] Disrupts most protein-protein interactions; used when high background is a problem.[1]
SDSAnionic0.1% - 1.0%YesA strong, denaturing detergent.[1] Unsuitable for Co-IP unless the interaction is extremely stable or cross-linked.[1]

Experimental Protocols

General Immunoprecipitation Workflow using CHAPS

The following diagram outlines the standard workflow for an immunoprecipitation experiment utilizing a CHAPS-based lysis buffer.

IP_Workflow cluster_prep Sample Preparation cluster_lysis Lysis & Clarification cluster_ip Immunoprecipitation cluster_analysis Analysis start 1. Cell Culture or Tissue Sample lysis 2. Cell Lysis (Ice-cold CHAPS Buffer + Inhibitors) start->lysis clarify 3. Lysate Clarification (Centrifugation) lysis->clarify preclear 4. Pre-Clearing (Optional) (Incubate with beads) clarify->preclear ip 5. Immunoprecipitation (Add primary antibody) preclear->ip capture 6. Immune Complex Capture (Add Protein A/G beads) ip->capture wash 7. Washing (Wash beads with cold CHAPS Buffer) capture->wash elute 8. Elution (Elute target protein) wash->elute analysis 9. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) elute->analysis

General workflow for immunoprecipitation using CHAPS buffer.

Detailed Protocol for Immunoprecipitation using CHAPS Lysis Buffer

This protocol is a general guideline for immunoprecipitation from cultured mammalian cells. Optimization may be required for specific cell types and protein complexes.

Materials:

  • 1X CHAPS Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% CHAPS. Store at 4°C.[1] (Alternative: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS[2][5])

  • Wash Buffer: Same as 1X CHAPS Lysis Buffer.[1]

  • Elution Buffer: 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.[1]

  • Protease and Phosphatase Inhibitor Cocktails

  • Protein A/G Agarose or Magnetic Beads (50% slurry in PBS)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Primary Antibody

Procedure:

  • Cell Lysis a. Grow cells to 80-90% confluency.[8] b. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[5] c. Completely aspirate the final PBS wash. d. Immediately before use, add protease and phosphatase inhibitors to the required volume of ice-cold 1X CHAPS Lysis Buffer.[1] e. Add an appropriate volume of CHAPS Lysis Buffer to the cell plate (e.g., 500 µL for a 10 cm dish).[8] f. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1] g. Incubate the tube on ice for 10-30 minutes, gently tapping the tube every few minutes to facilitate lysis.[1][5] Do not vortex , as this can shear protein complexes.[1] h. Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2] i. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the protein extract.[1]

  • Immunoprecipitation a. Determine the protein concentration of the lysate (e.g., via Bradford or BCA assay). b. To 500-1,000 µg of protein extract, add the recommended amount of your primary antibody (typically 2-10 µg).[1] c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2] d. Add an appropriate volume of equilibrated Protein A/G beads (e.g., 20-30 µL of a 50% slurry) to the lysate-antibody mixture.[8] e. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[2]

  • Washing a. Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C or by using a magnetic stand.[1][3] b. Carefully remove and save the supernatant as the "unbound" fraction for analysis if desired.[1] c. Add 300-500 µL of ice-cold Wash Buffer to the beads.[1][8] d. Gently invert the tube to resuspend the beads. e. Repeat the pelleting and resuspension steps for a total of 3-5 washes.[9]

  • Elution a. After the final wash, carefully remove all of the wash buffer. b. To elute, add 50 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes.[1] c. Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCl and incubate for 5 minutes at room temperature, then neutralize the eluate.[1][2] d. Centrifuge the beads at 14,000 rpm for 1 minute and collect the supernatant containing the eluted proteins for downstream analysis.[1]

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be investigated using Co-IP with a CHAPS-based protocol to study the interaction between a receptor tyrosine kinase (RTK), an adaptor protein (e.g., Grb2), and a downstream signaling molecule (e.g., Sos1).

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Adaptor Protein (e.g., Grb2) RTK->Grb2 Phosphorylation & Recruitment (Co-IP Target) Sos1 Guanine Nucleotide Exchange Factor (e.g., Sos1) Grb2->Sos1 Interaction Downstream Downstream Signaling Sos1->Downstream Ligand Ligand Ligand->RTK Binding & Dimerization

Hypothetical RTK signaling pathway for Co-IP analysis.

Conclusion

CHAPS is a versatile and effective zwitterionic detergent for immunoprecipitation, particularly for studies involving the preservation of protein-protein interactions. The optimal concentration of CHAPS for most IP applications is between 0.5% and 1.0% (w/v). By utilizing the protocols and guidelines presented in these application notes, researchers can enhance the success of their immunoprecipitation experiments, leading to cleaner results and more reliable data for understanding complex biological processes.

References

Application Notes and Protocols for CHAPS Hydrate in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHAPS Hydrate in Proteomics

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely employed in proteomics for the solubilization and denaturation of proteins during two-dimensional gel electrophoresis (2D-PAGE). Its unique properties make it particularly effective for analyzing complex protein mixtures, including hydrophobic membrane proteins.[1][2] CHAPS is valued for its ability to break protein-protein interactions without significantly altering the native charge of the proteins, a critical aspect for the first-dimension separation by isoelectric focusing (IEF).[1][2] It possesses a high critical micelle concentration (CMC) of 6-10 mM and a small micellar molecular weight, which facilitates its removal during downstream analysis.[3]

These application notes provide detailed protocols and data on the use of this compound in 2D-PAGE for comprehensive proteomic analysis.

Data Presentation: Efficacy of CHAPS in Protein Solubilization

The choice of detergent is a critical factor in maximizing protein solubilization and achieving high-resolution 2D gel maps. The following tables summarize quantitative data from comparative studies on the effectiveness of CHAPS and other detergents in solubilizing proteins for 2D-PAGE.

Table 1: Comparison of Detergents for Solubilization of Human Brain Proteins

Detergent CompositionAverage Number of Detected Spots in 2D-GE (pH 3-10)Standard Deviation
4% CHAPS956± 21
2% ASB-14893± 18
4% CHAPS + 2% ASB-141192± 34

Data adapted from Martins-de-Souza et al., 2007.[4][5][6][7] This data indicates that a combination of CHAPS and the amidosulfobetaine detergent ASB-14 can significantly increase the number of resolved protein spots compared to using CHAPS alone, suggesting a synergistic effect in solubilizing a broader range of proteins.[4][5][6][7]

Table 2: Impact of Optimized Rehydration Buffer on Protein Spot Detection in Xenopus Egg Extract

Rehydration Buffer CompositionNumber of Detected Spots
Standard Buffer (sRB): 8 M urea, 4% CHAPS, 0.5% ampholytes, 20 mM DTT425
Optimized Buffer (oRB): 7 M urea, 2 M thiourea, 1.2% CHAPS, 0.4% ASB-14, 0.25% ampholytes, 43 mM DTT, 30 mM Tris659

Data adapted from a study on optimizing 2DE protocols.[8] The results demonstrate that an optimized rehydration buffer containing a combination of CHAPS and ASB-14, along with other optimized components, can lead to a more than 50% increase in the number of detected protein spots.[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in 2D-PAGE are provided below.

Protocol 1: Sample Preparation - Protein Solubilization

This protocol describes the preparation of a protein sample from cultured cells for 2D-PAGE using a CHAPS-based lysis buffer.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1% (w/v) DTT, 2% (v/v) carrier ampholytes, and protease inhibitors.

  • Sonicator

  • Microcentrifuge

Procedure:

  • Harvest cultured cells by scraping and wash three times with ice-cold PBS.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Add 1 mL of ice-cold Lysis Buffer to the cell pellet.

  • Resuspend the pellet by vortexing and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

  • Sonicate the lysate on ice (e.g., three 10-second bursts) to shear DNA and reduce viscosity.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay). The sample is now ready for isoelectric focusing.

Protocol 2: First Dimension - Isoelectric Focusing (IEF)

This protocol outlines the isoelectric focusing step using immobilized pH gradient (IPG) strips.

Materials:

  • Protein extract from Protocol 1

  • Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 0.5% (v/v) IPG buffer, 2.8 mg/mL DTT, and a trace of bromophenol blue.[9]

  • Immobilized pH gradient (IPG) strips

  • IPGphor system

  • Mineral oil

Procedure:

  • Dilute the protein sample to the desired concentration in the Rehydration Buffer.

  • Apply the sample solution to the channels of the IPG strip holder.

  • Place the IPG strips (gel side down) into the sample solution, ensuring no air bubbles are trapped underneath.

  • Overlay with mineral oil to prevent evaporation.

  • Rehydrate the strips for 12-16 hours at room temperature.

  • Perform isoelectric focusing using a programmed voltage gradient (e.g., 250V for 20 min, 8000V for 2.5 h, then 8000V for a total of 20,000 V-hours).

Protocol 3: Second Dimension - SDS-PAGE

This protocol describes the equilibration of the IPG strips and the subsequent separation of proteins by molecular weight.

Materials:

  • Equilibrated IPG strips from Protocol 2

  • Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and 2% (w/v) DTT.

  • Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and 2.5% (w/v) iodoacetamide.

  • SDS-PAGE gels

  • SDS-PAGE running buffer

  • Agarose sealing solution (0.5% agarose in SDS-PAGE running buffer with a trace of bromophenol blue)

Procedure:

  • Incubate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces the disulfide bonds in the proteins.

  • Transfer the IPG strips to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation. This step alkylates the cysteine residues, preventing them from re-oxidizing.

  • Rinse the IPG strip with SDS-PAGE running buffer.

  • Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.

  • Seal the IPG strip in place using the warm agarose sealing solution.

  • Run the SDS-PAGE gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualize the separated proteins by staining (e.g., Coomassie Brilliant Blue or silver staining).

Visualizations

Experimental Workflow for 2D Gel Electrophoresis

G cluster_prep Sample Preparation cluster_1d First Dimension cluster_2d Second Dimension cluster_analysis Analysis sample Biological Sample (Cells, Tissue) lysis Lysis & Solubilization (Urea, Thiourea, CHAPS, DTT) sample->lysis centrifugation Centrifugation lysis->centrifugation supernatant Protein Extract centrifugation->supernatant rehydration IPG Strip Rehydration supernatant->rehydration ief Isoelectric Focusing (IEF) rehydration->ief equilibration IPG Strip Equilibration (DTT, Iodoacetamide) ief->equilibration sds_page SDS-PAGE equilibration->sds_page staining Gel Staining sds_page->staining imaging Image Acquisition staining->imaging analysis Data Analysis imaging->analysis

Caption: Workflow of 2D Gel Electrophoresis.

EGFR Signaling Pathway in a Proteomics Context

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR Signaling Pathway.

References

Application Notes and Protocols for CH-APS Hydrate Buffer Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic, non-denaturing detergent widely used in biochemical and molecular biology applications.[1][2] Its unique properties make it highly effective for solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the proteins.[1][3] This makes it an invaluable tool for applications such as protein extraction, cell lysis for immunoprecipitation, and sample preparation for two-dimensional gel electrophoresis.[1][4][5]

These application notes provide a comprehensive, step-by-step guide to preparing CHAPS hydrate buffer solutions.

Physicochemical Properties of CHAPS

A clear understanding of the physicochemical properties of CHAPS is essential for its effective use in experiments.[1]

PropertyValueSource(s)
Full Chemical Name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate[1][4]
Molecular Weight 614.88 g/mol [1][4]
Appearance White crystalline powder[1][4]
Critical Micelle Conc. (CMC) 6 - 10 mM[1][4][6]
Aggregation Number 4 - 14[1][4][6]
Micellar Molecular Weight ~6,150 Da[1][4][6]
Solubility in Water 50 mg/mL[1][5]
pH (100 g/L in H₂O) 6.0[1]
Storage Temperature (Solid) Room Temperature[1][3][5]
Storage Temperature (Solution) 2-8°C or -20°C for long-term[1][7][8]

Experimental Protocols

Below are protocols for preparing a 10% (w/v) CHAPS stock solution and a common 1X CHAPS cell lysis buffer.

Protocol 1: Preparation of a 10% (w/v) CHAPS Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted to the desired working concentration.[1]

Materials:

  • CHAPS powder (MW: 614.88 g/mol )[1]

  • Sterile deionized water (dH₂O)[2]

  • Sterile container[1]

Procedure:

  • Weigh out 5 g of CHAPS powder.[1][2]

  • Add a small amount of sterile dH₂O to the powder and stir gently to dissolve. Avoid vigorous shaking or stirring.[2][6]

  • Once dissolved, bring the final volume to 50 mL with sterile dH₂O.[1][2]

  • Store the 10% CHAPS stock solution at room temperature.[1][2]

Protocol 2: Preparation of a 1X CHAPS Cell Lysis Buffer

This protocol provides a common formulation for a CHAPS-based buffer used for non-denaturing cell lysis.[1] The buffer should be prepared immediately before use.[6][8]

Materials:

  • 10% (w/v) CHAPS Stock Solution (from Protocol 1) or a commercial 10X CHAPS Cell Extract Buffer stock[1][8]

  • Milli-Q or other purified water[6][8]

  • Dithiothreitol (DTT)[1][6]

  • Phenylmethylsulfonyl fluoride (PMSF)[1][6]

  • Protease and phosphatase inhibitors (optional, but recommended)[1][9]

1X Final Buffer Composition:

  • 50 mM PIPES/HCl, pH 6.5[1][6][8]

  • 2 mM EDTA[1][6][8]

  • 0.1% CHAPS[1][6][8]

  • 5 mM DTT[1][6][8]

  • 1 mM PMSF[1][6][8]

  • Optional: Protease and Phosphatase Inhibitor Cocktail[1][9]

Procedure:

  • To prepare 10 mL of 1X buffer, begin with 9 mL of purified water.[1]

  • Add the appropriate volumes of stock solutions to achieve the final concentrations listed above. For example, add 1 mL of a 10X CHAPS buffer stock.[1] If preparing from individual components, ensure each component is fully dissolved before adding the next.

  • Immediately before use, add DTT to a final concentration of 5 mM.[1][6][8]

  • Add PMSF to a final concentration of 1 mM.[1][6][8]

  • If using, add the appropriate volume of protease and phosphatase inhibitor cocktails.[1][9]

  • Keep the prepared 1X CHAPS Lysis Buffer on ice.[9]

Mandatory Visualizations

Experimental Workflow for 1X CHAPS Buffer Preparation

G cluster_stock 10% CHAPS Stock Solution cluster_working 1X CHAPS Lysis Buffer (10 mL) weigh Weigh 5g CHAPS Powder dissolve Dissolve in small amount of dH₂O weigh->dissolve volume Bring to final volume of 50 mL with dH₂O dissolve->volume store_stock Store at Room Temperature volume->store_stock start Start with 9 mL Purified Water add_stocks Add Buffer Components (PIPES, EDTA) start->add_stocks add_chaps Add 1 mL of 10% CHAPS Stock add_stocks->add_chaps add_dtt Add DTT (to 5 mM) add_chaps->add_dtt add_pmsf Add PMSF (to 1 mM) add_dtt->add_pmsf add_inhibitors Add Protease/Phosphatase Inhibitors (Optional) add_pmsf->add_inhibitors ready Buffer is ready for use (Keep on ice) add_inhibitors->ready

Caption: Workflow for preparing 10% CHAPS stock and 1X lysis buffer.

Signaling Pathway Diagram (Example Application)

G membrane Cell Membrane receptor Membrane Receptor membrane->receptor protein_complex Protein Complex receptor->protein_complex solubilized_receptor Solubilized Receptor receptor->solubilized_receptor cytosolic_protein Cytosolic Protein protein_complex->cytosolic_protein intact_complex Intact Protein Complex protein_complex->intact_complex solubilized_cytosolic Solubilized Cytosolic Protein cytosolic_protein->solubilized_cytosolic chaps_buffer CHAPS Lysis Buffer chaps_buffer->membrane Solubilizes chaps_buffer->protein_complex Preserves Interactions

Caption: CHAPS buffer in preserving protein interactions during cell lysis.

References

Utilizing CHAPS Hydrate for Enhanced In-Situ Hybridization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate in in-situ hybridization (ISH) techniques. CHAPS, a zwitterionic detergent, offers distinct advantages in tissue permeabilization and reduction of background noise, leading to improved signal-to-noise ratios and clearer localization of nucleic acid targets.

Introduction to CHAPS in In-Situ Hybridization

CHAPS is a non-denaturing, zwitterionic detergent widely employed in biochemical applications to solubilize proteins and disrupt protein-protein interactions while preserving the native state of the molecules. In the context of in-situ hybridization, CHAPS plays a crucial role in permeabilizing cell membranes and tissues.[1] This allows for efficient penetration of probes, antibodies, and other detection reagents, which is essential for successful hybridization and signal detection.

The zwitterionic nature of CHAPS, possessing both a positive and a negative charge but maintaining a net neutral charge over a wide pH range, is particularly advantageous for ISH. This property minimizes non-specific binding of negatively charged probes to the tissue, thereby reducing background signal and enhancing the clarity of the hybridization results. While milder than ionic detergents such as SDS, CHAPS is considered more effective at solubilizing proteins than non-ionic detergents like Triton X-100 or Tween 20, offering a balanced approach to permeabilization without causing excessive tissue damage.[2]

Key Applications and Advantages of CHAPS in ISH

  • Improved Probe Penetration: By effectively permeabilizing tissues, CHAPS facilitates the access of nucleic acid probes to their target sequences within cells.[1]

  • Reduced Background Staining: The zwitterionic nature of CHAPS helps to minimize non-specific binding of probes and detection reagents, leading to a lower background signal.

  • Enhanced Signal-to-Noise Ratio: The combination of improved probe penetration and reduced background results in a significantly better signal-to-noise ratio, allowing for the clear visualization of target transcripts.

  • Preservation of Tissue Morphology: When used at optimal concentrations, CHAPS effectively permeabilizes tissues without causing significant damage to cellular and tissue architecture.

Quantitative Data Summary

The optimal concentration of CHAPS can vary depending on the tissue type, fixation method, and the specific ISH protocol. The following table summarizes recommended starting concentrations of CHAPS in various buffers used in ISH protocols. It is recommended to optimize the concentration for each specific application to achieve the best results.

Buffer TypeCHAPS Concentration (w/v)ApplicationReference Protocol
Hybridization Wash Buffer 0.25%Post-hybridization washes for whole-mount embryos.Whole Mount In Situ Hybridization – 5dpf embryos[3]
Post-Hybridization Wash 0.1%Stringency washes for whole-mount embryos.Whole Mount In Situ Hybridization Protocol for mRNA Detection[4]
SSC Wash Buffer 0.1%Post-hybridization washes for paraffin sections.in situ hybridization protocol for paraffin sections of Xenopus tropicalis tadpole skeletal elements[5]

Experimental Protocols

Protocol 1: Whole-Mount In-Situ Hybridization (WMISH) for Embryos

This protocol is adapted for the detection of mRNA in whole vertebrate embryos (e.g., zebrafish, Xenopus).

Materials:

  • Embryos (fixed in 4% paraformaldehyde)

  • Phosphate Buffered Saline with 0.1% Tween 20 (PBST)

  • Methanol

  • Proteinase K

  • Hybridization Buffer (50% Formamide, 5x SSC, 50 µg/mL Heparin, 500 µg/mL Torula RNA, 0.1% Tween 20)

  • Hybridization Wash Buffer (50% Formamide, 5x SSC, 0.25% CHAPS)[3]

  • 2x SSC with 0.1% CHAPS[4][6]

  • 0.2x SSC with 0.1% CHAPS[4][6]

  • Blocking Solution (e.g., 2% Bovine Serum Albumin, 2% Normal Goat Serum in PBST)

  • Anti-DIG-AP Antibody

  • NBT/BCIP developing solution

Procedure:

  • Rehydration: Rehydrate fixed embryos through a graded methanol/PBST series (75%, 50%, 25% methanol in PBST), followed by two washes in 100% PBST for 5 minutes each.

  • Permeabilization: Treat embryos with Proteinase K in PBST. The concentration and incubation time should be optimized based on the embryonic stage and species.

  • Post-fixation: Stop the Proteinase K reaction by washing with PBST and then post-fix with 4% paraformaldehyde for 20 minutes.

  • Pre-hybridization: Wash embryos with PBST and then incubate in hybridization buffer for at least 2 hours at 65°C.

  • Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled RNA probe. Incubate overnight at 65°C.

  • Post-Hybridization Washes:

    • Wash twice with pre-warmed Hybridization Wash Buffer (containing 0.25% CHAPS) for 30 minutes each at 65°C.[3]

    • Wash twice with pre-warmed 2x SSC containing 0.1% CHAPS for 30 minutes each at 65°C.[4][6]

    • Wash twice with pre-warmed 0.2x SSC containing 0.1% CHAPS for 30 minutes each at 65°C.[4][6]

  • Immunodetection:

    • Wash embryos in PBST at room temperature.

    • Incubate in blocking solution for 2-4 hours at room temperature.

    • Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.

  • Washes and Development:

    • Wash extensively with PBST.

    • Equilibrate in alkaline phosphatase buffer.

    • Develop the color reaction using NBT/BCIP solution in the dark.

  • Stopping and Storage: Stop the reaction by washing with PBST. Store the stained embryos in PBST with 0.1% sodium azide or fix in 4% PFA.

Protocol 2: In-Situ Hybridization on Paraffin-Embedded Sections

This protocol is suitable for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • DEPC-treated water

  • Proteinase K

  • Hybridization Buffer

  • 4x SSC with 0.1% CHAPS[5]

  • 2x SSC with 0.1% CHAPS[5]

  • 0.2x SSC with 0.1% CHAPS[5]

  • Blocking Solution

  • Anti-DIG-AP Antibody

  • NBT/BCIP developing solution

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in DEPC-treated water.

  • Permeabilization: Digest sections with Proteinase K. The concentration and time need to be optimized for the specific tissue type.

  • Pre-hybridization: Cover the sections with hybridization buffer and incubate in a humidified chamber for 2-4 hours at the desired hybridization temperature.

  • Hybridization: Remove the pre-hybridization buffer and add the hybridization buffer containing the DIG-labeled probe. Cover with a coverslip and incubate overnight in a humidified chamber.

  • Post-Hybridization Washes:

    • Remove coverslips by immersing the slides in 4x SSC with 0.1% CHAPS at 60°C.[5]

    • Wash in 2x SSC with 0.1% CHAPS and 50% formamide for 30 minutes at 60°C.[5]

    • Wash twice in 0.2x SSC with 0.1% CHAPS for 20 minutes each at 60°C.[5]

  • Immunodetection:

    • Wash slides in a suitable buffer (e.g., MABT).

    • Block with blocking solution for at least 1 hour.

    • Incubate with anti-DIG-AP antibody overnight at 4°C.

  • Washes and Development:

    • Wash slides extensively.

    • Equilibrate in alkaline phosphatase buffer.

    • Develop the color reaction with NBT/BCIP.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain if desired, dehydrate, and mount with a permanent mounting medium.

Visualizations

ISH_Workflow cluster_prep Sample Preparation cluster_prehyb Permeabilization & Pre-hybridization cluster_hyb Hybridization & Washes cluster_detection Detection & Visualization Fixation Tissue Fixation (e.g., 4% PFA) Embedding Paraffin Embedding (for sections) Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Rehydration Rehydration & Deparaffinization Sectioning->Rehydration Permeabilization Permeabilization (Proteinase K) Rehydration->Permeabilization Prehybridization Pre-hybridization Permeabilization->Prehybridization Hybridization Hybridization with Probe Prehybridization->Hybridization CHAPS_Wash Post-Hybridization Washes (with CHAPS) Hybridization->CHAPS_Wash Blocking Blocking CHAPS_Wash->Blocking Antibody_Incubation Antibody Incubation (e.g., Anti-DIG-AP) Blocking->Antibody_Incubation Development Color Development (NBT/BCIP) Antibody_Incubation->Development Imaging Imaging Development->Imaging

Caption: General workflow for in-situ hybridization using CHAPS.

CHAPS_Action cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins CHAPS CHAPS (Zwitterionic Detergent) CHAPS->Lipid_Bilayer Permeabilizes CHAPS->Membrane_Proteins Solubilizes Probe ISH Probe Target_mRNA Target mRNA Probe->Target_mRNA Hybridizes Signal Reduced Background & Clear Signal Target_mRNA->Signal

Caption: Mechanism of CHAPS in facilitating probe hybridization.

References

Application Notes and Protocols for CH-APS Hydrate-Based Protein Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The extraction of high-quality proteins from plant tissues is a critical prerequisite for a wide range of applications in research and drug development, including enzymatic assays, electrophoresis, and mass spectrometry-based proteomics. Plant tissues, however, present unique challenges due to the presence of rigid cell walls, high concentrations of proteases, and interfering secondary metabolites such as phenolics and pigments. The choice of detergent is paramount in overcoming these obstacles. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a non-denaturing, zwitterionic detergent that has proven effective for solubilizing membrane proteins and breaking protein-protein interactions while preserving the native structure and function of the proteins.[1][2][3] Its utility in plant proteomics is notable, as it has been shown to provide excellent resolution of proteins from various plant preparations.[2]

This document provides detailed protocols for the use of CHAPS hydrate in protein extraction from plant tissues, summarizes comparative data on its efficiency, and outlines its advantages and limitations.

Data Presentation

The selection of an appropriate protein extraction method is crucial for maximizing protein yield and ensuring the quality of the extract for downstream analyses. The following table summarizes comparative data on the performance of CHAPS-based extraction buffers against other commonly used methods for plant tissues.

Extraction MethodPlant TissueProtein YieldQuality of Protein ExtractReference
CHAPS-based Lysis Buffer (7M Urea, 2M Thiourea, 4% CHAPS)Young Maize LeavesHigh Good coverage of proteome and phosphoproteome, high reproducibility, minimal degradation.[4]
TCA/Acetone PrecipitationYoung Maize LeavesLower than CHAPS-based bufferCompromised maintenance of labile post-translational modifications.[4]
Phenol ExtractionYoung Maize LeavesLower than CHAPS-based bufferIssues with protein re-solubilization.[4]
TCA/Acetone followed by Phenol ExtractionYoung Maize LeavesComparable to CHAPS-based bufferMore complex and time-consuming protocol.[4]
Phenol-SDS Buffer with SonicationChickpea Roots~2.3 mg/g fresh weightGood resolution and spot intensities on 2D gels.[5]
TCA-Acetone PrecipitationChickpea Roots~0.073 mg/g fresh weightVery low yield, no visible bands on SDS-PAGE.[5]

Experimental Protocols

Protocol 1: General Purpose CHAPS Lysis Buffer for Plant Tissue

This protocol is suitable for a wide range of plant tissues and is particularly effective for preserving protein integrity for downstream applications such as co-immunoprecipitation.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • CHAPS Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

CHAPS Lysis Buffer Recipe (1x):

ComponentFinal ConcentrationFor 50 mL
PIPES/HCl, pH 6.550 mM2.5 mL of 1 M stock
EDTA2 mM0.2 mL of 0.5 M stock
CHAPS0.1% - 4% (w/v)50 mg - 2 g
Dithiothreitol (DTT)5 mM0.25 mL of 1 M stock
Protease Inhibitor CocktailAs per manufacturerAs per manufacturer
Phosphatase Inhibitor CocktailAs per manufacturerAs per manufacturer
Nuclease Mix (optional)As per manufacturerAs per manufacturer
Milli-Q waterto 50 mL

Note: The optimal concentration of CHAPS can vary depending on the plant tissue and the specific proteins of interest. A starting concentration of 1-2% is recommended for general applications. For solubilization of membrane proteins, a concentration range of 0.5% to 4% can be tested.[6]

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Prepare the CHAPS Lysis Buffer on ice. Add DTT, protease, and phosphatase inhibitors to the buffer immediately before use.

  • Add 500 µL of ice-cold CHAPS Lysis Buffer per 100 mg of plant tissue powder.

  • Vortex briefly to resuspend the powder and incubate on ice for 30 minutes with occasional vortexing to facilitate lysis.

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

  • (Optional) For cleaner preparations, repeat the centrifugation step (12,000 x g for 15 minutes at 4°C) and transfer the supernatant to a new tube.

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: CHAPS-Urea-Thiourea Buffer for 2D Electrophoresis

This protocol is designed for the solubilization of a broad range of proteins, including those that are difficult to extract, for applications such as two-dimensional gel electrophoresis (2D-PAGE).

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • CHAPS-Urea-Thiourea Lysis Buffer (see recipe below)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

CHAPS-Urea-Thiourea Lysis Buffer Recipe:

ComponentFinal ConcentrationFor 10 mL
Urea7 M4.2 g
Thiourea2 M1.52 g
CHAPS4% (w/v)0.4 g
Dithiothreitol (DTT)20 mM0.2 mL of 1 M stock
Tris40 mM0.4 mL of 1 M stock, pH 8.8
IPG Buffer (optional)0.5% - 2% (v/v)50 - 200 µL
Protease Inhibitor CocktailAs per manufacturerAs per manufacturer
Milli-Q waterto 10 mL

Procedure:

  • Follow steps 1-3 from Protocol 1 for tissue grinding.

  • Prepare the CHAPS-Urea-Thiourea Lysis Buffer. Gently warm the solution to dissolve the urea and thiourea, then cool to room temperature before adding other components. Add DTT and protease inhibitors immediately before use.

  • Add 1 mL of lysis buffer per 100-200 mg of plant tissue powder.

  • Vortex thoroughly to solubilize the proteins.

  • Incubate at room temperature for 30-60 minutes with occasional vortexing.

  • Centrifuge at 17,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the solubilized proteins for 2D-PAGE analysis.

Mandatory Visualization

CHAPS_Protein_Extraction_Workflow Start Start: Harvest Plant Tissue Grind Grind Tissue to Fine Powder in Liquid Nitrogen Start->Grind Lyse Add Ice-Cold CHAPS Lysis Buffer (with Protease/Phosphatase Inhibitors) Grind->Lyse Incubate Incubate on Ice (e.g., 30 minutes) Lyse->Incubate Centrifuge1 Centrifuge (e.g., 12,000 x g, 15 min, 4°C) to Pellet Debris Incubate->Centrifuge1 Supernatant1 Collect Supernatant (Soluble Protein Extract) Centrifuge1->Supernatant1 Optional_Centrifuge Optional: Repeat Centrifugation for Cleaner Extract Supernatant1->Optional_Centrifuge Supernatant2 Collect Final Supernatant Optional_Centrifuge->Supernatant2 Yes Downstream Downstream Applications (e.g., SDS-PAGE, Western Blot, MS, Co-IP) Optional_Centrifuge->Downstream No Supernatant2->Downstream Store Store at -80°C Downstream->Store

Caption: Experimental workflow for protein extraction from plant tissues using CHAPS lysis buffer.

Advantages and Disadvantages of CHAPS for Plant Protein Extraction

Advantages:

  • Non-denaturing: CHAPS is a zwitterionic detergent that is effective at solubilizing proteins while preserving their native conformation and biological activity.[1][3] This is particularly important for applications such as co-immunoprecipitation and enzyme activity assays.

  • Effective for Membrane Proteins: Its structure, which combines features of bile salts and sulfobetaines, makes it efficient at disrupting lipid bilayers and solubilizing membrane proteins.[1]

  • High Critical Micelle Concentration (CMC): CHAPS has a high CMC (6-10 mM), which facilitates its removal from protein samples by dialysis.[2]

  • Compatibility with Downstream Applications: It is compatible with various downstream analytical techniques, including isoelectric focusing (IEF) and 2D-PAGE.[2]

  • Improved Yield for Certain Tissues: For some plant tissues, such as young maize leaves, a CHAPS-based lysis buffer has been shown to provide higher protein yields compared to traditional methods like TCA/acetone precipitation.[4]

Disadvantages:

  • Potential for Protein Aggregation at Higher Temperatures: Like other detergents, CHAPS can induce protein aggregation at elevated temperatures, which may interfere with certain analyses.[6]

  • Suboptimal for Highly Recalcitrant Tissues: For extremely recalcitrant plant tissues rich in secondary metabolites, a combination of methods, such as TCA/acetone precipitation followed by phenol extraction, may yield better results, although often at the cost of protein integrity.[7]

  • Empirical Optimization Required: The optimal concentration of CHAPS and the detergent-to-protein ratio often need to be determined empirically for each specific plant tissue and protein of interest to achieve maximal solubilization without compromising protein function.

  • Interference with Mass Spectrometry: While compatible with many downstream applications, like other detergents, CHAPS can interfere with mass spectrometry analysis and may need to be removed prior to this step.[8]

References

Utilizing CHAPS Hydrate in Pull-Down Assays for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the identification of novel therapeutic targets. Pull-down assays are a cornerstone technique for investigating PPIs in vitro. A critical component of a successful pull-down assay is the choice of detergent for cell lysis and subsequent steps, especially when dealing with membrane-associated proteins or preserving delicate protein complexes. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely favored for these applications. Its unique properties allow for the effective solubilization of proteins while maintaining their native conformation and preserving protein-protein interactions.[1][2]

CHAPS is structurally similar to bile acids and combines the properties of both sulfobetaine-type detergents and bile salts.[2] As a non-denaturing detergent, it is effective at disrupting lipid-lipid and lipid-protein interactions without denaturing the proteins themselves.[1] Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis, which is advantageous for downstream analytical techniques.[1] These characteristics make CHAPS an ideal choice for co-immunoprecipitation (Co-IP) and other pull-down assays aimed at identifying and characterizing novel PPIs.[3][4]

Data Presentation

Table 1: Physicochemical Properties of CHAPS Hydrate
PropertyValueReference(s)
Chemical FormulaC₃₂H₅₈N₂O₇S[2]
Molecular Weight614.88 g/mol [2]
TypeZwitterionic[1][5]
AppearanceWhite crystalline powder[6]
Critical Micelle Concentration (CMC)6-10 mM[1]
Aggregation Number4-14[3]
Solubility in Water50 mg/mL[3]
Table 2: Comparison of CHAPS with Other Common Detergents in Pull-Down Assays
DetergentTypeTypical ConcentrationKey Characteristics for Pull-Down Assays
CHAPS Zwitterionic0.5% - 2.0% (w/v)Mild, non-denaturing; preserves native protein structure and interactions.[7][8] Higher stringency than non-ionic detergents, leading to cleaner immunoprecipitation with lower background.[5]
Triton X-100 Non-ionic0.5% - 1.0% (v/v)Very mild; preserves a broad range of interactions, including weaker, non-specific ones.[5] Can result in higher background compared to CHAPS.[5]
NP-40 Non-ionic0.5% - 1.0% (v/v)Similar to Triton X-100; a less harsh detergent suitable for maintaining many protein interactions.[4]
RIPA Buffer Mixed1XHighly stringent, contains both ionic (SDS, deoxycholate) and non-ionic detergents. Disrupts most protein-protein interactions; used when high background is a significant issue.[4]
SDS Anionic0.1% - 1.0% (w/v)Strong, denaturing detergent. Generally unsuitable for Co-IP as it disrupts all non-covalent interactions.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) from Cultured Cells using CHAPS Lysis Buffer

This protocol outlines the general steps for performing a Co-IP experiment to investigate the interaction between a "bait" protein and its potential "prey" binding partners from cultured mammalian cells.

A. Reagent Preparation

  • 1X CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.5% (w/v) CHAPS. Note: The optimal CHAPS concentration may need to be empirically determined and can range from 0.3% to 2.0%.[9]

  • Protease and Phosphatase Inhibitor Cocktails: Use commercially available cocktails at the manufacturer's recommended concentration. Add fresh to the lysis buffer immediately before use.

  • Wash Buffer: 1X CHAPS Lysis Buffer with a potentially lower CHAPS concentration (e.g., 0.1% w/v).

  • Elution Buffer: 2X Laemmli sample buffer or a low pH buffer such as 0.1 M Glycine-HCl, pH 2.5.

  • Antibody: A high-affinity antibody validated for immunoprecipitation that specifically recognizes the native conformation of the "bait" protein.

  • Beads: Protein A/G agarose or magnetic beads.

B. Cell Lysis

  • Culture cells to 80-90% confluency.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in 1 mL of ice-cold 1X CHAPS Lysis Buffer (with freshly added inhibitors) per 1-5 x 10⁷ cells.

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

C. Pre-Clearing the Lysate (Optional but Recommended)

  • Add 20-30 µL of a 50% slurry of Protein A/G beads to the clarified lysate.

  • Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully transfer the supernatant to a new pre-chilled tube.

D. Immunoprecipitation

  • Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of a 50% slurry of Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

E. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, gently invert the tube to resuspend the beads, then pellet them by centrifugation.

  • After the final wash, carefully remove all supernatant.

F. Elution

  • Denaturing Elution: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. The supernatant is ready for SDS-PAGE and Western blot analysis.

  • Non-Denaturing Elution: Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5) and incubate at room temperature for 5-10 minutes. Pellet the beads and transfer the supernatant to a new tube. Neutralize the eluate with 1.5 M Tris-HCl, pH 8.8.

Protocol 2: In Vitro Pull-Down Assay with a Tagged "Bait" Protein

This protocol is for confirming a direct interaction between a purified, tagged "bait" protein and a "prey" protein from a cell lysate.

A. Reagent Preparation

  • CHAPS Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) CHAPS.

  • Purified Tagged "Bait" Protein: e.g., GST-tagged or His-tagged protein.

  • Affinity Resin: e.g., Glutathione-agarose for GST-tags or Ni-NTA agarose for His-tags.

  • Cell Lysate: Prepared as in Protocol 1, containing the "prey" protein.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) CHAPS.

  • Elution Buffer: Specific for the tag (e.g., buffer with reduced glutathione for GST-tags or imidazole for His-tags).

B. Immobilization of "Bait" Protein

  • Incubate the purified tagged "bait" protein with the corresponding affinity resin in CHAPS Binding Buffer for 1-2 hours at 4°C.

  • Wash the resin three times with CHAPS Binding Buffer to remove any unbound "bait" protein.

C. Binding of "Prey" Protein

  • Add the cell lysate containing the "prey" protein to the resin with the immobilized "bait" protein.

  • Incubate with gentle rotation for 2-4 hours at 4°C.

D. Washing

  • Pellet the resin by centrifugation.

  • Wash the resin three to five times with Wash Buffer to remove non-specifically bound proteins.

E. Elution and Analysis

  • Elute the protein complexes by adding the appropriate Elution Buffer and incubating for 5-10 minutes at room temperature.

  • Pellet the resin and collect the supernatant containing the eluted proteins.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the "bait" and "prey" proteins.

Visualizations

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cultured Cells lysis Cell Lysis (Ice-cold CHAPS Buffer + Inhibitors) start->lysis clarify Lysate Clarification (Centrifugation) lysis->clarify preclear Pre-Clearing (Optional) (Incubate with beads) clarify->preclear ip Immunoprecipitation (Add primary antibody) preclear->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Washing (Wash beads with cold CHAPS Buffer) capture->wash elute Elution (Elute target protein from beads) wash->elute analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) elute->analysis

Caption: General workflow for a co-immunoprecipitation experiment using a CHAPS-based buffer.

Hypothetical Signaling Pathway Studied by Co-IP

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding & Activation GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Interaction Ras Ras (GTP-bound) GEF->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation TF Transcription Factor (e.g., c-Myc) ERK->TF Translocation & Phosphorylation

Caption: A hypothetical MAPK signaling pathway where Co-IP could validate protein interactions.

Troubleshooting Logic for Pull-Down Assays

Troubleshooting_PullDown start Problem Detected high_bg High Background / Non-Specific Binding start->high_bg no_prey No 'Prey' Protein Detected start->no_prey sol_bg1 Increase wash stringency (more washes, higher salt) high_bg->sol_bg1 sol_bg2 Optimize CHAPS concentration in wash buffer high_bg->sol_bg2 sol_bg3 Perform pre-clearing step high_bg->sol_bg3 sol_bg4 Titrate primary antibody concentration high_bg->sol_bg4 sol_prey1 Confirm 'Bait' protein was pulled down no_prey->sol_prey1 sol_prey2 Interaction may be transient or weak no_prey->sol_prey2 sol_prey3 CHAPS concentration may be too high, disrupting interaction no_prey->sol_prey3 sol_prey4 Ensure antibody recognizes native 'Bait' conformation no_prey->sol_prey4

Caption: A logical flowchart for troubleshooting common issues in pull-down assays using CHAPS.

References

Application Note and Protocol for CHAPS Hydrate Removal from Protein Samples via Dialysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely used for solubilizing membrane proteins and disrupting protein-protein interactions.[1][2] Its non-denaturing properties make it valuable for maintaining the native structure and function of proteins during extraction and purification.[3][4] However, for many downstream applications such as functional assays, structural studies, and mass spectrometry, the presence of CHAPS can be detrimental. Dialysis is a common and effective method for removing CHAPS from protein samples due to its relatively high critical micelle concentration (CMC) of 6-10 mM and small micellar molecular weight.[1][2][5] This application note provides a detailed protocol for the removal of CHAPS from protein samples using dialysis, along with troubleshooting tips to prevent common issues like protein precipitation.

Physicochemical Properties of CHAPS

A thorough understanding of the physicochemical properties of CHAPS is crucial for optimizing its removal.

PropertyValueReferences
Chemical Formula C₃₂H₅₈N₂O₇S[1]
Molecular Weight 614.9 g/mol [1]
Critical Micelle Concentration (CMC) 6-10 mM[1][2][3][5][6]
Aggregation Number 10[6]
Average Micellar Weight 6,150 Da[2][6]
Appearance White crystalline powder[1]
Solubility in Water 50 mg/mL[2][6]

Experimental Protocol: CHAPS Removal by Dialysis

This protocol outlines a general procedure for removing CHAPS from a protein sample. Optimization may be required depending on the specific protein and its concentration.

Materials and Reagents
  • Protein sample containing CHAPS

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa)

  • Dialysis clips

  • Dialysis buffer (protein-specific buffer without CHAPS)

  • Stir plate and stir bar

  • Beakers or flasks (large enough to accommodate a buffer volume 100-200 times the sample volume)

  • Refrigerated environment (e.g., cold room or refrigerator at 4°C)

Step-by-Step Procedure
  • Prepare the Dialysis Buffer: Prepare a large volume of a buffer that is optimal for the stability of your target protein.[6] The buffer should not contain CHAPS. For proteins prone to precipitation, consider adding stabilizing agents such as 5-20% glycerol, 0.1-1 M L-arginine, or 1-5 mM DTT for proteins with free cysteines.[5]

  • Prepare the Dialysis Tubing: Cut the dialysis tubing to the desired length, ensuring extra space for the sample and clips. Hydrate the tubing according to the manufacturer's instructions.

  • Sample Preparation: Load the protein sample containing CHAPS into the prepared dialysis tubing and securely fasten the ends with dialysis clips, leaving some headspace to allow for potential sample dilution.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of the dialysis buffer (at least 100-200 times the sample volume).[6] Place the beaker on a stir plate and stir gently at 4°C to facilitate efficient exchange.[6]

  • Buffer Changes: To ensure efficient removal of CHAPS, perform multiple buffer changes. Change the dialysis buffer every 2-3 hours for a total of 3-4 changes.[6] An overnight dialysis for the final buffer exchange is also a common practice.[5]

  • Sample Recovery: After the final buffer change, carefully remove the dialysis bag from the buffer. Gently remove excess buffer from the outside of the tubing and carefully open one end to recover the protein sample.

Data Presentation: Efficiency of CHAPS Removal

The efficiency of CHAPS removal by dialysis can be quite high, though it may be influenced by the specific experimental conditions and the nature of the protein.

MethodCHAPS Removal EfficiencyProtein RecoveryNotesReferences
Standard Dialysis ~95-97%Can be high, but protein precipitation or adsorption to the membrane can cause loss.Efficiency is dependent on the number of buffer changes and dialysis time.[7][8]
Dialysis with Detergent-Affinity Beads ~97%Dependent on protein properties.The addition of detergent-binding beads to the dialysis buffer can enhance removal.[8]

Troubleshooting

Problem: Protein precipitates after CHAPS removal.

Possible Causes & Solutions:

  • Rapid Detergent Removal: The concentration of CHAPS may be dropping too quickly below its CMC, leading to the aggregation of hydrophobic proteins.[5] To mitigate this, consider a stepwise dialysis approach where the initial dialysis buffer contains a low concentration of CHAPS (just above the CMC) and subsequent buffers have progressively lower or no CHAPS.[5]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the dialysis buffer can significantly affect protein stability.[5] Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to minimize charge-related aggregation.[5] The salt concentration (e.g., 150-500 mM NaCl) should also be optimized.[5]

  • High Protein Concentration: Concentrated protein solutions are more susceptible to aggregation as the detergent is removed.[5] If precipitation occurs, try dialyzing a more dilute protein sample.

Visualizations

Experimental Workflow for CHAPS Removal via Dialysis

CHAPS_Removal_Workflow Protein_Sample Protein Sample in CHAPS Buffer Prepare_Dialysis Prepare Dialysis Tubing (Hydrate, Secure Sample) Protein_Sample->Prepare_Dialysis Dialysis_Step1 Dialysis 1 (Buffer Volume 100-200x Sample) 2-3 hours at 4°C with stirring Prepare_Dialysis->Dialysis_Step1 Buffer_Change1 Buffer Change Dialysis_Step1->Buffer_Change1 Dialysis_Step2 Dialysis 2 (Fresh Buffer) 2-3 hours at 4°C with stirring Buffer_Change1->Dialysis_Step2 Buffer_Change2 Buffer Change Dialysis_Step2->Buffer_Change2 Dialysis_Step3 Dialysis 3 (Overnight) (Fresh Buffer) 4°C with stirring Buffer_Change2->Dialysis_Step3 Recover_Protein Recover Purified Protein Sample Dialysis_Step3->Recover_Protein

Caption: Workflow for removing CHAPS from protein samples using a multi-step dialysis process.

Logical Relationship for Troubleshooting Protein Precipitation

Troubleshooting_Precipitation Problem Problem: Protein Precipitation during Dialysis Cause1 Cause: Rapid CHAPS Removal Problem->Cause1 Cause2 Cause: Suboptimal Buffer (pH, Ionic Strength) Problem->Cause2 Cause3 Cause: High Protein Concentration Problem->Cause3 Solution1 Solution: Stepwise Dialysis with Gradual CHAPS Reduction Cause1->Solution1 Solution2 Solution: Optimize Buffer pH and Salt Concentration Cause2->Solution2 Solution3 Solution: Use Stabilizing Additives (Glycerol, L-arginine) Cause2->Solution3 Solution4 Solution: Dialyze a More Dilute Protein Sample Cause3->Solution4

Caption: Troubleshooting guide for protein precipitation during CHAPS removal by dialysis.

References

Application Notes and Protocols: CHAPS Hydrate Compatibility with Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely employed in life sciences research for the solubilization of membrane proteins and the disruption of protein-protein interactions.[1][2] Its non-denaturing properties make it valuable for maintaining protein structure and function during extraction.[1][3] However, the presence of CHAPS in samples destined for mass spectrometry (MS) analysis presents a significant challenge. Like most detergents, CHAPS can interfere with the ionization process, leading to ion suppression and reduced sensitivity, ultimately compromising the quality of MS data.[4][5]

This document provides detailed application notes and protocols regarding the compatibility of CHAPS hydrate with mass spectrometry. It outlines the physicochemical properties of CHAPS, its effects on MS analysis, recommended concentration limits, and robust protocols for its removal prior to MS-based proteomic workflows.

Physicochemical Properties of this compound

Understanding the properties of CHAPS is crucial for its effective use and subsequent removal.

PropertyValueReference
Molecular Weight 614.88 g/mol (anhydrous basis)[3][6]
Type Zwitterionic, non-denaturing[1][2][3]
Critical Micelle Concentration (CMC) 6-10 mM[1][3][7][8]
Aggregation Number 10[8]
Average Micellar Weight 6,150 Da[3][8]
Appearance White to off-white powder[3]
Solubility Water soluble[8]

Effects of CHAPS on Mass Spectrometry Analysis

The presence of detergents like CHAPS, even at low concentrations, can have detrimental effects on MS analysis, particularly with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

  • Ion Suppression: CHAPS molecules, being surface-active, compete with analyte peptides for ionization, leading to a significant reduction in the analyte signal.[9] This is a major cause of poor data quality in proteomic experiments.

  • Contamination of the Mass Spectrometer: Detergents can accumulate within the MS system, including the ion source and transfer optics, leading to persistent background noise and requiring extensive cleaning.[4][5]

  • Formation of Adducts: CHAPS can form adducts with peptides, complicating spectral interpretation. A characteristic CHAPS peak can be observed around m/z 615.[9]

Recommended CHAPS Concentrations for Sample Preparation

While complete removal of CHAPS before MS analysis is ideal, certain concentrations are tolerated in upstream sample preparation steps, particularly for in-gel digestion protocols.

ApplicationRecommended CHAPS ConcentrationNotesReference
In-solution Digestion 0.05% - 0.5% (w/v)Removal is still required before MS analysis.[4][5]
In-gel Digestion (IEF/2D-PAGE) Up to 4% (w/v)The subsequent electrophoresis and washing steps help in removing a significant portion of the detergent.[3][4][5][10]
Protein Solubilization for 2D-PAGE 2% - 4% (w/v)Typically used in rehydration buffers for isoelectric focusing.[3][6]

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells using a CHAPS-containing Lysis Buffer

This protocol describes the preparation of a total protein lysate from cultured mammalian cells using a CHAPS-based buffer, suitable for downstream applications like 2D-gel electrophoresis.

Materials:

  • Cell Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 1% DTT, Protease and Phosphatase Inhibitor Cocktails.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge tubes.

  • Sonicator.

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Sonicate the lysate on ice to shear DNA and increase protein solubilization.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new tube.

  • Quantify the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of detergent interference).

  • The protein extract is now ready for downstream applications like 2D-PAGE or requires detergent removal for MS analysis.

Protocol 2: In-Gel Tryptic Digestion of Proteins from 2D-PAGE

This protocol is for the enzymatic digestion of proteins from gel spots or bands previously separated by electrophoresis where CHAPS was used in the sample buffer.

Materials:

  • Excised gel pieces containing the protein of interest.

  • Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (NH₄HCO₃).

  • Reduction Solution: 10 mM DTT in 50 mM NH₄HCO₃.

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃ (prepare fresh and protect from light).

  • Wash Solution: 50 mM NH₄HCO₃.

  • Dehydration Solution: 100% Acetonitrile (ACN).

  • Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0.

  • Trypsin solution (sequencing grade), 10-20 ng/µL in ice-cold 50 mM NH₄HCO₃.

  • Extraction Solution: 50% ACN / 5% Formic Acid.

Procedure:

  • Excise and Destain: Excise the protein spot from the gel. Cut it into small pieces (~1 mm³).[11][12] Place the gel pieces in a microcentrifuge tube. Add Destaining Solution and incubate until the Coomassie or silver stain is removed, changing the solution as needed.[13][14]

  • Reduction: Remove the destaining solution. Add Reduction Solution to cover the gel pieces and incubate at 56°C for 45-60 minutes.[13][14]

  • Alkylation: Cool the tube to room temperature. Remove the DTT solution and add the freshly prepared IAA solution. Incubate in the dark at room temperature for 30-45 minutes.[13][14]

  • Wash and Dehydrate: Remove the IAA solution. Wash the gel pieces with Wash Solution for 10 minutes. Dehydrate the gel pieces by adding 100% ACN until they turn opaque and shrink.[13][14]

  • Digestion: Remove the ACN and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.[13] Rehydrate the gel pieces in the trypsin solution on ice for 30-45 minutes. Add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.[14][15]

  • Peptide Extraction: Add 1% formic acid to stop the digestion.[14] Transfer the supernatant to a new tube. Add Extraction Solution to the gel pieces, vortex/sonicate for 15-20 minutes, and collect the supernatant.[14] Repeat the extraction step twice.

  • Drying: Pool all the extracts and dry them in a vacuum centrifuge.

  • The dried peptides are ready for resuspension in an MS-compatible solvent (e.g., 0.1% formic acid) for analysis.

Protocol 3: CHAPS Removal using Detergent Removal Spin Columns

This is a general protocol for removing CHAPS from protein or peptide samples using commercially available spin columns.

Materials:

  • Protein/peptide sample containing CHAPS.

  • Detergent Removal Spin Column.

  • Collection tubes.

  • Appropriate buffers for equilibration and elution as per the manufacturer's instructions.

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's protocol. This typically involves removing the storage buffer and equilibrating the resin with a binding buffer.

  • Sample Loading: Apply the protein or peptide sample containing CHAPS to the top of the resin bed.

  • Binding: Incubate the sample with the resin for the time specified by the manufacturer to allow for detergent binding.

  • Washing: Centrifuge the column to remove the sample (now depleted of detergent) into a clean collection tube. Some protocols may include additional wash steps to maximize protein/peptide recovery.

  • Elution (if applicable): For some column types, the protein/peptide may bind to the resin and require a separate elution step.

  • The resulting sample should have a significantly reduced CHAPS concentration and be more compatible with MS analysis. It is recommended to quantify protein/peptide recovery after the removal process.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis CellCulture Cell Culture / Tissue Lysis Lysis with CHAPS Buffer CellCulture->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant TwoD_PAGE 2D-PAGE ProteinQuant->TwoD_PAGE Option 1 DetergentRemoval Detergent Removal ProteinQuant->DetergentRemoval Option 2 InGelDigest In-Gel Digestion TwoD_PAGE->InGelDigest MS_Analysis Mass Spectrometry (LC-MS/MS or MALDI-TOF) InGelDigest->MS_Analysis DetergentRemoval->MS_Analysis DataAnalysis Data Analysis MS_Analysis->DataAnalysis detergent_removal_logic start Sample containing CHAPS is_protein Is the analyte a protein or peptide? start->is_protein protein_methods Protein-level Removal Methods is_protein->protein_methods Protein peptide_methods Peptide-level Removal Methods is_protein->peptide_methods Peptide dialysis Dialysis / Diafiltration protein_methods->dialysis precipitation Acetone / TCA Precipitation protein_methods->precipitation sds_page SDS-PAGE protein_methods->sds_page spin_column Detergent Removal Spin Columns peptide_methods->spin_column spe Solid Phase Extraction (e.g., C18, SCX) peptide_methods->spe end MS-compatible Sample dialysis->end precipitation->end sds_page->end spin_column->end spe->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Membrane Protein Extraction with CHAPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of membrane proteins using the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used for membrane protein extraction?

CHAPS is a non-denaturing, zwitterionic detergent widely used in membrane protein research.[1][2] It is favored because it effectively solubilizes proteins from the lipid bilayer while being gentle enough to preserve the protein's native structure and function.[1][2][3] Its structure combines the features of bile salts and sulfobetaine-type detergents, making it efficient at breaking protein-protein interactions.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?

The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent monomers aggregate to form micelles. For CHAPS, the CMC is between 6-10 mM.[1][4] To effectively solubilize membrane proteins, the CHAPS concentration must be above the CMC. These micelles are essential for encapsulating the hydrophobic regions of the protein after extraction, keeping them soluble and stable in the aqueous buffer.[1]

Q3: What is a good starting concentration for CHAPS?

A general starting point for CHAPS concentration is typically between 0.5% and 2.0% (w/v), which corresponds to a molarity of approximately 8-32 mM.[1] It is also common to use a concentration that is 2 to 10 times the CMC.[1] However, the ideal concentration is highly dependent on the specific protein and the lipid content of the membrane preparation, so optimization is crucial.[1]

Q4: How do I determine the optimal CHAPS-to-protein ratio?

The weight-to-weight (w/w) ratio of detergent to total protein is a critical parameter.[1]

  • For initial solubilization: A ratio of 1:1 to 3:1 (detergent:protein) is often sufficient.[1]

  • For complete delipidation: To fully remove associated lipids and ensure the protein is stabilized in micelles, a higher ratio, often around 10:1 (w/w), may be necessary.[1]

It is recommended to quantify the total protein in your membrane fraction before adding the detergent to accurately adjust the ratio.[1]

Troubleshooting Guide: Low Protein Yield

This guide addresses the common problem of low recovery of the target membrane protein after extraction with CHAPS.

Problem: The yield of my extracted membrane protein is very low.

Possible CauseSuggested Solution
Insufficient CHAPS Concentration The detergent concentration may be too low to effectively disrupt the membrane and form micelles.[1] Solution: Increase the CHAPS concentration in increments (e.g., 0.25% or 0.5%) and re-evaluate extraction efficiency. Always ensure the final concentration is well above the CMC (6-10 mM).[1]
Inadequate Detergent-to-Protein Ratio If the total protein concentration in your membrane preparation is high, the detergent may be depleted before your target protein is fully solubilized.[1] Solution: Quantify the total protein in your membrane fraction and test higher detergent-to-protein ratios (e.g., 5:1, 10:1 w/w).[1]
Inefficient Lysis/Homogenization The target protein may not be accessible to the detergent due to incomplete cell lysis or membrane fragmentation.[1][5] Solution: Ensure complete cell disruption before the solubilization step using methods like sonication or multiple freeze-thaw cycles.[5]
Short Incubation Time Solubilization may be incomplete if the incubation time is too short.[1] Solution: Extend the incubation time (e.g., up to 2 hours) with gentle agitation (like end-over-end rotation) at 4°C to allow for complete solubilization.[1][5]
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for your specific protein's solubility.[1][5] Solution: As a general rule, a buffer pH at least 1 unit away from the protein's isoelectric point (pI) can improve solubility.[1] Experiment with different buffer compositions, pH values, and salt concentrations.

Troubleshooting Guide: Protein Aggregation & Inactivity

Problem: My extracted protein is aggregated, precipitated, or inactive.

Possible CauseSuggested Solution
Excessive CHAPS Concentration Very high detergent concentrations can strip away essential boundary lipids that are crucial for protein stability, leading to aggregation.[1] Solution: Systematically decrease the CHAPS concentration to find the minimum required for solubilization while maintaining protein stability.
Incorrect Buffer Conditions (pH, Ionic Strength) The buffer's pH or salt concentration may be promoting aggregation.[1] Solution: Screen different buffer compositions. Ensure the pH is optimal for your protein's stability, which is often at least one pH unit away from its isoelectric point (pI).[1]
Loss of Cofactors or Essential Lipids The solubilization process may have stripped away essential molecules (cofactors, specific lipids) required for the protein's activity.[1] Solution: Try supplementing the extraction and purification buffers with these specific molecules to see if activity can be restored.
Protease Activity Endogenous proteases released during cell lysis can degrade the target protein. Solution: Always include a protease inhibitor cocktail in your lysis and solubilization buffers.[1] Perform all extraction steps at 4°C to minimize protease activity.[1]

Quantitative Data Summary

The following tables summarize key parameters and physicochemical properties for using CHAPS in membrane protein extraction.

Table 1: Recommended Starting Conditions for CHAPS Extraction

ParameterRecommended RangeNotes
CHAPS Concentration (% w/v) 0.5% - 2.0%The optimal concentration must be determined empirically for each protein.[1]
CHAPS Concentration (Molarity) 8 - 32 mMAlways ensure the final concentration is well above the CMC (6-10 mM).[1][4]
Detergent:Protein Ratio (w/w) 1:1 to 10:1Use lower ratios for initial solubilization and higher ratios for complete delipidation.[1]
Total Protein Concentration 1 - 10 mg/mLThis is a typical concentration range for membrane preparations before adding detergent.[1][]
Incubation Temperature 4°CRecommended to minimize proteolysis and maintain protein stability.[1]
Incubation Time 30 minutes to 2 hoursShorter times may suffice, but longer incubation risks protein degradation.[1]

Table 2: Physicochemical Properties of CHAPS

PropertyValueUnit
Molecular Weight 614.9Da
Critical Micelle Concentration (CMC) 6 - 10mM
Aggregation Number 10
Average Micellar Weight 6,150Da
Solubility in Water 50mg/mL

Experimental Protocols

Protocol 1: Optimizing CHAPS Concentration for Extraction

This protocol provides a systematic approach to determine the optimal CHAPS concentration for solubilizing a target membrane protein.

  • Prepare Membrane Fractions: Isolate cell or tissue membranes using standard methods like differential centrifugation or density gradients. Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl or HEPES with NaCl) containing a protease inhibitor cocktail.[1]

  • Quantify Total Protein: Determine the total protein concentration of the membrane suspension using a detergent-compatible protein assay, such as the BCA assay.[1]

  • Set Up Solubilization Reactions: In a series of microcentrifuge tubes, aliquot a fixed amount of your membrane preparation (e.g., 100 µg total protein).

  • Add CHAPS: Add varying amounts of a concentrated CHAPS stock solution to each tube to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).[1] Ensure the final volume is the same in all tubes.

  • Incubate: Incubate the tubes for 1-2 hours at 4°C with gentle end-over-end rotation.[5]

  • Clarify by Ultracentrifugation: Pellet the unsolubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1][5]

  • Analyze the Supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze an aliquot from each condition by SDS-PAGE and Western blot using an antibody specific to your target protein.

  • Evaluate Results: The optimal CHAPS concentration is the lowest concentration that yields the maximum amount of your target protein in the soluble fraction without evidence of aggregation or degradation.

Protocol 2: General Cell Lysis and Protein Extraction

This protocol outlines a general procedure for extracting proteins from cultured cells using CHAPS.

  • Cell Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold PBS. Scrape the cells into PBS and centrifuge to obtain a cell pellet.[4]

  • Cell Lysis: Add ice-cold 1X CHAPS lysis buffer (containing protease inhibitors) to the cell pellet (e.g., 1 volume of buffer per volume of cell pellet).[4]

  • Homogenization: Resuspend the cells in the buffer. For enhanced lysis, perform two freeze-thaw cycles (freeze at -80°C, then thaw).[4] Alternatively, for tissues, use a mini pestle-homogenizer on ice.[4][7]

  • Incubation: Place the tube on ice for 10-15 minutes, tapping the tube several times to facilitate membrane dissolution.[4][7]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) in a cooled microcentrifuge for 15 minutes to pellet cell debris.[4][7]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the extracted membrane and cytosolic proteins, to a new pre-chilled tube. This fraction is now ready for downstream applications like immunoprecipitation or chromatography.[4][7]

Visualizations

Troubleshooting_Low_Yield cluster_start cluster_checks cluster_solutions cluster_end start Start: Low Protein Yield check_conc Is [CHAPS] > CMC and in optimal range? start->check_conc check_ratio Is Detergent:Protein ratio sufficient? check_conc->check_ratio Yes sol_conc Solution: Increase [CHAPS] systematically. check_conc->sol_conc No check_lysis Is cell lysis efficient? check_ratio->check_lysis Yes sol_ratio Solution: Increase Detergent:Protein ratio (e.g., to 10:1). check_ratio->sol_ratio No check_time Is incubation time sufficient? check_lysis->check_time Yes sol_lysis Solution: Optimize lysis/ homogenization. check_lysis->sol_lysis sol_time Solution: Increase incubation time (e.g., up to 2 hours). check_time->sol_time No end_node Yield Improved check_time->end_node Yes sol_conc->check_conc sol_ratio->check_ratio sol_lysis->check_lysis sol_time->check_time

Caption: Troubleshooting workflow for low membrane protein yield.

Experimental_Workflow start Start: Isolated Membrane Pellet quantify Quantify Total Protein (e.g., BCA Assay) start->quantify incubate Incubate with Varying CHAPS Concentrations (e.g., 0.25% to 2.0%) 1-2h at 4°C quantify->incubate centrifuge Ultracentrifugation (e.g., 100,000 x g) incubate->centrifuge separate Separate Supernatant (Solubilized Fraction) from Pellet centrifuge->separate analyze Analyze Supernatant via SDS-PAGE & Western Blot separate->analyze evaluate Evaluate Results: Identify Optimal [CHAPS] analyze->evaluate

Caption: Workflow for optimizing CHAPS concentration.

References

Technical Support Center: Optimizing CHAPS Hydrate for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CHAPS hydrate to maintain enzyme activity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used for enzyme studies?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent valued in biochemistry for its ability to solubilize membrane proteins and break protein-protein interactions without denaturing them.[1][2][3] Its gentle nature, compared to harsh ionic detergents, helps preserve the native structure and function of enzymes, making it ideal for enzyme assays and protein stability studies.[1][4]

Q2: What is the optimal concentration of CHAPS to maintain enzyme activity?

The optimal CHAPS concentration is highly dependent on the specific enzyme and experimental conditions.[1][4] However, a general starting range is between 0.1% and 2% (w/v).[1] It is crucial to keep the CHAPS concentration above its Critical Micelle Concentration (CMC) to ensure proteins are encapsulated within detergent micelles, which keeps them solubilized and stable.[1][5]

Q3: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which individual CHAPS molecules begin to form aggregates called micelles. For CHAPS, the CMC is typically in the range of 6-10 mM.[2][3][5][6] Working above the CMC is essential for solubilizing membrane proteins and preventing protein aggregation, as the micelles create a protective environment for the hydrophobic regions of the protein.[1][5]

Q4: Can CHAPS inactivate my enzyme?

While CHAPS is considered a mild detergent, excessive concentrations can sometimes lead to enzyme inactivation.[4] It is always recommended to empirically determine the optimal CHAPS concentration for your specific enzyme and assay to balance solubilization with the preservation of activity.[4]

Q5: How does CHAPS compare to other detergents like Triton X-100 or SDS?

CHAPS is a zwitterionic detergent, making it less denaturing than ionic detergents like SDS.[7] Compared to non-ionic detergents like Triton X-100, which form large micelles, CHAPS forms smaller micelles, which can be advantageous as they are more easily removed by methods like dialysis.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Decreased or No Enzyme Activity CHAPS concentration is too high, leading to denaturation.Empirically test a range of CHAPS concentrations to find the optimal balance for your specific enzyme.[4]
CHAPS concentration is below the CMC, leading to protein aggregation.Ensure your working CHAPS concentration is above its CMC (6-10 mM).[1][5]
Suboptimal assay conditions (pH, temperature).Optimize the pH and temperature of your assay buffer for your specific enzyme.[8]
Presence of inhibitors in the sample.Consider adding a protease inhibitor cocktail to your lysis buffer.[4]
Protein Precipitation CHAPS concentration is too low.Increase the CHAPS concentration to ensure it is above the CMC. A common range is 0.5% to 2.0% (w/v).[1][5]
pH of the buffer is near the protein's isoelectric point (pI).Adjust the buffer pH to be at least one unit away from the protein's pI.[1]
High protein concentration.Dilute the protein sample or store it in smaller aliquots at a lower concentration.[1]
Repeated freeze-thaw cycles.Aliquot protein samples and flash-freeze in liquid nitrogen. Store at -80°C. Consider adding a cryoprotectant like glycerol (10-20%).[1]
High Background Signal in Assay Substrate instability in the presence of CHAPS.Prepare the substrate solution fresh before each experiment.
Contaminating proteases in the enzyme preparation.Use protease inhibitor cocktails in your buffers.[4]

Quantitative Data Summary

CHAPS Properties and Recommended Concentrations

ParameterValueNotesSource(s)
Chemical Nature Zwitterionic DetergentElectrically neutral over a wide pH range.[1][3][7]
Molecular Weight 614.9 g/mol [2]
Critical Micelle Concentration (CMC) 6 - 10 mMInfluenced by temperature, pH, and ionic strength.[1][2][3][5][6]
Aggregation Number 4 - 14The number of CHAPS molecules per micelle.[2]
Average Micellar Weight ~6,150 Da[2]
General Working Concentration 0.1% - 2.0% (w/v)Highly protein-dependent.[1]
Concentration for IEF Gels 1% - 4% (v/v)Used for protein solubilization in isoelectric focusing.[2]

Effects of CHAPS on Various Enzymes

EnzymeSourceCHAPS ConcentrationEffect on ActivityKey FindingsSource(s)
Caspase-3 Recombinant Human0.1% (w/v)Essential for activityA key component of the assay buffer to ensure proper substrate cleavage.[4]
Various Hydrolases Plant tissuesApprox. CMCMinimal inactivationCHAPS was found to be one of the least detrimental detergents to the activity of soluble hydrolytic enzymes.[4]
Stromelysin-3 (MMP-11) Recombinant Human0.2% (w/v)StabilizingPrevented protein aggregation during concentration and was required for stabilization.[4]
Mitochondrial Enzymes Mouse Liver2% (w/v)SolubilizationUsed to digest isolated mitochondria for subsequent analysis of mitochondrial proteins.[4]

Experimental Protocols

Protocol 1: Preparation of a General CHAPS Lysis Buffer

This protocol is suitable for the extraction of a wide range of cellular proteins, including membrane-associated enzymes, for subsequent activity assays.

Materials:

  • This compound

  • Buffer stock (e.g., 500 mM PIPES/HCl pH 6.5, 20 mM EDTA)

  • Milli-Q or equivalently purified water

  • Dithiothreitol (DTT)

  • Protease inhibitor cocktail

  • Phenylmethylsulfonyl fluoride (PMSF)

Procedure:

  • Prepare 1X CHAPS Lysis Buffer: Immediately before use, dilute the 10X buffer stock to a 1X concentration with Milli-Q water. For example, to make 10 mL of 1X buffer, add 1 mL of 10X stock to 9 mL of water.

  • Add CHAPS: Add CHAPS to the desired final concentration (e.g., 0.5% w/v). Ensure it is fully dissolved.

  • Add Reducing Agents and Inhibitors: To the 1X buffer, add DTT to a final concentration of 5 mM and PMSF to a final concentration of 1 mM.[4] Add the protease inhibitor cocktail according to the manufacturer's instructions. Keep the buffer on ice.

Protocol 2: Cell Lysis for Enzyme Activity Assays

For Adherent Cells:

  • Wash the cell monolayer with ice-cold PBS.

  • Aspirate the PBS and add the ice-cold 1X CHAPS Lysis Buffer to the plate.

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

For Suspension Cells:

  • Pellet the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in the ice-cold 1X CHAPS Lysis Buffer.

Lysate Processing:

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.

  • Proceed with your enzyme activity assay or store the lysate at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_buffer Prepare CHAPS Lysis Buffer lysis Lyse cells with CHAPS Buffer prep_buffer->lysis prep_cells Prepare Cell Culture prep_cells->lysis centrifuge Centrifuge to remove debris lysis->centrifuge collect Collect Supernatant (Enzyme Source) centrifuge->collect quantify Protein Quantification (e.g., BCA Assay) collect->quantify setup Set up Enzyme Assay (Substrate, Buffer, Lysate) quantify->setup incubate Incubate at Optimal Temperature setup->incubate detect Detect Product Formation incubate->detect analyze Calculate Enzyme Activity detect->analyze troubleshooting_logic cluster_concentration CHAPS Concentration cluster_conditions Assay Conditions cluster_stability Protein Stability start Problem: Low/No Enzyme Activity check_cmc Is [CHAPS] > CMC? start->check_cmc increase_chaps Action: Increase [CHAPS] check_cmc->increase_chaps No optimize_chaps Is [CHAPS] too high? check_cmc->optimize_chaps Yes decrease_chaps Action: Titrate down [CHAPS] optimize_chaps->decrease_chaps Possibly check_ph_temp Are pH and Temp optimal? optimize_chaps->check_ph_temp No optimize_conditions Action: Optimize pH/Temp check_ph_temp->optimize_conditions No check_precipitation Is there precipitation? check_ph_temp->check_precipitation Yes troubleshoot_precip Troubleshoot Precipitation (see guide) check_precipitation->troubleshoot_precip Yes

References

Technical Support Center: CHAPS Hydrate Interference with Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from CHAPS hydrate in protein quantification assays, particularly the Bradford assay.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used in protein research?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent. It is widely used for solubilizing membrane proteins because it effectively disrupts lipid bilayers while often preserving the native structure and function of the protein. Its high critical micelle concentration (CMC) of 6-10 mM also allows for its relatively easy removal by methods like dialysis.[1]

Q2: How does CHAPS interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a color change that is measured spectrophotometrically.[2][3] Detergents like CHAPS can interfere with this assay by interacting with the Coomassie dye, leading to a shift in the dye's absorbance spectrum even in the absence of protein. This can result in an overestimation of protein concentration.[4] Additionally, high concentrations of detergents can lead to precipitation when the acidic Bradford reagent is added.[5]

Q3: What is the maximum concentration of CHAPS compatible with the Bradford assay?

The compatibility of CHAPS with the Bradford assay can vary depending on the specific formulation of the Bradford reagent. For instance, the Bio-Rad Quick Start™ Bradford Protein Assay is reported to be compatible with CHAPS concentrations up to 10%.[2] However, it is always recommended to perform a pilot experiment to determine the tolerance of your specific assay to the CHAPS concentration in your samples.

Q4: Are there alternative protein quantification assays that are more compatible with CHAPS?

Yes, several other protein assays are known to be more tolerant of detergents like CHAPS. The Bicinchoninic Acid (BCA) assay is a popular alternative and is generally more compatible with a wider range of detergents, although it can be susceptible to reducing agents.[5][6] The Lowry assay is another option, but it is also sensitive to detergents and reducing agents.[7]

Q5: Can I simply dilute my sample to reduce CHAPS interference?

Diluting your sample is a viable strategy if the initial protein concentration is high enough to remain within the detection range of the assay after dilution.[8] This can reduce the CHAPS concentration to a non-interfering level. Remember to prepare your protein standards in the same diluted buffer to ensure accuracy.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered when performing a Bradford assay with CHAPS-containing samples.

Problem Possible Cause Solution
High background absorbance in blank CHAPS concentration is too high, causing interference with the Coomassie dye.1. Dilute the sample and the blank with a compatible buffer to reduce the CHAPS concentration.[8] 2. Prepare the blank and standards in the same buffer (including the same CHAPS concentration) as the samples.[5][9] 3. Remove CHAPS from the sample using methods like protein precipitation or dialysis.
Precipitate forms upon adding Bradford reagent High concentration of CHAPS in the sample is causing it to precipitate in the acidic Bradford reagent.1. Dilute the sample to lower the CHAPS concentration. 2. Remove CHAPS from the sample prior to the assay.
Inaccurate or inconsistent protein concentration readings 1. CHAPS interference is affecting the assay's accuracy. 2. The standard curve was not prepared in a buffer matching the sample's composition.1. Run two standard curves: one in a CHAPS-free buffer and one in the same buffer as your sample. If the slopes are different, interference is occurring.[9] 2. Ensure that the protein standards are prepared in the exact same buffer as the unknown samples, including the same concentration of CHAPS.[5][9] 3. Consider using a detergent-compatible protein assay like the BCA assay.[6]
Low absorbance readings The protein concentration is below the detection limit of the assay, possibly due to sample dilution to reduce CHAPS concentration.1. Concentrate the protein sample after removing CHAPS. 2. Use a more sensitive protein quantification assay.

Data Presentation

The following table illustrates the potential effect of increasing CHAPS concentration on the absorbance readings in a standard Bradford assay using Bovine Serum Albumin (BSA) as a standard. Note that these are representative data and actual results may vary.

BSA Concentration (µg/mL)Absorbance at 595 nm (No CHAPS)Absorbance at 595 nm (0.5% CHAPS)Absorbance at 595 nm (1% CHAPS)
00.0500.0750.100
20.1500.1800.210
40.2500.2850.320
60.3500.3900.430
80.4500.4950.540
100.5500.6000.650

As shown in the table, the presence of CHAPS can lead to an increase in the baseline absorbance and a general upward shift in the standard curve, which can lead to an overestimation of the protein concentration in unknown samples if not properly controlled for.

Experimental Protocols

Standard Bradford Assay Protocol (Microplate Format)

This protocol is a general guideline and should be optimized for your specific needs.[6][10]

Materials:

  • Bradford Reagent

  • Bovine Serum Albumin (BSA) standard (2 mg/mL)

  • Buffer identical to the sample buffer (with or without CHAPS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 595 nm

Procedure:

  • Prepare BSA Standards: Prepare a series of BSA standards by diluting the 2 mg/mL stock in the same buffer as your samples. A typical concentration range is 0, 2, 4, 6, 8, and 10 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples in the same buffer to ensure their concentrations fall within the linear range of the standard curve.

  • Assay:

    • Pipette 10 µL of each standard and unknown sample into separate wells of the 96-well plate. It is recommended to perform each measurement in triplicate.

    • Add 200 µL of Bradford Reagent to each well.

    • Mix the contents of the wells thoroughly, avoiding bubbles.

    • Incubate the plate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (0 µg/mL BSA) from the absorbance of all standards and samples.

    • Plot the blank-corrected absorbance of the BSA standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Protocol for CHAPS Removal by Acetone Precipitation

This protocol is effective for removing detergents like CHAPS and concentrating the protein sample.[11][12][13]

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.

  • Carefully decant the supernatant, which contains the CHAPS.

  • Allow the protein pellet to air-dry for about 30 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

  • Resuspend the protein pellet in a buffer compatible with the Bradford assay.

Protocol for CHAPS Removal by Trichloroacetic Acid (TCA) Precipitation

TCA precipitation is another effective method for removing interfering substances.[1][14]

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Add 1 volume of 100% TCA stock solution to 4 volumes of your protein sample in a microcentrifuge tube.

  • Incubate the mixture on ice for 10-30 minutes.

  • Centrifuge at 14,000 rpm for 5-15 minutes to pellet the protein.

  • Carefully remove the supernatant.

  • Wash the pellet by adding 200 µL of ice-cold acetone and centrifuging for 5 minutes. Repeat this wash step twice.

  • Air-dry the pellet to remove any residual acetone.

  • Resuspend the pellet in a buffer suitable for the Bradford assay.

Visualizations

CHAPS_Interference_Mechanism cluster_assay Bradford Assay Components Coomassie Coomassie Dye (Red form, Amax ~465nm) Complex Protein-Dye Complex (Blue form, Amax ~595nm) Coomassie->Complex Binds to Protein Protein Protein->Complex CHAPS CHAPS Detergent CHAPS->Coomassie Interacts with CHAPS->Protein Can cause precipitation in acidic reagent

Mechanism of CHAPS interference in the Bradford assay.

Experimental_Workflow start Protein Sample with CHAPS decision Is CHAPS concentration > assay tolerance? start->decision remove_chaps Remove CHAPS (Precipitation or Dialysis) decision->remove_chaps Yes dilute Dilute Sample decision->dilute No (or if dilution is feasible) bradford_assay Perform Bradford Assay remove_chaps->bradford_assay end Quantified Protein bradford_assay->end bradford_with_control Perform Bradford Assay with CHAPS in Standards dilute->bradford_with_control bradford_with_control->end

Experimental workflow for protein quantification with CHAPS.

Troubleshooting_Guide start Inaccurate Bradford Assay Results with CHAPS check_blank High background in blank? start->check_blank check_precipitate Precipitate formation? check_blank->check_precipitate No sol_blank Dilute sample/blank or prepare standards in same buffer check_blank->sol_blank Yes check_consistency Inconsistent readings? check_precipitate->check_consistency No sol_precipitate Dilute sample or remove CHAPS check_precipitate->sol_precipitate Yes sol_consistency Use detergent-compatible assay or ensure standards match sample buffer check_consistency->sol_consistency Yes end Accurate Quantification check_consistency->end No sol_blank->end sol_precipitate->end sol_consistency->end

Troubleshooting decision tree for Bradford assays with CHAPS.

References

Technical Support Center: Optimizing 2D Gel Resolution with CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of two-dimensional (2D) gel electrophoresis using CHAPS hydrate.

Troubleshooting Guide

This guide addresses common problems encountered during 2D gel electrophoresis, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing horizontal streaking across my 2D gel?

Horizontal streaking is typically associated with issues during the first-dimension isoelectric focusing (IEF).[1][2]

  • Incomplete Protein Solubilization: If proteins are not fully denatured and solubilized, they can aggregate and cause streaks.[1]

    • Solution: Increase the concentration of solubilizing agents. A common lysis buffer includes 8 M urea, 4% CHAPS, 50-100 mM DTT, and 40 mM Tris.[3][4] The addition of 2 M thiourea to the urea-based buffer can significantly improve the solubilization of hydrophobic proteins.[5][6]

  • Protein Overloading: Loading too much protein onto the IPG strip can lead to aggregation and streaking.[1][7]

    • Solution: Determine the optimal protein load for your specific IPG strip length and the stain you are using.[1] For highly abundant proteins, consider loading less sample and using a more sensitive stain.[1][7]

  • Presence of Contaminants: Salts, lipids, and nucleic acids can interfere with IEF.[2][7]

    • Solution: Limit salt concentration to less than 10 mM using methods like dialysis or a 2D clean-up kit.[1] Treat samples with DNase and RNase to remove nucleic acid contamination.[1][8]

  • Incorrect Focusing Time: Both underfocusing and overfocusing can result in horizontal streaks.[1][2]

    • Solution: Optimize the total volt-hours (Vhr) for your sample and IPG strip. A starting point for optimization could be around 20,000 Vhr, with adjustments made based on results.[6][9]

Q2: What causes vertical streaking on my 2D gel?

Vertical streaking generally points to problems during the second-dimension SDS-PAGE.[1][2]

  • Ineffective IPG Strip Equilibration: Proteins must be properly coated with SDS before the second dimension.

    • Solution: Ensure your equilibration buffer contains at least 2% (w/v) SDS. Use fresh DTT (for reduction) and iodoacetamide (for alkylation) in two sequential equilibration steps to ensure proteins are properly prepared for SDS-PAGE.[1]

  • Poor Contact Between IPG Strip and Gel: Gaps between the IPG strip and the second-dimension gel can hinder protein transfer.[1]

    • Solution: Ensure the top of the SDS-PAGE gel is smooth and level. Carefully place the IPG strip to ensure complete contact, avoiding any trapped air bubbles.[1]

  • Poor Quality Reagents: Expired or low-quality reagents for the SDS-PAGE gel can lead to incomplete or uneven polymerization.

    • Solution: Always use fresh, high-quality reagents for preparing your second-dimension gels.[1][7]

Q3: Why are there few or no spots in certain regions of my gel?

This can be due to poor protein solubilization or issues with protein entry into the IPG strip.

  • Poor Solubilization of Specific Protein Classes: Membrane proteins and other hydrophobic proteins can be difficult to solubilize with CHAPS alone.[10][11]

    • Solution: Consider using a mixture of detergents. Combining CHAPS with other zwitterionic detergents like amidosulfobetaines (e.g., ASB-14) or non-ionic detergents can improve solubilization.[10][11][12] The addition of thiourea to the lysis buffer is also highly effective.[5][6]

  • Protein Precipitation During IEF: Proteins can precipitate at their isoelectric point where their net charge is zero, leading to their loss.

    • Solution: Ensure your lysis/rehydration buffer has sufficient solubilizing power. The combination of 7 M urea, 2 M thiourea, and 4% CHAPS is a robust starting point.[6][13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in 2D gel electrophoresis?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a non-denaturing, zwitterionic detergent.[3][4] Its zwitterionic nature means it has no net charge over a wide pH range, making it ideal for isoelectric focusing (IEF), the first dimension of 2D electrophoresis.[10] It is effective at breaking protein-protein interactions and solubilizing membrane proteins without denaturing them.[3][4][14]

Q2: What is the optimal concentration of CHAPS to use?

A concentration of 2-4% (w/v) CHAPS is typically used in IEF sample/rehydration buffers.[3][4] A common formulation includes 8 M urea and 4% CHAPS.[3][4][15] However, the optimal concentration can be sample-dependent, and empirical testing may be required.[10]

Q3: Can CHAPS be replaced with other detergents?

Yes, while CHAPS is a standard, other detergents or combinations may provide better results for specific samples, particularly those enriched in membrane proteins.[10] Amidosulfobetaines (e.g., ASB-14) and sulfobetaines (e.g., SB 3-10) have shown superior performance for certain samples.[10][11] Often, a mixture of detergents yields the best results.[11]

Q4: How can I remove CHAPS from my sample after electrophoresis?

CHAPS has a high critical micelle concentration (CMC) of 6-10 mM and a small micelle size, which allows it to be easily removed by dialysis.[3][4][16]

Q5: What is the role of urea and thiourea when used with CHAPS?

Urea and thiourea are chaotropic agents that disrupt hydrogen bonds and denature proteins, which is essential for the first dimension of 2D electrophoresis.[17] While urea is a standard component, the combination of urea and thiourea has been shown to be more effective in solubilizing hydrophobic and membrane proteins, leading to a greater number of resolved spots.[5][6][17]

Data Presentation

Table 1: Impact of Detergent Composition on Protein Spot Resolution in 2D-PAGE of Mouse Brain Membranes.

Detergent CompositionQualitative Outcome on Spot Number, Density, and Resolution
4% CHAPSStandard resolution
3% CHAPS : 1% LPCImproved spot number, density, and resolution
3% CHAPS : 1% MEGA 10Improved spot number, density, and resolution
3% CHAPS : 0.5% LPC : 0.5% MEGA 10Additive improvements in spot number, density, and resolution
Data summarized from a study on enhanced detergent extraction for membrane proteome analysis.[18]

Table 2: Optimized Rehydration Buffer Composition for Improved 2D Gel Resolution.

ComponentStandard Rehydration Buffer (sRB)Optimized Rehydration Buffer (oRB)
Urea8 M7 M
Thiourea-2 M
CHAPS4%1.2%
ASB-14-0.4%
Ampholytes0.5%0.25%
DTT20 mM43 mM
Tris Base-30 mM
This optimization resulted in a significant increase in the number of detected protein spots.[12]

Experimental Protocols

Protocol 1: General Sample Preparation for 2D-PAGE using CHAPS

This protocol outlines the steps for solubilizing proteins from cell or tissue samples for 2D-PAGE.

  • Sample Lysis:

    • Harvest cells by centrifugation or scrape tissue samples.

    • Wash the pellet or tissue 2-3 times with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 40 mM Tris, and 1% (w/v) DTT). For every 1 volume of cell pellet, add 5-10 volumes of lysis buffer.[3][19]

    • Incubate on a rocker or shaker for 1 hour at room temperature to ensure complete solubilization.

  • Removal of Insoluble Material:

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm or higher) for 15-30 minutes at 4°C to pellet cell debris and other insoluble material.[3]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the solubilized proteins. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a 2D-compatible protein assay (e.g., a modified Bradford assay compatible with detergents and reducing agents).

  • Sample Aliquoting and Storage:

    • Aliquot the protein sample to avoid repeated freeze-thaw cycles and store at -80°C until use.

Protocol 2: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE) Workflow

This protocol provides a general workflow for separating proteins using 2D-PAGE.

  • First Dimension: Isoelectric Focusing (IEF)

    • IPG Strip Rehydration: Rehydrate a dry IPG strip with your protein sample diluted in rehydration buffer (e.g., 8 M urea, 2% CHAPS, DTT, and carrier ampholytes). The total protein load will depend on the strip length and staining method (typically 50-200 µg). Rehydration is usually performed overnight at room temperature in a rehydration tray.[10][18]

    • Focusing: Perform isoelectric focusing according to the manufacturer's instructions for your IEF unit. This involves applying a voltage gradient to separate proteins based on their isoelectric point (pI).[10]

  • Second Dimension: SDS-PAGE

    • IPG Strip Equilibration: After IEF, equilibrate the IPG strip in two steps:

      • Reduction: Incubate the strip for 15 minutes in an equilibration buffer containing SDS and DTT to reduce disulfide bonds.[10]

      • Alkylation: Incubate for another 15 minutes in an equilibration buffer containing SDS and iodoacetamide to alkylate cysteine residues, preventing them from re-oxidizing.[10]

    • Gel Electrophoresis: Place the equilibrated IPG strip onto the top of an SDS-PAGE gel and seal it with molten agarose. Run the SDS-PAGE to separate the proteins based on their molecular weight.[10]

  • Visualization

    • After electrophoresis, stain the gel using a method of your choice (e.g., Coomassie Blue, silver staining, or fluorescent stains) to visualize the separated protein spots.[10]

    • Image the gel and perform analysis using appropriate 2D gel analysis software.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_1D 1st Dimension: IEF cluster_2D 2nd Dimension: SDS-PAGE cluster_analysis Analysis a Harvest Cells/Tissue b Lysis in Urea/Thiourea/CHAPS Buffer a->b c Centrifugation b->c d Collect Supernatant (Solubilized Proteins) c->d e IPG Strip Rehydration with Sample d->e f Isoelectric Focusing (Separation by pI) e->f g IPG Strip Equilibration (Reduction & Alkylation) f->g h SDS-PAGE (Separation by MW) g->h i Gel Staining h->i j Imaging & Analysis i->j

Caption: General workflow for 2D gel electrophoresis.

G streaking Streaking on 2D Gel? direction Horizontal or Vertical? streaking->direction Yes no_issue Good Resolution streaking->no_issue No horizontal Horizontal Streaking (IEF Issue) direction->horizontal Horizontal vertical Vertical Streaking (SDS-PAGE Issue) direction->vertical Vertical h_cause Potential Cause? horizontal->h_cause v_cause Potential Cause? vertical->v_cause h_solubilization Optimize Lysis Buffer (Urea/Thiourea/CHAPS) h_cause->h_solubilization Poor Solubilization h_contaminants Clean Up Sample (Desalt, Nuclease) h_cause->h_contaminants Contaminants h_loading Reduce Protein Load h_cause->h_loading Overloading v_equilibration Check Equilibration Buffers (SDS, DTT, IAA) v_cause->v_equilibration Ineffective Equilibration v_contact Ensure Good IPG-Gel Contact v_cause->v_contact Poor Contact

Caption: Troubleshooting decision tree for streaking in 2D gels.

References

Minimizing protein denaturation during solubilization with CHAPS hydrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHAPS hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing protein denaturation during solubilization.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used for protein solubilization?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent highly effective for solubilizing membrane proteins and breaking protein-protein interactions.[1][2][3][4][5] Its non-denaturing nature allows it to gently extract proteins from cellular membranes while preserving their native three-dimensional structure and biological activity.[3][6][7] This is crucial for downstream applications where protein function is paramount.[8] The structure of CHAPS combines features of both bile salts and sulfobetaine-type detergents, contributing to its efficacy.[1][9]

Q2: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For CHAPS, the CMC is in the range of 6-10 mM.[1][10][11] It is crucial to work at a CHAPS concentration above the CMC to ensure the formation of micelles, which are necessary to encapsulate and stabilize the hydrophobic regions of the protein once extracted from the cell membrane.[7][10] Operating below the CMC may not provide enough micelles to effectively solubilize the protein, potentially leading to aggregation.[12]

Q3: What is a good starting concentration for CHAPS in my experiments?

A general starting point for CHAPS concentration is typically between 0.5% and 2.0% (w/v).[10] It is also common to use a concentration that is 2 to 10 times the CMC.[10] However, the ideal concentration is highly dependent on the specific protein and the lipid content of the sample, so empirical optimization is often necessary.[10]

Q4: Can CHAPS be removed from a protein sample after solubilization?

Yes, CHAPS can be removed from protein samples. Due to its high CMC and small micellar molecular weight (6,150 Da), dialysis is an effective method for its removal.[1] Other techniques include solid-phase extraction using materials like Bio-Beads.[13]

Troubleshooting Guides

Issue 1: My protein precipitates after adding CHAPS.

Protein precipitation upon the addition of CHAPS can be counterintuitive but can be resolved by addressing several factors.

  • Verify CHAPS Concentration: Ensure your CHAPS concentration is above the CMC (6-10 mM).[12] Below this concentration, there may be insufficient micelles to solubilize the protein.

  • Optimize CHAPS Concentration: While a concentration above the CMC is necessary, excessively high concentrations can sometimes lead to the formation of different micellar structures that may not be optimal for your specific protein, causing instability.[12] Perform a titration to find the optimal concentration.

  • Assess Buffer Conditions: The pH and ionic strength of your buffer are critical. Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI.[9][12]

  • Control Temperature: Perform solubilization at 4°C to minimize the risk of proteolysis and maintain protein stability.[10]

Issue 2: My protein is solubilized, but it has aggregated.

Aggregation after solubilization suggests that the protein is not stable in the CHAPS-micelle environment.

  • Maintain CHAPS Concentration Above CMC in Subsequent Steps: After the initial solubilization, ensure that all subsequent buffers used for purification (e.g., during chromatography) contain CHAPS at a concentration above the CMC to prevent the protein from precipitating.[14] A concentration 2-3 times the CMC is a good starting point for purification steps.[14]

  • Include Stabilizing Agents: Additives such as glycerol (10-20%), specific lipids (e.g., cholesterol), or co-factors can help maintain protein stability.[14]

  • Consider Detergent Screening: CHAPS may not be the ideal detergent for every protein. Consider screening other mild, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM).[14][15]

Issue 3: My protein has lost its biological activity after solubilization.

Loss of activity often indicates that the protein has been denatured or has lost essential co-factors.

  • Optimize Detergent-to-Protein Ratio: While a high detergent concentration can improve solubilization, it can also strip away essential lipids that are necessary for the protein's structure and function.[14] Try reducing the CHAPS concentration to the lowest effective level.

  • Supplement with Lipids: Many membrane proteins require specific lipid interactions to maintain their active conformation.[14] If you suspect lipid depletion, try adding a lipid mixture back to the solubilized protein.[14]

  • Minimize Incubation Time: While sufficient time is needed for solubilization, prolonged incubation can lead to protein degradation. An incubation time of 30 minutes to 2 hours is generally recommended.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for working with CHAPS.

Table 1: Physicochemical Properties of CHAPS

PropertyValueSource(s)
Molecular Weight614.88 g/mol (anhydrous basis)[16]
Critical Micelle Concentration (CMC)6-10 mM[1][10][11]
Aggregation Number10[11]
Micellar Molecular Weight6,150 Da[1][11][16]
AppearanceWhite crystalline powder[1]
Solubility in Water50 mg/mL at 20°C[1][17]
Cloud Point>100 °C[11][16][17]

Table 2: Recommended Starting Conditions for Protein Solubilization with CHAPS

ParameterRecommended RangeNotesSource(s)
CHAPS Concentration (% w/v)0.5% - 2.0%Must be determined empirically for each protein.[10]
CHAPS Concentration (Molarity)8 - 32 mMEnsure the final concentration is above the CMC.[10]
Detergent:Protein Ratio (w/w)1:1 to 10:1Lower ratios for initial solubilization; higher ratios for complete delipidation.[10]
Total Protein Concentration1 - 10 mg/mLTypical range for membrane preparations before adding detergent.[10]
Incubation Temperature4°CTo minimize proteolysis and maintain protein stability.[10]
Incubation Time30 minutes to 2 hoursShorter times are often sufficient; longer times risk protein degradation.[10][14]
pHAt least 1 unit away from pIProteins are least soluble at their isoelectric point.[9][12]
Ionic Strength (NaCl)150 mM (starting point)Can influence CMC and solubilization efficiency.[14][18]

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from Cultured Cells

This protocol provides a general workflow for extracting membrane proteins from cultured cells using a CHAPS-based lysis buffer.[8]

  • Cell Preparation: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Add ice-cold CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, and freshly added protease inhibitors) to the cell culture dish.[8]

  • Incubation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[8]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube for downstream applications.[8]

Protocol 2: Removal of CHAPS by Dialysis

This protocol describes the removal of CHAPS from a purified protein sample.[19]

  • Prepare Dialysis Buffer: Prepare a buffer suitable for the stability of your target protein that does not contain CHAPS.[19]

  • Sample Preparation: Place your protein sample containing CHAPS into a dialysis tubing with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest.[19]

  • Dialysis: Immerse the sealed dialysis tubing in a large volume of the dialysis buffer (100-200 times the sample volume) at 4°C with gentle stirring.[19]

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure efficient removal of the detergent.[19]

  • Sample Recovery: After the final buffer change, carefully recover your protein sample from the dialysis tubing.[19]

Visualizations

CHAPS_Solubilization_Workflow Experimental Workflow for Protein Solubilization with CHAPS start Start: Cell Pellet/Membrane Preparation solubilization Solubilization Add CHAPS buffer (above CMC) Incubate at 4°C with agitation start->solubilization clarification Clarification Centrifuge to pellet unsolubilized material solubilization->clarification supernatant Collect Supernatant (Solubilized Protein) clarification->supernatant downstream Downstream Applications (e.g., Chromatography, Electrophoresis) supernatant->downstream

Caption: Workflow for CHAPS-mediated protein solubilization.

Troubleshooting_Protein_Precipitation Troubleshooting Logic for Protein Precipitation precipitation Protein Precipitation Observed check_chaps Check CHAPS Concentration Is it > CMC (6-10 mM)? precipitation->check_chaps optimize_chaps Optimize CHAPS Concentration Perform titration (0.5% - 4%) check_chaps->optimize_chaps No/Unsure check_buffer Check Buffer pH Is it > 1 unit from pI? optimize_chaps->check_buffer check_buffer->precipitation No, adjust pH check_temp Check Temperature Is it 4°C? check_buffer->check_temp Yes check_temp->precipitation No, adjust temp stabilizers Add Stabilizing Agents (e.g., Glycerol, Lipids) check_temp->stabilizers Yes stabilizers->precipitation If still precipitating

References

Technical Support Center: Managing CHAPS Hydrate Precipitation at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate in solutions at low temperatures. Understanding the physicochemical properties of CHAPS and adhering to best practices in buffer preparation and handling are critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used in biochemical applications?

CHAPS is a zwitterionic, non-denaturing detergent widely used for solubilizing membrane proteins and breaking protein-protein interactions.[1][2] Its unique structure, combining features of sulfobetaine-type detergents and bile salts, makes it effective at disrupting lipid bilayers while often preserving the native state and function of proteins.[3] Its high critical micelle concentration (CMC) and small micellar molecular weight facilitate its removal from samples via dialysis.[1][2]

Q2: Why does CHAPS precipitate at low temperatures?

CHAPS solubility is temperature-dependent. As the temperature of a CHAPS-containing solution is lowered, its solubility decreases. If the concentration of CHAPS exceeds its solubility limit at a given low temperature (e.g., 4°C), it can precipitate out of the solution, often appearing as a white precipitate.[4] This phenomenon can be exacerbated by the presence of certain salts in the buffer.[4]

Q3: What is the solubility of CHAPS at different temperatures?

Q4: How does salt concentration affect CHAPS solubility and its Critical Micelle Concentration (CMC)?

The Critical Micelle Concentration (CMC) of CHAPS is influenced by the salt concentration. Specifically, the CMC of CHAPS decreases as the concentration of NaCl increases.[4][5] This can be advantageous for solubilizing proteins, as detergents are most effective at concentrations above their CMC. However, certain salts, such as ammonium sulfate and sodium phosphate, can promote the phase separation of CHAPS at 4°C, which manifests as precipitation.[4]

Troubleshooting Guide: CHAPS Precipitation

Issue: A white precipitate is observed in a CHAPS-containing buffer after cooling to 4°C.

This common issue can compromise experiments by altering the effective detergent concentration and physically interfering with assays. The following step-by-step guide will help you troubleshoot and resolve this problem.

Step 1: Verify CHAPS Concentration

Problem: The concentration of CHAPS may be too high for the low-temperature conditions of your experiment.

Solution:

  • Ensure your working concentration of CHAPS is within the typical range of 0.1% to 1% (w/v).[4]

  • If you are working near the upper end of this range and observing precipitation, consider reducing the concentration.

  • Always operate above the CMC (Critical Micelle Concentration), which is approximately 6-10 mM for CHAPS.[1][6]

Step 2: Examine Buffer Composition

Problem: Components of your buffer system may be incompatible with CHAPS at low temperatures.

Solution:

  • Avoid certain salts: High concentrations of sulfate or phosphate salts should be avoided as they can induce CHAPS precipitation at 4°C.[4] Consider substituting them with alternatives like NaCl.

  • Optimize NaCl concentration: While NaCl can be beneficial by lowering the CMC of CHAPS, its effect on solubility at low temperatures should be considered.[4][5] If precipitation occurs, try adjusting the NaCl concentration.

  • Check the pH: Ensure the pH of your buffer is appropriate for both your experiment and for maintaining CHAPS stability.

Step 3: Review Preparation and Storage Protocol

Problem: Improper preparation and storage of CHAPS solutions can lead to precipitation upon cooling.

Solution:

  • Prepare fresh: It is highly recommended to prepare CHAPS-containing buffers on the day of use.[4]

  • Dissolve at room temperature: Ensure that the CHAPS powder is fully dissolved in the buffer at room temperature before you begin to cool the solution.[4]

  • Cool just before use: Cool the CHAPS buffer to 4°C on ice immediately before adding it to your cells or tissue lysate.[1][4]

Step 4: Consider Alternative Detergents

Problem: If precipitation persists despite troubleshooting, CHAPS may not be the optimal detergent for your specific experimental conditions.

Solution:

  • Explore other non-denaturing zwitterionic detergents with better solubility at low temperatures.

  • Consider detergents from the sulfobetaine family or other bile salt derivatives based on the requirements of your protein of interest.

Data Presentation

Table 1: Physicochemical Properties of CHAPS

PropertyValueReference
Molecular Weight614.88 g/mol (anhydrous basis)[7]
AppearanceWhite crystalline powder[6]
Solubility in Water (20°C)50 mg/mL[1][2][4]
Critical Micelle Concentration (CMC)6-10 mM[1][6]
Aggregation Number4-14[6]
Cloud Point>100 °C[8]

Table 2: CHAPS Concentration and Molarity

Concentration (% w/v)Concentration (mg/mL)Molarity (mM)
0.1%1~1.63
0.5%5~8.13
1.0%10~16.26

Calculations are based on the anhydrous molecular weight of 614.88 g/mol .

Experimental Protocols

Protocol for Preparing a CHAPS Lysis Buffer for Use at Low Temperatures

This protocol is designed to minimize the risk of CHAPS precipitation when working at 4°C.

Materials:

  • CHAPS powder

  • Buffer components (e.g., Tris-HCl, NaCl, EDTA)

  • Purified water

  • Magnetic stirrer and stir bar

  • Ice bucket

Procedure:

  • Prepare the base buffer: Dissolve all buffer components, except for CHAPS, in purified water at room temperature. For example, to prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.

  • Adjust pH: Adjust the pH of the base buffer to the desired value at room temperature.

  • Add CHAPS: Weigh out the required amount of CHAPS powder and add it to the base buffer.

  • Dissolve CHAPS completely: Stir the solution gently at room temperature until the CHAPS powder is fully dissolved. Avoid vigorous shaking or stirring which can cause foaming.

  • Cool before use: Immediately before you intend to use the buffer for cell lysis or protein extraction, place it on ice to cool to 4°C.

  • Add inhibitors: Just before use, add any required protease and phosphatase inhibitors to the cold buffer.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for CHAPS Precipitation start Precipitate observed in CHAPS buffer at low temp concentration 1. Verify CHAPS Concentration start->concentration buffer_comp 2. Examine Buffer Composition concentration->buffer_comp Appropriate adjust_conc Adjust concentration below solubility limit concentration->adjust_conc Too high protocol 3. Review Preparation & Storage Protocol buffer_comp->protocol Optimal modify_buffer Modify buffer components (e.g., salt type/conc.) buffer_comp->modify_buffer Suboptimal alternatives 4. Consider Alternatives protocol->alternatives Correct prepare_fresh Prepare fresh daily, avoid prolonged storage protocol->prepare_fresh Improper switch_detergent Switch to a more soluble detergent alternatives->switch_detergent Precipitation persists solution Solution: Clear Buffer adjust_conc->solution modify_buffer->solution prepare_fresh->solution switch_detergent->solution

Caption: Troubleshooting logic for CHAPS precipitation.

Experimental_Workflow Experimental Workflow for CHAPS Buffer Preparation A 1. Prepare Base Buffer (without CHAPS) at Room Temperature B 2. Adjust pH of Base Buffer A->B C 3. Add and Dissolve CHAPS Powder Gently at Room Temperature B->C D 4. Cool Buffer to 4°C on Ice Immediately Before Use C->D E 5. Add Protease/Phosphatase Inhibitors D->E F Ready for Use in Low-Temperature Application E->F

Caption: Recommended workflow for preparing CHAPS buffer.

References

Technical Support Center: Optimizing Buffer Conditions with CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer pH and ionic strength when using CHAPS hydrate for protein solubilization and various downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used in protein research?

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent widely employed for solubilizing membrane proteins and breaking protein-protein interactions.[1][2][3] Its unique structure, combining features of sulfobetaine-type detergents and bile salts, makes it effective at gently disrupting cell membranes while preserving the native structure and function of many proteins.[4][5] Its zwitterionic nature, with a net neutral charge over a broad pH range (pH 2-12), makes it compatible with applications like ion-exchange chromatography and isoelectric focusing.[2][6]

Q2: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For CHAPS, the CMC is in the range of 6-10 mM.[1][2] Working above the CMC is crucial for effective solubilization of membrane proteins, as the micelles create a favorable environment for the hydrophobic regions of the protein.[7] The high CMC of CHAPS also allows for its removal from samples by dialysis.[1][8]

Q3: How does ionic strength affect the CMC of CHAPS?

Increasing the ionic strength of the buffer by adding salt, such as NaCl, decreases the CMC of CHAPS.[9][10] This is because the salt ions shield the charged head groups of the CHAPS monomers, reducing electrostatic repulsion and promoting micelle formation at a lower detergent concentration. For example, the CMC of CHAPS can decrease from approximately 6.41 mM in the absence of salt to 4.10 mM in the presence of 1.5 M NaCl.[9][10] This relationship can be leveraged to optimize solubilization, sometimes even achieving it at pre-micellar concentrations of CHAPS under high salt conditions.[9][10]

Q4: What is the optimal pH for a CHAPS-containing buffer?

CHAPS is effective over a broad pH range, typically between 2 and 12, due to its zwitterionic nature.[2] The optimal pH, however, is protein-dependent. A general guideline is to maintain the buffer pH at least one unit away from the isoelectric point (pI) of the target protein to enhance its solubility and prevent precipitation.[11][12] It is recommended to screen a range of pH values to determine the optimal condition for your specific protein of interest.

Q5: Can CHAPS be used for co-immunoprecipitation (Co-IP)?

Yes, CHAPS is well-suited for Co-IP because it is a non-denaturing detergent that can effectively solubilize membrane proteins while preserving protein-protein interactions.[1][13] A common concentration for Co-IP lysis buffers is 0.5% to 1% CHAPS.[6]

Troubleshooting Guides

Problem: My protein of interest precipitates after solubilization with CHAPS.

  • Possible Cause 1: Suboptimal CHAPS Concentration.

    • Solution: Ensure the CHAPS concentration is above its CMC (6-10 mM). You may need to perform a titration to find the optimal concentration for your specific protein, as excessively high concentrations can sometimes lead to aggregation.[7][11]

  • Possible Cause 2: Buffer pH is near the protein's isoelectric point (pI).

    • Solution: Adjust the buffer pH to be at least one pH unit above or below the theoretical pI of your protein. Proteins are least soluble at their pI.[11][12]

  • Possible Cause 3: Inadequate Ionic Strength.

    • Solution: The ionic strength of the buffer can influence protein solubility. Try varying the salt concentration (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your protein.[14][15]

  • Possible Cause 4: Protein Instability.

    • Solution: The protein may be inherently unstable once removed from its native lipid environment. Consider adding stabilizing agents to your buffer, such as glycerol (10-20%), specific lipids like cholesterol, or a known ligand or substrate for your protein.[12]

Problem: Low yield of solubilized protein.

  • Possible Cause 1: Inefficient Lysis.

    • Solution: Ensure complete cell or tissue lysis to allow CHAPS to access the membrane proteins. This can be improved by mechanical disruption (e.g., homogenization, sonication) on ice.[1][5]

  • Possible Cause 2: Insufficient Detergent-to-Protein Ratio.

    • Solution: If the total protein concentration in your sample is high, you may need to increase the CHAPS concentration to maintain an effective detergent-to-protein ratio (e.g., 5:1 or 10:1 w/w).[12]

  • Possible Cause 3: Suboptimal Ionic Strength.

    • Solution: As increased ionic strength can lower the CMC of CHAPS, adjusting the salt concentration in your buffer might enhance solubilization efficiency.[9][10]

Data Presentation

Table 1: Physicochemical Properties of CHAPS

PropertyValueReference(s)
Chemical FormulaC₃₂H₅₈N₂O₇S[1]
Molecular Weight614.9 g/mol [1]
AppearanceWhite crystalline powder[1]
Critical Micelle Concentration (CMC)6 - 10 mM[1][2][8]
Aggregation Number4 - 14[1]
Micelle Molecular Weight~6150 Da[1][8]
pH Range of Use2 - 12[2][6]

Table 2: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of CHAPS

NaCl Concentration (M)CMC of CHAPS (mM)Reference(s)
06.41[9][10]
1.54.10[9][10]

Experimental Protocols

Protocol 1: General Membrane Protein Extraction using CHAPS

This protocol provides a general workflow for extracting membrane proteins from cultured cells.

Materials:

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.[5]

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Protease and phosphatase inhibitor cocktails.

Procedure:

  • Wash cultured cells twice with ice-cold PBS.[5]

  • Aspirate the PBS and add ice-cold CHAPS Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the cells.[5]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.[5]

  • For difficult-to-lyse cells, sonicate briefly on ice.[5]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[5]

  • Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.[5]

Protocol 2: Immunoprecipitation (IP) using CHAPS Buffer

This protocol outlines the basic steps for performing an IP from a cell lysate prepared with CHAPS.

Materials:

  • CHAPS IP Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPS.[6]

  • Wash Buffer: Same as CHAPS IP Lysis Buffer.

  • Primary antibody.

  • Protein A/G agarose or magnetic beads.

Procedure:

  • Prepare cell lysate using the CHAPS IP Lysis Buffer as described in Protocol 1.

  • Determine the protein concentration of the clarified lysate.

  • To 500-1000 µg of protein extract, add the recommended amount of primary antibody and incubate for 1-4 hours at 4°C with gentle rotation.[6]

  • Add equilibrated Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C.[6]

  • Pellet the beads by centrifugation and discard the supernatant (unbound fraction).

  • Wash the beads three to five times with ice-cold Wash Buffer.[6]

  • Elute the protein-antibody complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cluster_downstream Downstream Applications start Cultured Cells or Tissue wash Wash with ice-cold PBS start->wash add_buffer Add CHAPS Lysis Buffer (+ Inhibitors) wash->add_buffer incubate Incubate on ice add_buffer->incubate centrifuge Centrifuge at high speed incubate->centrifuge collect Collect Supernatant (Solubilized Proteins) centrifuge->collect quantify Quantify Protein collect->quantify applications Western Blot, IP, etc. quantify->applications

Caption: General workflow for membrane protein extraction using CHAPS.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Protein Precipitation in CHAPS Buffer cause1 Suboptimal CHAPS Concentration? start->cause1 cause2 pH near Protein pI? start->cause2 cause3 Incorrect Ionic Strength? start->cause3 cause4 Inherent Protein Instability? start->cause4 solution1 Titrate CHAPS Concentration cause1->solution1 solution2 Adjust Buffer pH (away from pI) cause2->solution2 solution3 Vary Salt Concentration cause3->solution3 solution4 Add Stabilizers (Glycerol, Ligands) cause4->solution4

Caption: Troubleshooting guide for protein precipitation in CHAPS buffer.

References

Technical Support Center: Co-Immunoprecipitation (Co-IP) with CHAPS Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CHAPS buffer in co-immunoprecipitation (Co-IP) experiments. CHAPS is a zwitterionic, non-denaturing detergent ideal for solubilizing membrane proteins and preserving protein-protein interactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is CHAPS buffer and why is it recommended for Co-IP?

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a mild, zwitterionic detergent. It is particularly useful for Co-IP because it effectively solubilizes proteins while being gentle enough to preserve native protein conformations and delicate protein-protein interactions.[1][3] Its non-denaturing nature makes it an excellent choice when studying protein complexes.[2]

Q2: When should I choose CHAPS buffer over other detergents like RIPA or NP-40?

Choose CHAPS when you are working with protein complexes that might be disrupted by harsher detergents. While RIPA buffer is effective for cell lysis, its stringent nature can break apart protein-protein interactions, making it unsuitable for most Co-IP experiments.[4] NP-40 is a milder, non-ionic detergent that can be a good alternative, but CHAPS is often preferred for membrane proteins and for preserving weaker or more transient interactions.[5]

Q3: What is the optimal concentration of CHAPS for my Co-IP experiment?

The optimal concentration of CHAPS can vary depending on the specific proteins and their interactions. A common starting point is 0.5% (w/v).[3][6] However, it may be necessary to titrate the concentration to find the ideal balance between protein solubilization and interaction preservation. A range of 0.3% to 1.0% can be tested.[1]

Q4: Can I use CHAPS buffer for both cell and tissue lysates?

Yes, CHAPS buffer is suitable for preparing lysates from both cultured cells and tissues for Co-IP experiments.[3][7] The protocol may need slight modifications for tissues to ensure efficient homogenization and lysis.[2]

Troubleshooting Guide

This section addresses common issues encountered during Co-IP experiments using CHAPS buffer.

Problem Potential Cause Recommended Solution
Low or No Signal for "Prey" Protein Weak or transient protein-protein interaction disrupted by buffer conditions. - Optimize CHAPS concentration; try a lower concentration (e.g., 0.3%).[8]- Adjust salt concentration in the wash buffer; higher salt can disrupt weak interactions.- Consider cross-linking proteins before lysis to stabilize the interaction.
"Bait" protein not efficiently immunoprecipitated. - Confirm the IP antibody is validated for immunoprecipitation and recognizes the native protein conformation.[1]- Verify the pulldown of the "bait" protein by running an IP followed by Western blotting for the bait.[4]- Ensure proper bead selection (Protein A vs. Protein G) for your antibody isotype.[4]
Low expression of interacting proteins. - Increase the amount of starting material (cell lysate).[9]- Confirm the expression of both "bait" and "prey" proteins in the input lysate via Western blot.[4]
High Background / Non-Specific Binding Non-specific proteins binding to the beads or antibody. - Pre-clear the lysate by incubating it with beads before adding the primary antibody.[10]- Block the beads with a protein like BSA (e.g., 1-2%) before use.[9][11]- Increase the number of washes (from 3 to 5).[8]- Increase the stringency of the wash buffer by slightly increasing the detergent or salt concentration.[12]
Too much antibody used. - Titrate the antibody concentration to determine the optimal amount for your experiment. Using too much can lead to non-specific binding.[9]
Contaminating nucleic acids mediating interactions. - Treat the lysate with a nuclease (e.g., micrococcal nuclease) to remove DNA and RNA, which can non-specifically bridge proteins.[13]
Antibody Heavy and Light Chains Obscuring Results Eluted antibody chains co-migrate with the protein of interest on the gel. - Use a cross-linking IP kit to covalently attach the antibody to the beads, preventing its elution.[1]- Use secondary antibodies that specifically recognize native (non-reduced) antibodies if available.

Experimental Protocols

Detailed Protocol for Co-Immunoprecipitation using CHAPS Buffer

This protocol provides a general workflow. Optimization may be required for your specific proteins of interest.

1. Reagent Preparation:

  • 1X CHAPS Lysis Buffer: 0.5% CHAPS, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at 4°C.[6]

  • Inhibitor Cocktails: Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer.[6]

  • Wash Buffer: Same as 1X CHAPS Lysis Buffer.

  • Elution Buffer: 2X Laemmli sample buffer or a low pH buffer like 0.1 M Glycine-HCl, pH 2.5.[6]

  • Beads: A 50% slurry of Protein A/G agarose or magnetic beads.

2. Cell Lysis: a. Wash cultured cells (at 80-90% confluency) three times with ice-cold PBS.[1] b. Add ice-cold CHAPS lysis buffer (with inhibitors) to the cell pellet.[1] c. Incubate on ice for 10-30 minutes with occasional gentle agitation. Do not vortex , as this can disrupt protein complexes.[7] d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6] e. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

3. Immunoprecipitation: a. Determine the protein concentration of the lysate (e.g., using a BCA assay). b. Optional Pre-clearing: Add beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[10] c. Add the appropriate amount of primary antibody (validated for IP) to 500-1000 µg of protein extract.[6] Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add the Protein A/G bead slurry and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.[1]

4. Washing: a. Pellet the beads by gentle centrifugation. b. Carefully remove the supernatant. c. Resuspend the beads in ice-cold wash buffer.[1] d. Repeat the pelleting and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.[8]

5. Elution: a. After the final wash, remove all of the wash buffer. b. Add 1X Laemmli sample buffer to the beads and heat at 95-100°C for 5 minutes to elute and denature the proteins.[1] c. Pellet the beads and collect the supernatant, which contains your immunoprecipitated proteins for analysis by Western blotting.

Visualizations

CoIP_Workflow Co-Immunoprecipitation Workflow with CHAPS Buffer cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cells/Tissues lysis Lysis in Ice-Cold CHAPS Buffer + Inhibitors start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-Clearing (Optional) clarify->preclear add_ab Add Primary Antibody ('Bait' Specific) preclear->add_ab add_beads Add Protein A/G Beads (Capture Immune Complex) add_ab->add_beads wash Wash Beads (Remove Non-Specific Proteins) add_beads->wash elute Elution wash->elute analysis Downstream Analysis (Western Blot, Mass Spec) elute->analysis

Caption: A general workflow for a co-immunoprecipitation experiment.

Troubleshooting_Flowchart Co-IP Troubleshooting Logic start Co-IP Result Issue? no_prey No 'Prey' Signal? start->no_prey No/Low Signal high_bg High Background? start->high_bg High Background check_bait Is 'Bait' in IP? no_prey->check_bait no_bait Optimize Bait IP: - Check Antibody - Lysis Conditions check_bait->no_bait No yes_bait Optimize Interaction: - Lower CHAPS % - Adjust Salt - Check 'Prey' Expression check_bait->yes_bait Yes preclear_node Did you pre-clear lysate? high_bg->preclear_node no_preclear Add Pre-Clearing Step preclear_node->no_preclear No yes_preclear Increase Wash Stringency: - More Washes - Adjust Buffer preclear_node->yes_preclear Yes

Caption: A logical flowchart for troubleshooting common Co-IP issues.

References

Technical Support Center: Overcoming Challenges of Protein Aggregation in the Presence of CHAPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein aggregation when using the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating in the presence of CHAPS, a detergent intended to prevent aggregation?

A1: While CHAPS is a non-denaturing detergent used to solubilize membrane proteins and prevent non-specific interactions, protein aggregation can still occur due to several factors.[1] The primary reasons are often related to suboptimal CHAPS concentration and inappropriate buffer conditions.[1] If the CHAPS concentration is below its critical micelle concentration (CMC), there may not be enough micelles to effectively solubilize the protein. Conversely, excessively high concentrations might lead to the formation of different micellar structures that are not ideal for your specific protein, potentially causing instability.[1] Furthermore, factors such as pH, ionic strength, and temperature are crucial for protein stability and can contribute to aggregation even with detergents present.[1]

Q2: What is the ideal concentration of CHAPS to use for my protein?

A2: The optimal CHAPS concentration is protein-dependent and requires empirical determination. A general starting point is a concentration slightly above its Critical Micelle Concentration (CMC), which is in the range of 6-10 mM.[1][2] For solubilizing membrane proteins, a detergent-to-protein weight ratio of approximately 10:1 is often recommended.[2] For maintaining protein stability during purification steps like size-exclusion chromatography, a concentration a few-fold above the CMC is a good starting point.[1] Research has also indicated the existence of a "second CMC," suggesting that the relationship between CHAPS concentration and protein stability can be complex and that simply increasing the concentration may not always be beneficial.[1][3][4]

Q3: What additives can I use in my buffer to prevent protein aggregation when using CHAPS?

A3: Yes, various additives can be employed to enhance protein stability in the presence of CHAPS.[1] These include:

  • Salts (e.g., NaCl, KCl): To modulate the ionic strength of the buffer.[1]

  • Glycerol or other osmolytes: These agents can help stabilize the protein's structure.[1][5]

  • Reducing agents (e.g., DTT, TCEP): To prevent the formation of disulfide-linked aggregates, which can be a problem for proteins with exposed cysteine residues.[1][5]

  • Amino acids (e.g., Arginine, Glutamine): These can increase the solubility of the protein.[1][]

Q4: How can I remove CHAPS from my protein sample after purification?

A4: Due to its relatively high CMC and small micelle size, CHAPS can be effectively removed from a protein sample using dialysis.[1][2] Other methods for detergent removal include gel filtration and the use of specialized detergent-removing resins.[1]

Troubleshooting Guides

Issue 1: My protein precipitates immediately upon addition of a CHAPS-containing buffer.

  • Possible Cause: The CHAPS concentration may be too low, or the buffer conditions (pH, ionic strength) are unfavorable for your protein.

  • Troubleshooting Steps:

    • Optimize CHAPS Concentration: Perform a titration experiment to determine the optimal CHAPS concentration for your specific protein.

    • Assess Buffer Conditions: Check the pH and ionic strength of your buffer. Proteins are often least soluble at their isoelectric point (pI). Adjust the pH to be at least one unit away from the pI to improve solubility.[7]

    • Optimize Buffer Composition: Screen different buffer components and ionic strengths to find the most suitable conditions for your protein's stability.[1]

Issue 2: My protein appears soluble initially but aggregates over time during storage in a CHAPS-containing buffer.

  • Possible Cause: This could be due to long-term instability, proteolytic degradation, or oxidation.

  • Troubleshooting Steps:

    • Include Reducing Agents: If your protein has exposed cysteine residues, add a reducing agent like DTT or TCEP to your buffer to prevent the formation of intermolecular disulfide bonds.[1][5]

    • Add Protease Inhibitors: If proteolysis is a concern, especially in cell lysates, add a protease inhibitor cocktail to your buffer.[1]

    • Maintain Low Protein Concentration: If feasible, work with lower protein concentrations, as high concentrations can promote aggregation.[5][7]

    • Optimize Storage Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Adding a cryoprotectant like glycerol (10-20%) can help prevent aggregation during freeze-thaw cycles.[7]

Data Presentation

Table 1: Key Properties of CHAPS Detergent

PropertyValue
Molecular Weight 614.9 g/mol
Type Zwitterionic, Non-denaturing
Critical Micelle Concentration (CMC) 6-10 mM
Aggregation Number 10
Average Micellar Weight 6,150 Da

Table 2: Recommended Starting Conditions for CHAPS-based Protein Solubilization

ParameterRecommended Starting RangeNotes
CHAPS Concentration 0.5% - 2.0% (w/v)The optimal concentration is protein-dependent and should be determined empirically.[7]
Detergent-to-Protein Ratio 10:1 (w/w)A common starting point for efficient solubilization.[2]
Temperature 4°CTo minimize proteolysis and maintain protein stability.[8]
Incubation Time 30 minutes to 2 hoursLonger incubation times may risk protein degradation.[9]

Experimental Protocols

Protocol 1: Determining Optimal CHAPS Concentration for Protein Solubilization

This protocol outlines a method to screen for the optimal CHAPS concentration for solubilizing a target protein.

Methodology:

  • Prepare a stock solution of your protein in a buffer without detergent.

  • Prepare a series of buffers containing a range of CHAPS concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Mix your protein with each of the CHAPS-containing buffers to a final desired protein concentration.

  • Incubate the samples at 4°C for 1-2 hours with gentle agitation.[8]

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble aggregates.[8]

  • Analyze the supernatant for the amount of soluble protein using a suitable protein quantification assay (e.g., BCA assay).

  • Identify the CHAPS concentration that yields the highest amount of soluble protein without compromising its activity (if applicable).

Protocol 2: Screening for Additives to Enhance Protein Stability in CHAPS

This protocol describes a method for screening various additives to improve protein stability in a buffer containing a predetermined optimal concentration of CHAPS.

Methodology:

  • Prepare a base buffer containing the optimal CHAPS concentration as determined in Protocol 1.

  • Prepare concentrated stock solutions of various additives (e.g., 1 M NaCl, 50% glycerol, 500 mM Arginine, 100 mM DTT).[1]

  • Set up a screening matrix in a 96-well plate or microcentrifuge tubes. Add the base buffer and spike individual wells with different additives to their desired final concentrations.

  • Add your protein to each well to a final desired concentration.

  • Incubate the plate under desired storage conditions (e.g., 4°C for 24 hours).

  • Assess protein aggregation by measuring turbidity (absorbance at 340 nm or 600 nm) or by using dynamic light scattering (DLS).[10]

  • Identify the additive(s) that result in the lowest level of aggregation.

Visualizations

Troubleshooting_Workflow Start Protein Aggregation in CHAPS Buffer Check_Conc Is CHAPS concentration optimal? Start->Check_Conc Check_Buffer Are buffer conditions (pH, ionic strength) optimal? Check_Conc->Check_Buffer Yes Optimize_Conc Optimize CHAPS concentration via titration Check_Conc->Optimize_Conc No Check_Additives Are stabilizing additives present? Check_Buffer->Check_Additives Yes Optimize_Buffer Adjust pH away from pI Screen different buffers Check_Buffer->Optimize_Buffer No Add_Stabilizers Add stabilizers: Glycerol, Arginine, Reducing Agents (DTT) Check_Additives->Add_Stabilizers No Success Protein Soluble and Stable Check_Additives->Success Yes Reassess Re-evaluate Protein Solubility Optimize_Conc->Reassess Optimize_Buffer->Reassess Add_Stabilizers->Reassess Reassess->Check_Conc

Caption: Troubleshooting workflow for protein aggregation in CHAPS.

Experimental_Workflow Prep_Protein Prepare Protein Stock Incubate Incubate Protein with Buffers Prep_Protein->Incubate Prep_Buffers Prepare Buffers with Varying CHAPS Conc. Prep_Buffers->Incubate Centrifuge High-Speed Centrifugation Incubate->Centrifuge Analyze Analyze Supernatant for Soluble Protein Centrifuge->Analyze Result Optimal CHAPS Concentration Identified Analyze->Result

Caption: Workflow for optimizing CHAPS concentration.

References

Validation & Comparative

CHAPS Hydrate vs. Triton X-100: A Comparative Guide for Solubilizing Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of membrane proteins is a critical first step in their purification and subsequent characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its structural integrity and biological activity. This guide provides a detailed comparison of two widely used detergents, CHAPS hydrate and Triton X-100, to aid researchers in selecting the optimal detergent for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent, meaning it has both a positive and a negative charge in its hydrophilic head group, resulting in no net charge over a wide pH range.[1] In contrast, Triton X-100 is a non-ionic detergent with an uncharged, hydrophilic polyethylene oxide chain.[1] These fundamental differences in their chemical nature influence their behavior in solution and their interactions with proteins.

PropertyThis compoundTriton X-100Reference(s)
Detergent Type ZwitterionicNon-ionic[1]
Charge Neutral (over a wide pH range)Uncharged[1]
Molecular Weight 614.9 g/mol ~625 g/mol (average)[2][3]
Critical Micelle Concentration (CMC) 6-10 mM0.2-0.9 mM[2][3][4]
Aggregation Number 4-14~140[2][3]
Micelle Molecular Weight ~6,150 Da~90,000 Da[3][4]
Dialyzable YesNo[1][3]
Denaturing Potential Generally non-denaturingMildly denaturing[1][5]

Performance in Membrane Protein Solubilization

The choice between CHAPS and Triton X-100 is highly dependent on the specific membrane protein of interest and the intended downstream applications.

This compound is favored for applications where maintaining the native conformation and biological activity of the protein is crucial.[1] Its non-denaturing nature makes it ideal for studying protein-protein interactions, such as in co-immunoprecipitation, and for sample preparation for 2D electrophoresis and mass spectrometry.[1][4] However, its effectiveness in solubilizing certain membrane proteins may be lower compared to harsher detergents like Triton X-100. In one study, CHAPS was found to be less efficient than the non-ionic detergents NP-40 and Triton X-100 at breaking certain protein-protein interactions, which in that specific case allowed for the successful solubilization and detection of a novel antigen.[6]

Triton X-100 is a more general-purpose and potent solubilizing agent.[7] It is highly effective at disrupting cell membranes and is often used for the initial extraction of membrane proteins for applications like Western blotting and ELISA.[1][7] For example, Triton X-100 was found to be highly efficient, achieving over 95% solubilization of a multi-subunit photosynthetic superassembly.[8] However, this came at the cost of significant degradation of a labile component of the complex, highlighting the potentially harsh nature of this detergent.[8] Furthermore, Triton X-100's large micelle size and non-dialyzable nature can interfere with downstream analyses like mass spectrometry.[1]

A study on the solubilization of polygalacturonic acid (PGA) synthase found that 0.5% Triton X-100 yielded maximum enzyme activity.[9] Interestingly, the zwitterionic detergent CHAPS, at an optimal concentration of 20 mM, also worked well and resulted in a similar level of enzyme activity.[9] This demonstrates that with careful optimization, CHAPS can be as effective as Triton X-100 while offering the advantage of being less denaturing.

Experimental Protocols

Protocol 1: Solubilization of Human Brain Proteins using a CHAPS-based Buffer for 2D-Gel Electrophoresis

This protocol is adapted from studies on the proteomic analysis of human brain tissue.[8]

Materials:

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT

  • Human brain tissue sample

  • Sample grinding kit

  • Microcentrifuge

Procedure:

  • Homogenize the brain tissue sample in the Lysis Buffer using a sample grinding kit.

  • Sonicate the homogenate to further disrupt cellular structures.

  • Vortex the sample for 30 minutes at 4°C to ensure complete solubilization.

  • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to pellet insoluble debris.

  • The resulting supernatant contains the solubilized proteins ready for isoelectric focusing and 2D-GE.

Protocol 2: General Cell Lysis using a Triton X-100-based Buffer

This protocol is suitable for general-purpose protein extraction for applications like Western blotting.[1]

Materials:

  • Ice-Cold 1X Triton X-100 Lysis Buffer (e.g., RIPA Buffer variation): 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100

  • Protease and Phosphatase Inhibitor Cocktail (add fresh)

  • Cultured cells

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X Triton X-100 Lysis Buffer.

  • Incubate the lysate on ice for 15-30 minutes with periodic vortexing to facilitate lysis.

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to a new pre-chilled tube.

  • Determine the protein concentration. Note that Triton X-100 may interfere with some protein assays.[1]

  • Use the lysate immediately or store at -80°C.

Visualizing the Process: Workflows and Decision Making

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow start Start: Membrane-containing Sample (e.g., cell pellet, tissue) homogenization Membrane Preparation (Homogenization/Cell Lysis) start->homogenization centrifugation1 Isolate Membranes (Ultracentrifugation) homogenization->centrifugation1 pellet Membrane Pellet centrifugation1->pellet solubilization Solubilization with Detergent (CHAPS or Triton X-100) pellet->solubilization centrifugation2 Clarification (High-speed centrifugation) solubilization->centrifugation2 supernatant Solubilized Protein Supernatant centrifugation2->supernatant downstream Downstream Applications (Purification, Activity Assays, etc.) supernatant->downstream

Caption: A generalized workflow for the solubilization of membrane proteins.

Decision Tree for Detergent Selection

decision_tree question1 Is preserving protein activity and native structure critical? question2 Are downstream applications Mass Spectrometry or 2D-GE? question1->question2 Yes triton Choose Triton X-100 question1->triton No chaps Choose CHAPS question2->chaps Yes consider_triton Consider Triton X-100 (if solubilization is poor with CHAPS) question2->consider_triton No

Caption: A decision-making guide for selecting between CHAPS and Triton X-100.

Conclusion and Recommendations

Both this compound and Triton X-100 are valuable tools for the solubilization of membrane proteins, each with distinct advantages and disadvantages.

Choose CHAPS when:

  • Preserving the native conformation and biological activity of the protein is the highest priority.[1]

  • The experimental goals involve studying protein-protein interactions.[1]

  • Downstream analyses include 2D electrophoresis or mass spectrometry.[1]

Choose Triton X-100 when:

  • The primary goal is efficient, general cell lysis for applications like SDS-PAGE and Western blotting.[1]

  • A strong solubilization of most membrane proteins is required, and subtle protein-protein interactions are not the main focus.[1]

  • Downstream analysis does not involve mass spectrometry.[1]

Ultimately, the optimal choice of detergent and its concentration should be determined empirically for each specific membrane protein and experimental system. A small-scale pilot experiment comparing the efficacy of both detergents is often a prudent initial step.

References

A Comparative Analysis of Zwitterionic Detergents: CHAPS vs. ASB-14 and Other Alternatives for Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties and performance of zwitterionic detergents is crucial for researchers, scientists, and drug development professionals aiming to optimize protein solubilization and analysis. This guide provides a comprehensive comparison of commonly used zwitterionic detergents, with a focus on CHAPS and ASB-14, supported by experimental data and detailed protocols to inform detergent selection for various applications, including the study of complex signaling pathways.

Zwitterionic detergents occupy a unique space in the biochemist's toolkit. Possessing both a positive and a negative charge on their hydrophilic head group, they maintain a net neutral charge over a wide pH range. This characteristic makes them less harsh than ionic detergents like SDS, yet often more effective at disrupting protein-protein interactions than non-ionic detergents. This balance is particularly advantageous for applications like two-dimensional gel electrophoresis (2D-GE) and the solubilization of delicate membrane proteins for functional and structural studies.

Physicochemical Properties: A Head-to-Head Comparison

The efficacy of a detergent is intrinsically linked to its physicochemical properties. Key parameters include the critical micelle concentration (CMC), at which detergent monomers self-assemble into micelles, the aggregation number (the number of monomers in a micelle), and the micelle molecular weight. These properties influence a detergent's solubilizing power and its ease of removal during downstream processing.

PropertyCHAPSASB-14Sulfobetaine 3-10 (SB 3-10)C7BzO
Full Name 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateAmidosulfobetaine-143-(Decyldimethylammonio)propanesulfonate3-(4-Heptylphenyl)-3-hydroxypropyldimethylammoniopropanesulfonate
Molecular Weight ( g/mol ) 614.88434.68[1]335.5399.59
Detergent Class Zwitterionic (Bile salt derivative)Zwitterionic (Amidosulfobetaine)Zwitterionic (Sulfobetaine)Zwitterionic
CMC (mM in water) 6 - 108[1]30-404-6
Aggregation Number 4 - 14~1055-
Micelle Molecular Weight (Da) ~6,150~4,300~18,500-
Appearance White crystalline powderWhite to off-white powder[1]White crystalline powder-

Performance in Protein Solubilization: Experimental Data

The choice of detergent can significantly impact the yield and diversity of proteins extracted from complex biological samples. Numerous studies have compared the efficacy of different zwitterionic detergents, often using the number of resolved protein spots in 2D-GE as a key metric.

Solubilization of Human Brain Proteins

A seminal study on the solubilization of human brain proteins for 2D-GE analysis demonstrated the superior performance of a combination of CHAPS and ASB-14. This suggests a synergistic effect, where CHAPS effectively solubilizes more abundant, soluble proteins, while ASB-14 excels at extracting more challenging, hydrophobic membrane proteins.[2]

Detergent Composition in Lysis Buffer*Average Number of Detected Protein Spots (pH 3-10)
4% (w/v) CHAPS956
2% (w/v) ASB-14893
4% (w/v) CHAPS + 2% (w/v) ASB-141192[2]
4% (w/v) CHAPS + 2% (w/v) ASB-161087

*Lysis buffer also contained 7M Urea, 2M Thiourea, and 100mM DTT.[2]

Solubilization of CHO Cell Proteins

In a study comparing various detergent formulations for extracting proteins from Chinese Hamster Ovary (CHO) cells for 2D-GE, the zwitterionic detergent C7BzO showed excellent performance, yielding a high number of well-resolved protein spots.

Detergent in Extraction Buffer*Number of Detected Protein Spots
2% C7BzO421
1% ASB-14 / 1% C7BzO397
4% CHAPS274

*Extraction buffer also contained 7M Urea and 2M Thiourea.

Experimental Protocols

Reproducible and well-documented protocols are essential for successful proteomic experiments. Below are detailed methodologies for membrane protein extraction and 2D-gel electrophoresis using a combination of CHAPS and ASB-14.

Protocol 1: Membrane Protein Extraction from Human Brain Tissue for 2D-GE

This protocol is adapted from studies demonstrating the high efficiency of a CHAPS and ASB-14 cocktail for solubilizing complex brain proteomes.

Materials:

  • Human brain tissue

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT, and a commercial protease inhibitor cocktail.

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Weigh the frozen brain tissue and add 5 volumes of ice-cold Lysis Buffer (e.g., 5 mL for 1 g of tissue).

  • Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.

  • Incubate the homogenate for 1 hour at room temperature with gentle agitation to facilitate protein solubilization.

  • Centrifuge the sample at 15,000 x g for 20 minutes at 18°C to pellet insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration using a compatible assay, such as the Bradford assay. The sample is now ready for isoelectric focusing.

Protocol 2: Two-Dimensional Gel Electrophoresis (2D-GE)

First Dimension: Isoelectric Focusing (IEF)

  • Rehydrate Immobilized pH Gradient (IPG) strips (e.g., pH 3-10) with a rehydration buffer containing 7 M urea, 2 M thiourea, 2% (w/v) CHAPS, 0.5% (v/v) IPG buffer, and 20 mM DTT.

  • Load the protein sample (typically 100-800 µg) onto the rehydrated IPG strips.

  • Perform isoelectric focusing according to the manufacturer's instructions. A typical program might involve a stepwise increase in voltage up to 8000 V.

Second Dimension: SDS-PAGE

  • Equilibrate the focused IPG strips in an equilibration buffer containing 6 M urea, 2% (w/v) SDS, 30% (v/v) glycerol, 50 mM Tris-HCl (pH 8.8), and 1% (w/v) DTT for 15 minutes.

  • Perform a second equilibration step for 15 minutes in the same buffer, but replace DTT with 2.5% (w/v) iodoacetamide.

  • Place the equilibrated IPG strip onto a large-format 12.5% polyacrylamide gel.

  • Run the second dimension electrophoresis until the bromophenol blue dye front reaches the bottom of the gel.

  • Visualize the separated proteins by staining with Coomassie Brilliant Blue or a more sensitive silver or fluorescent stain.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Comparative Proteomics cluster_sample Sample Preparation cluster_lysis Cell Lysis & Protein Solubilization cluster_analysis Downstream Analysis Sample Biological Sample (e.g., Brain Tissue) Lysis_CHAPS Lysis Buffer (4% CHAPS) Sample->Lysis_CHAPS Lysis_ASB14 Lysis Buffer (2% ASB-14) Sample->Lysis_ASB14 Lysis_Combo Lysis Buffer (4% CHAPS + 2% ASB-14) Sample->Lysis_Combo TwoD_GE 2D-Gel Electrophoresis Lysis_CHAPS->TwoD_GE Lysis_ASB14->TwoD_GE Lysis_Combo->TwoD_GE MS Mass Spectrometry TwoD_GE->MS Data Data Analysis MS->Data

Caption: A typical experimental workflow for comparing the efficacy of different zwitterionic detergents in a proteomics study.

G Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_extraction Protein Extraction for Proteomics EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment Detergent CHAPS/ASB-14 used to solubilize EGFR and associated proteins for MS-based analysis of phosphorylation and protein-protein interactions. EGFR->Detergent Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

Caption: A simplified representation of the EGFR signaling pathway, highlighting the role of detergents in preparing samples for proteomic analysis of pathway components.

Impact on Protein Structure and Function

While powerful solubilizing agents, it is crucial to consider the potential impact of detergents on the native structure and function of the protein of interest. Zwitterionic detergents are generally considered milder than ionic detergents. However, their effects can vary depending on the specific detergent and the protein being studied.

References

Validating Protein-Protein Interactions: A Guide to Post-Discovery Verification with CHAPS Lysis Buffer

Author: BenchChem Technical Support Team. Date: December 2025

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. The choice of lysis buffer is critical for preserving these interactions during co-immunoprecipitation (Co-IP). CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent often favored for its mild nature, which helps in maintaining the integrity of protein complexes. This guide provides a comparative overview of CHAPS buffer, protocols for validating discovered PPIs, and supporting experimental data.

Lysis Buffer Comparison: CHAPS vs. Alternatives

The selection of a lysis buffer can significantly impact the outcome of a Co-IP experiment. While CHAPS is effective at solubilizing proteins and preserving interactions, other detergents like RIPA and Triton X-100 are also commonly used. The ideal buffer depends on the nature of the PPI being investigated.

Lysis Buffer Composition Strength Advantages Disadvantages
CHAPS Zwitterionic detergentMild- Preserves weak and transient PPIs- Maintains protein conformation- May be less effective for solubilizing some membrane proteins
RIPA (Radioimmunoprecipitation Assay) Strong ionic detergents (e.g., SDS)Harsh- High protein solubilization efficiency- Reduces non-specific binding- Can disrupt weaker PPIs- May denature proteins
Triton X-100 Non-ionic detergentMild to Moderate- Good for cytoplasmic and some membrane proteins- Generally preserves native protein structure- May not be strong enough for complete solubilization of all cellular compartments

Experimental Protocols

Co-Immunoprecipitation using CHAPS Lysis Buffer

This protocol outlines the steps for performing Co-IP to isolate a protein of interest and its binding partners using a CHAPS-based lysis buffer.

Reagents:

  • CHAPS Lysis Buffer: 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 0.3% CHAPS, 1x protease inhibitor cocktail.

  • Antibody against the protein of interest.

  • Protein A/G magnetic beads.

  • Wash Buffer: A buffer with a lower detergent concentration (e.g., 0.1% CHAPS).

  • Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add CHAPS lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using the elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Western Blotting for Co-IP Validation

This protocol is for validating the presence of an interacting protein in the eluate from a Co-IP experiment.

Procedure:

  • SDS-PAGE:

    • Separate the eluted protein complexes on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the suspected interacting protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

experimental_workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_validation Validation cell_pellet Cell Pellet lysis Lyse with CHAPS Buffer cell_pellet->lysis centrifuge Centrifugation lysis->centrifuge lysate Protein Lysate centrifuge->lysate preclear Pre-clear Lysate lysate->preclear add_antibody Add Primary Antibody preclear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute western Western Blot elute->western mass_spec Mass Spectrometry elute->mass_spec

Caption: Workflow for PPI discovery and validation.

mapk_pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF

Caption: Simplified MAPK/ERK signaling pathway.

CHAPS vs. NP-40 for Cell Lysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent for cell lysis is a critical step that can significantly impact the yield, purity, and functional integrity of extracted proteins. Among the myriad of available detergents, CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and NP-40 (Nonidet P-40) are two commonly used reagents. This guide provides an objective comparison of their effectiveness for cell lysis, supported by experimental data and detailed protocols to aid in selecting the optimal detergent for your specific research needs.

At a Glance: CHAPS vs. NP-40

FeatureCHAPSNP-40
Detergent Type ZwitterionicNon-ionic
Denaturing Properties Non-denaturing, but can disrupt protein-protein interactionsNon-denaturing, generally preserves protein-protein interactions
Solubilization Strength Stronger, effective for solubilizing membrane proteins and breaking protein-protein interactions.[1]Milder, effective for cytoplasmic proteins and preserving protein complexes.[2]
Protein Yield (Identified Proteins) Can lead to the identification of a slightly higher number of proteins, particularly membrane proteins.[3]Effective for high-yield extraction of cytoplasmic proteins.
Downstream Application Compatibility Co-immunoprecipitation (Co-IP), 2D electrophoresis, Western blotting, enzyme assays.[4][5][6]Immunoprecipitation (IP), Co-IP, Western blotting, enzyme assays.[2][7][8]
Dialyzable YesNo

In-Depth Comparison

CHAPS is a zwitterionic detergent, meaning it has both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[5] This property makes it useful for applications like isoelectric focusing. It is considered a stronger detergent than NP-40 and is particularly effective at solubilizing membrane proteins and disrupting protein-protein interactions without denaturing the individual proteins.[1] This can be advantageous when the goal is to isolate a specific protein from a larger complex.

NP-40 is a non-ionic detergent, meaning it has no net charge. It is a milder solubilizing agent compared to CHAPS and is often the detergent of choice when preserving protein-protein interactions is crucial, such as in co-immunoprecipitation experiments aimed at identifying binding partners.[2] It is particularly effective for extracting cytoplasmic proteins.[9]

A comparative proteomic study on K562 cells lysed with either CHAPS or NP-40 revealed that both detergents significantly increase the number of identified proteins compared to lysis without detergent. The study found that 1% CHAPS and 0.4% NP-40 yielded a comparable number of identified proteins (mean of 5401 and 5371, respectively), with a substantial overlap in the identified proteomes.[3] This suggests that for general proteomic analysis, both detergents are effective at increasing protein extraction.

Experimental Protocols

Below are detailed protocols for cell lysis using CHAPS and NP-40 for subsequent analysis by immunoprecipitation and Western blotting.

Cell Lysis with CHAPS Buffer

This protocol is suitable for the lysis of cultured mammalian cells for applications such as immunoprecipitation.

Reagents:

  • CHAPS Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% (w/v) CHAPS.

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold Phosphate-Buffered Saline (PBS).

Procedure:

  • Wash cultured cells (e.g., in a 10 cm dish) twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold CHAPS Lysis Buffer containing freshly added protease and phosphatase inhibitors to the dish.

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[10]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay such as the BCA or Bradford assay.[6]

Cell Lysis with NP-40 Buffer

This protocol is suitable for the lysis of cultured mammalian cells for applications such as Western blotting.

Reagents:

  • NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (v/v) NP-40.[11]

  • Protease and phosphatase inhibitor cocktails.

  • Ice-cold Phosphate-Buffered Saline (PBS).

Procedure:

  • Wash cultured cells (e.g., in a 10 cm dish) twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of ice-cold NP-40 Lysis Buffer containing freshly added protease and phosphatase inhibitors to the dish.[7]

  • Scrape the cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with constant agitation.[11]

  • Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay such as the BCA assay.[7]

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the practical applications of these detergents, the following diagrams, generated using the DOT language, depict a general cell lysis and immunoprecipitation workflow and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often studied using lysates prepared with NP-40.

Cell_Lysis_and_IP_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (CHAPS or NP-40) + Inhibitors wash->lysis scrape Scrape and collect cells lysis->scrape incubate Incubate on ice scrape->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge supernatant Collect supernatant (Cell Lysate) centrifuge->supernatant protein_assay Determine Protein Concentration supernatant->protein_assay ip Immunoprecipitation: Add antibody to lysate supernatant->ip beads Add Protein A/G beads ip->beads wash_beads Wash beads beads->wash_beads elute Elute bound proteins wash_beads->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

A general workflow for cell lysis and immunoprecipitation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Conclusion

The choice between CHAPS and NP-40 for cell lysis depends on the specific goals of the experiment. CHAPS is a more potent solubilizing agent, ideal for extracting membrane proteins and disrupting protein complexes, which can be beneficial for studying individual protein subunits. NP-40, being a milder detergent, is preferable when the primary objective is to preserve protein-protein interactions for techniques like co-immunoprecipitation. Both detergents are effective for a wide range of downstream applications, and the provided protocols offer a solid starting point for optimizing cell lysis conditions for your research. Ultimately, empirical testing may be necessary to determine the most effective detergent for a particular cell type and protein of interest.

References

A Head-to-Head Comparison: CHAPS vs. Detergent-Free Protein Extraction for Purity and Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protein extraction method is a critical determinant of experimental success. The ideal technique must efficiently isolate the protein of interest while preserving its native structure and biological activity. This guide provides a comprehensive comparison of the traditional zwitterionic detergent, CHAPS, against modern detergent-free methods, offering a detailed analysis of their performance supported by experimental data and protocols.

The isolation of proteins, particularly membrane-bound proteins, from their native cellular environment presents a significant challenge. For decades, detergents like 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) have been the go-to tool for solubilizing cellular membranes and extracting proteins.[1] CHAPS is valued for its ability to break protein-lipid and protein-protein interactions, facilitating the release of membrane-associated proteins.[2] However, the use of detergents can also lead to protein denaturation and the loss of the native lipid environment, which is often crucial for protein stability and function.

In recent years, detergent-free methods, such as the use of styrene-maleic acid (SMA) and diisobutylene maleic acid (DIBMA) copolymers, have emerged as a powerful alternative.[1] These polymers can spontaneously insert into the cell membrane, encapsulating the protein of interest within a small disc of the native lipid bilayer, often referred to as a "native nanodisc."[3] This approach offers the potential to study proteins in a more biologically relevant context.

This guide will delve into the quantitative performance of CHAPS-based and detergent-free protein extraction methods, provide detailed experimental protocols for each, and visualize key workflows and relevant biological pathways to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of a protein extraction method often involves a trade-off between protein yield, purity, and the preservation of its functional activity. The following table summarizes quantitative data from various studies to provide a direct comparison between CHAPS and detergent-free (SMA) methods.

ParameterCHAPS-Based ExtractionDetergent-Free Extraction (SMA)Key Considerations
Protein Yield Generally higher, but can be protein-dependent and require optimization to minimize denaturation.Often lower than detergent-based methods. For example, one study reported a yield of 0.78 ± 0.11 µg of purified ZipA protein per mg of membrane using SMA 2000.[4]The definition of yield can vary between studies (e.g., total protein extracted vs. purified protein of interest).
Protein Purity Purity can be variable and may be affected by co-extraction of non-target proteins and lipids.Generally results in higher purity as the native lipid environment is co-purified with the protein of interest, reducing non-specific protein contaminants. One study noted that detergent-extracted samples contained a greater proportion of "non-specific" proteins compared to SMA extracts.[5]The purity of the final protein sample is highly dependent on the subsequent purification steps (e.g., affinity chromatography).
Functional Activity Can preserve the function of robust proteins, but the detergent environment may inactivate more sensitive proteins.Generally superior for preserving the native conformation and functional activity of proteins, especially membrane proteins that rely on their lipid environment.[6]Functional assays are crucial to validate the activity of the extracted protein, regardless of the method used.
Structural Integrity The detergent micelle that surrounds the protein is a less native-like environment, which can affect protein structure.The preservation of the native lipid bilayer in nanodiscs provides a more stable and biologically relevant environment, which is advantageous for structural studies like cryo-EM.[4][7]The choice of method should be guided by the downstream application (e.g., functional assays vs. structural biology).

Experimental Workflows

To provide a practical understanding of both methodologies, the following diagrams illustrate the general experimental workflows for CHAPS-based and detergent-free protein extraction.

CHAPS_Workflow start Cell Pellet lysis Lysis with CHAPS Buffer start->lysis incubation Incubation on Ice lysis->incubation centrifugation Centrifugation incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant downstream Downstream Applications supernatant->downstream

A simplified workflow for CHAPS-based protein extraction.

DetergentFree_Workflow start Cell Pellet resuspend Resuspend in Buffer start->resuspend add_polymer Add SMA Copolymer resuspend->add_polymer incubation Incubation add_polymer->incubation centrifugation Clarification (Centrifugation) incubation->centrifugation supernatant Collect Supernatant (Nanodiscs) centrifugation->supernatant purification Purification supernatant->purification downstream Downstream Applications purification->downstream

A simplified workflow for detergent-free protein extraction using SMA.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for protein extraction using CHAPS and a detergent-free method with SMA.

CHAPS-Based Protein Extraction Protocol for Cultured Mammalian Cells

This protocol is adapted from standard procedures for lysing cultured mammalian cells using CHAPS.[8][9][10][11]

Materials:

  • CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% CHAPS, 1 mM EDTA)

  • Protease and phosphatase inhibitor cocktails

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.

  • Lysis:

    • Add fresh protease and phosphatase inhibitors to the required volume of CHAPS Lysis Buffer immediately before use.

    • For a 10 cm dish of adherent cells, add 500 µL to 1 mL of ice-cold CHAPS Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For a cell pellet from suspension culture, resuspend the pellet in an appropriate volume of ice-cold CHAPS Lysis Buffer (e.g., 3-5 times the pellet volume).

  • Incubation:

    • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing or tapping to facilitate lysis.[11]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.

  • Downstream Processing:

    • The protein extract is now ready for downstream applications such as quantification (e.g., BCA assay), SDS-PAGE, Western blotting, or immunoprecipitation.

Detergent-Free Protein Extraction Protocol using SMA for Mammalian Cell Membranes

This protocol is based on methods for extracting membrane proteins using SMA copolymers.[4][12]

Materials:

  • SMA copolymer solution (e.g., 2.5% w/v in a suitable buffer)

  • Buffer 1 (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl)

  • Protease inhibitor cocktail

  • Cell membrane preparation (isolated by differential centrifugation)

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Isolate cell membranes from your mammalian cell culture using a standard differential centrifugation protocol. The final membrane pellet should be resuspended in a suitable buffer (e.g., Buffer 1) at a known concentration (e.g., 60 mg/mL wet pellet weight).[4]

  • Solubilization:

    • In a microcentrifuge tube, mix an equal volume of the cell membrane suspension with the 2.5% (w/v) SMA polymer solution.[4]

    • Add protease inhibitors to the mixture.

  • Incubation:

    • Incubate the mixture at room temperature with gentle shaking for 1 hour.[4]

  • Clarification:

    • Subject the sample to ultracentrifugation at 100,000 x g for 20-60 minutes at 4°C to pellet any non-solubilized membrane fragments.[4]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the membrane proteins encapsulated in SMA-lipid particles (SMALPs or native nanodiscs).

  • Downstream Processing:

    • The SMALPs are now ready for further purification (e.g., via affinity chromatography) and subsequent downstream analyses.

Signaling Pathway Visualization

The choice of protein extraction method is often dictated by the need to preserve protein-protein interactions within signaling pathways. Detergent-free methods are particularly advantageous for studying sensitive signaling complexes.[1] Below are diagrams of two critical signaling pathways often investigated using extracted proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. Their function is highly dependent on their interaction with G-proteins and their native membrane environment.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Dissociation G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Downstream Effects

A schematic of a G-Protein Coupled Receptor (GPCR) signaling cascade.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth, proliferation, and differentiation. Studying the protein-protein interactions within this cascade is crucial for cancer research.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor 2. Recruitment Ras Ras Adaptor->Ras 3. Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 4. Nuclear Translocation

References

Cross-Validation of Experimental Results: A Comparative Guide to CHAPS Hydrate in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the solubilization and preservation of protein structure and function are critical for successful experimental outcomes. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a widely utilized zwitterionic detergent in proteomics, valued for its ability to solubilize membrane proteins while maintaining their native state. This guide provides an objective comparison of CHAPS hydrate's performance against other common detergents, supported by experimental data, detailed protocols, and visual workflows to inform detergent selection for various applications.

Physicochemical Properties of Common Detergents

The efficacy of a detergent is rooted in its physicochemical properties. CHAPS, being zwitterionic, carries no net charge over a wide pH range, making it suitable for applications like isoelectric focusing.[1] Its relatively high critical micelle concentration (CMC) and small micelle size facilitate its removal by dialysis.[2] In contrast, non-ionic detergents like Triton X-100 have a lower CMC and form larger micelles, which can be advantageous for certain applications but harder to remove.[1]

PropertyCHAPSTriton X-100ASB-14SDS (Sodium Dodecyl Sulfate)
Type Zwitterionic[1]Non-ionic[1]Zwitterionic (Amidosulfobetaine)[3]Anionic
Charge Neutral (over a wide pH range)[1]UnchargedNeutralNegative
Denaturing Nature Non-denaturing[1]Mildly denaturing[1]Non-denaturing[4]Strongly denaturing
CMC (mM) 6-100.24~47-10
Micelle Size (kDa) ~6.15~90-~18
Dialyzable Yes[1]No[1]-No
Mass Spectrometry Compatibility Compatible (up to ~0.5%)[1]Incompatible[1]Generally compatible (limited data)[4]Incompatible (requires removal)

Performance in 2D Gel Electrophoresis

Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for separating complex protein mixtures. The choice of detergent is critical for effective protein solubilization and achieving high-resolution 2D maps.

Quantitative Comparison: Protein Spot Resolution

Experimental data indicates that while CHAPS is a reliable detergent for 2D-PAGE, combinations with other detergents, particularly amidosulfobetaines like ASB-14, can significantly improve the number of resolved protein spots, indicating superior solubilization of a wider range of proteins.[3][5]

Detergent Composition in Solubilization BufferAverage Number of Detected Protein Spots (Human Brain Frontal Cortex)[3]
4% CHAPS + 2% ASB-141163
4% CHAPS + 2% ASB-161087
4% CHAPS974
2% ASB-14851
2% ASB-16793
No Detergent486

The solubilization buffer also contained 7M Urea, 2M Thiourea, and 100mM DTT.

A study on erythrocyte membrane proteins also demonstrated that a combination of CHAPS with other detergents like LPC (1-lauroyl lysophosphatidylcholine) and MEGA 10 (decanoyl-N-methylglucamide) showed additive improvements in spot number, density, and resolution compared to CHAPS alone.[6]

Performance in Protein Solubilization and Extraction

The primary function of a detergent in proteomics is to disrupt cell membranes and solubilize proteins. The efficiency of this process can be quantified by measuring the total protein yield.

Quantitative Comparison: Total Protein Solubilization

Data from the solubilization of human erythrocyte membranes shows that amidosulfobetaines can solubilize a greater amount of total protein compared to CHAPS and Triton X-100.[3]

DetergentTotal Protein Solubilized (µg) from Erythrocyte Ghosts[3]
ASB-14~180
ASB-16~170
CHAPS~120
Triton X-100~100

Data is approximated from graphical representations in the cited source and is intended for comparative purposes.

Application in Immunoprecipitation

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are essential techniques for studying protein-protein interactions. The ideal detergent for these applications should effectively solubilize the target protein(s) while preserving these interactions.

CHAPS is often favored for Co-IP because it is a non-denaturing detergent that is effective at breaking protein-lipid and lipid-lipid interactions but is less disruptive to protein-protein interactions compared to harsher detergents.[7][8] While Triton X-100 can also be used, CHAPS may provide cleaner results by reducing non-specific protein interactions.[7]

Experimental Protocols

Protocol 1: Membrane Protein Extraction for 2D Gel Electrophoresis

This protocol is adapted from a study on human brain proteins.[5]

  • Homogenization: Homogenize 50 mg of tissue in 240 µL of extraction buffer (7M Urea, 2M Thiourea, 100mM DTT, and the desired detergent or detergent combination, e.g., 4% CHAPS + 2% ASB-14).

  • Solubilization: Vortex the homogenate and then centrifuge at 14,000 rpm for 20 minutes at 4°C.

  • Collection: Collect the supernatant containing the solubilized proteins.

  • Quantification: Determine the protein concentration using a compatible protein assay.

  • 2D-PAGE: Proceed with isoelectric focusing and SDS-PAGE according to standard protocols.

Protocol 2: General Cell Lysis for Immunoprecipitation using CHAPS
  • Cell Preparation: Wash cultured cells with ice-cold PBS and collect by centrifugation.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% CHAPS, and a protease inhibitor cocktail.

  • Lysis: Resuspend the cell pellet in the ice-cold CHAPS lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent gentle mixing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Downstream Analysis: The supernatant containing the solubilized proteins is now ready for immunoprecipitation.

Signaling Pathway and Experimental Workflow Diagrams

The study of signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs), often relies on the effective solubilization of membrane-bound components. CHAPS is frequently used in the study of GPCRs.[9]

Experimental Workflow: Protein Solubilization and Analysis

G cluster_prep Sample Preparation cluster_analysis Downstream Analysis CellCulture Cell Culture/ Tissue Homogenization Lysis Cell Lysis with Detergent Buffer CellCulture->Lysis Add Lysis Buffer (e.g., with CHAPS) Clarification Centrifugation to Remove Debris Lysis->Clarification Quant Protein Quantification Clarification->Quant Solubilized Proteome PAGE 2D-PAGE Quant->PAGE IP Immunoprecipitation Quant->IP MS Mass Spectrometry PAGE->MS IP->MS

Experimental workflow for protein solubilization and analysis.

Gq-Protein Coupled Receptor (GPCR) Signaling Pathway

The Gq signaling pathway is a crucial cellular communication route that is often studied using proteins extracted with detergents like CHAPS.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gq Protein (αβγ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets Ca_release->Cell_Response Modulates Ligand Ligand Ligand->GPCR Binds

Simplified Gq-protein coupled receptor signaling pathway.

Gs-Protein Coupled Receptor (GPCR) Signaling Pathway

The Gs pathway is another major GPCR signaling cascade, leading to the production of cyclic AMP (cAMP).

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gs-Coupled Receptor Gs Gs Protein (αβγ) GPCR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Binds

Simplified Gs-protein coupled receptor signaling pathway.

References

A Head-to-Head Battle of Detergents: CHAPS vs. CHAPSO in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein analysis, the choice of detergent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparative study of two widely used zwitterionic detergents, CHAPS and CHAPSO, offering a deep dive into their performance in proteomics applications, supported by experimental data and detailed protocols.

At the forefront of protein solubilization, particularly for membrane proteins, are zwitterionic detergents that offer a balance of effective solubilization while aiming to preserve the native structure and function of proteins. Among these, CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) has long been a staple in proteomics workflows. Its hydroxylated counterpart, CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate), presents a compelling alternative. This guide will dissect the key differences between these two detergents, providing the necessary information to make an informed choice for your specific research needs.

Physicochemical Properties: A Tale of Two Structures

CHAPS and CHAPSO share a similar sterol-based hydrophobic backbone and a sulfobetaine zwitterionic headgroup. The primary structural distinction is the presence of an additional hydroxyl group on the propyl chain of CHAPSO.[1][2] This seemingly minor difference has a significant impact on its physicochemical properties, most notably its solubility.

PropertyCHAPSCHAPSOReference
Molecular Weight 614.9 g/mol 630.9 g/mol [3]
Critical Micelle Concentration (CMC) 6 - 10 mM8 mM[3]
Micelle Molecular Weight ~6,150 Da~7,000 Da[3]
Appearance White crystalline powderWhite crystalline powder[3]
Net Charge (pH 2-12) 00[1]

Performance in Protein Solubilization: The CHAPSO Advantage

The enhanced polarity imparted by the hydroxyl group in CHAPSO translates to increased water solubility.[1] This property can be advantageous in proteomics, as it may allow for effective protein solubilization at lower detergent concentrations compared to CHAPS. This can minimize potential detergent-induced artifacts in downstream analyses.

A key application for these detergents is in the preparation of protein samples for two-dimensional gel electrophoresis (2D-PAGE). The effectiveness of a detergent is often evaluated by the number and resolution of protein spots on the resulting gel. While direct comparative studies showcasing a higher number of protein spots with CHAPSO are not abundant in the readily available literature, its superior solubilizing power for certain proteins is documented.

One study on the solubilization of liposomes and reconstitution of membrane proteins provided quantitative data on the efficiency of CHAPS and CHAPSO. The results indicated that CHAPSO was more efficient at solubilizing the lipid bilayer, initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio than CHAPS.[4]

ParameterCHAPSCHAPSOReference
Detergent/Phospholipid ratio to initiate lamellar-to-micellar transition 0.4 mol/mol0.21 mol/mol[4]
Detergent/Phospholipid ratio to complete lamellar-to-micellar transition 1.04 mol/mol0.74 mol/mol[4]

This suggests that CHAPSO can disrupt lipid bilayers more effectively at lower concentrations, which can be beneficial for extracting membrane proteins while potentially being milder on their structure.

Navigating the Maze of Mass Spectrometry Compatibility

The compatibility of detergents with mass spectrometry (MS) is a crucial consideration for protein identification and characterization. Remnant detergent can interfere with chromatographic separation, suppress ionization, and contaminate the instrument.[5][6]

The information regarding the MS compatibility of CHAPS and CHAPSO presents some inconsistencies across various sources. Several sources indicate that CHAPS is compatible with in-solution and in-gel digestions at low concentrations (typically ≤ 0.1%).[5] However, it is also acknowledged that zwitterionic detergents like CHAPS can still lead to the formation of adducts and cause signal suppression.[7]

Conversely, some sources explicitly list CHAPSO as an incompatible detergent for mass spectrometry.[5] This discrepancy may arise from different experimental conditions, mass spectrometer sensitivities, and sample cleanup procedures. Therefore, thorough removal of either detergent is highly recommended before MS analysis. Techniques such as protein precipitation, dialysis, and the use of detergent removal columns can be employed for this purpose.[8]

Experimental Protocols: A Guide to Best Practices

Protocol 1: Membrane Protein Extraction for 2D-PAGE

This protocol outlines the general steps for extracting membrane proteins from cultured cells or tissues.

Materials:

  • Cell pellet or tissue sample

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS or CHAPSO, 40 mM Tris, 1% DTT, and a protease inhibitor cocktail.

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Sample Preparation:

    • For cultured cells: Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

    • For tissues: Mince the tissue on ice and wash with ice-cold PBS to remove contaminants.

  • Cell Lysis:

    • Resuspend the cell pellet or tissue in an appropriate volume of Lysis Buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • For tissues or difficult-to-lyse cells, sonication on ice can be performed to enhance lysis.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the solubilized proteins.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay).

Protocol 2: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

This protocol provides a general workflow for separating solubilized membrane proteins.

Materials:

  • Immobilized pH Gradient (IPG) strips

  • Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS or CHAPSO, 0.5% (v/v) IPG buffer, and a trace of Bromophenol Blue.

  • Equilibration Buffer I: 6 M Urea, 2% SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, 2% DTT.

  • Equilibration Buffer II: 6 M Urea, 2% SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, 2.5% iodoacetamide.

  • SDS-PAGE gels

  • IEF and SDS-PAGE equipment

Procedure:

  • First Dimension: Isoelectric Focusing (IEF)

    • Dilute the protein sample in Rehydration Buffer to the desired final concentration.

    • Rehydrate the IPG strips with the protein sample overnight at room temperature.

    • Perform isoelectric focusing according to the manufacturer's instructions for your IEF unit.

  • Second Dimension: SDS-PAGE

    • Equilibrate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle shaking.

    • Equilibrate the strips in Equilibration Buffer II for 15 minutes with gentle shaking.

    • Place the equilibrated IPG strip on top of an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.

  • Visualization:

    • Stain the gel with a compatible stain (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dyes) to visualize the protein spots.

Visualizing the Workflow

To better understand the experimental processes and logical relationships discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Protein_Solubilization cluster_sample_prep Sample Preparation cluster_lysis Cell Lysis cluster_clarification Clarification & Quantification CellPellet Cell Pellet / Tissue Wash Wash with PBS CellPellet->Wash LysisBuffer Add Lysis Buffer (with CHAPS or CHAPSO) Wash->LysisBuffer Incubate Incubate on Ice LysisBuffer->Incubate Sonicate Sonication (optional) Incubate->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Quantify Protein Quantification Supernatant->Quantify

Caption: A generalized workflow for the extraction and solubilization of proteins.

Two_Dimensional_Gel_Electrophoresis_Workflow cluster_first_dimension First Dimension: Isoelectric Focusing cluster_second_dimension Second Dimension: SDS-PAGE cluster_visualization Visualization Rehydration Rehydrate IPG Strip with Protein Sample IEF Run Isoelectric Focusing Rehydration->IEF Equilibration1 Equilibrate with DTT IEF->Equilibration1 Equilibration2 Equilibrate with Iodoacetamide Equilibration1->Equilibration2 SDSPAGE Run SDS-PAGE Equilibration2->SDSPAGE Staining Stain Gel SDSPAGE->Staining Analysis Image and Analyze Staining->Analysis

Caption: A typical workflow for two-dimensional gel electrophoresis (2D-PAGE).

Mass_Spectrometry_Sample_Preparation cluster_digestion In-Gel or In-Solution Digestion cluster_cleanup Sample Cleanup cluster_analysis Mass Spectrometry Analysis ProteinSample Protein Sample (from 2D-PAGE spot or solution) Reduction Reduction (DTT) ProteinSample->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion PeptideExtraction Peptide Extraction Digestion->PeptideExtraction Desalting Desalting and Detergent Removal PeptideExtraction->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis and Protein Identification LCMS->DataAnalysis

Caption: A general workflow for preparing protein samples for mass spectrometry.

Conclusion: Making the Right Choice

Both CHAPS and CHAPSO are valuable tools in the proteomics toolkit, particularly for the challenging task of membrane protein solubilization. The choice between them will ultimately depend on the specific requirements of the experiment.

CHAPS remains a well-characterized and reliable detergent for a wide range of applications. Its extensive history of use means that established protocols are readily available.

CHAPSO , with its enhanced solubility, offers a potential advantage for solubilizing particularly difficult proteins or for experiments where minimizing detergent concentration is critical. However, its compatibility with mass spectrometry is less certain and requires careful consideration and rigorous sample cleanup.

For novel or challenging membrane proteins, it may be beneficial to empirically test both detergents to determine which yields the best results. By understanding the fundamental properties and performance characteristics of CHAPS and CHAPSO, researchers can make a more strategic decision to advance their proteomics research.

References

A Head-to-Head Battle of the Detergents: CHAPS Hydrate Versus Leading Non-Ionic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins while preserving their structural and functional integrity is a cornerstone of successful experimentation. The choice of detergent is a critical parameter in this process. This guide provides a comprehensive benchmark of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate, a zwitterionic detergent, against a panel of commonly used non-ionic detergents: Triton X-100, Tween 20, Octyl Glucoside, and NP-40. This comparison is supported by experimental data to facilitate an informed selection for your specific research needs.

Data Presentation: A Quantitative Look at Detergent Performance

The selection of an optimal detergent is often application-dependent. The following tables summarize the performance of CHAPS hydrate against its non-ionic counterparts across key experimental metrics.

Detergent Protein Solubilization Efficiency Preservation of Protein Function (PGA Synthase Activity) Compatibility with 2D Electrophoresis Mass Spectrometry Compatibility
CHAPS Effective, particularly skilled at breaking protein-protein interactions.[1]High (Optimal at 20 mM)[2]Highly Compatible[3]Compatible (up to ~0.5%)[3]
Triton X-100 High, but can be less efficient at disrupting protein-protein interactions compared to CHAPS.[1]High (Optimal at 0.5%)[2]Less CommonIncompatible, significantly interferes with analysis.[3]
Tween 20 Generally considered a milder solubilizing agent.Application DependentLess CommonIncompatible
Octyl Glucoside Effective, with a high critical micelle concentration (CMC) facilitating removal.Application DependentCompatibleGenerally Compatible
NP-40 Similar to Triton X-100, effective for general protein extraction but may not disrupt strong protein-protein interactions.[1]Application DependentLess CommonIncompatible

Experimental Protocols: Methodologies for Detergent Performance Assessment

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.

Protocol 1: Comparative Protein Solubilization Efficiency

This protocol provides a framework for assessing the efficiency of different detergents in solubilizing proteins from a cell lysate.

1. Cell Lysis and Protein Extraction:

  • Harvest cultured cells (e.g., HeLa, HEK293) and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease inhibitors) containing the test detergent (CHAPS, Triton X-100, Tween 20, Octyl Glucoside, or NP-40) at a concentration of 1% (w/v).

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the solubilized proteins.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.

  • Compare the protein yields obtained with each detergent to assess solubilization efficiency.

Protocol 2: Assessment of Protein Function Preservation (Enzyme Activity Assay)

This protocol uses the example of a membrane-bound enzyme, PGA synthase, to compare the ability of detergents to preserve protein function.

1. Solubilization of Microsomal Fraction:

  • Prepare a microsomal fraction from the source material (e.g., pea epicotyls).

  • Resuspend the microsomal pellet in a solubilization buffer containing varying concentrations of the test detergent (e.g., CHAPS from 5 mM to 30 mM and Triton X-100 from 0.1% to 1.0%).

2. Enzyme Activity Assay:

  • Immediately after solubilization, measure the activity of the target enzyme in each detergent condition. For PGA synthase, this would involve providing the necessary substrates and measuring the product formation over time.

  • Plot the enzyme activity against the detergent concentration to determine the optimal concentration for preserving function for each detergent.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Assessing Protein-Protein Interaction Preservation

This protocol evaluates the suitability of detergents for maintaining protein-protein interactions.

1. Lysate Preparation:

  • Lyse cells using a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors) containing either 1% NP-40 or 1% CHAPS.[4]

2. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complex.

  • Wash the beads multiple times with wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1%).

3. Elution and Analysis:

  • Elute the protein complexes from the beads.

  • Analyze the co-precipitated proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

  • Compare the amount of co-precipitated prey protein between the different detergent conditions.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

Experimental_Workflow cluster_start Sample Preparation cluster_lysis Lysis with Different Detergents cluster_analysis Downstream Analysis start Cell Culture/ Tissue Sample chaps CHAPS start->chaps Lyse triton Triton X-100 start->triton Lyse tween Tween 20 start->tween Lyse og Octyl Glucoside start->og Lyse np40 NP-40 start->np40 Lyse quant Protein Quantification chaps->quant func Functional Assay chaps->func sds SDS-PAGE/ Western Blot chaps->sds ms Mass Spectrometry chaps->ms triton->quant triton->func triton->sds triton->ms tween->quant tween->func tween->sds tween->ms og->quant og->func og->sds og->ms np40->quant np40->func np40->sds np40->ms

Experimental workflow for comparing detergent performance.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation Promotes

Simplified EGFR signaling pathway, often studied using solubilized receptors.

References

Literature review comparing CHAPS and digitonin for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful isolation and functional analysis of proteins. This guide provides a detailed comparison of two commonly used detergents, CHAPS and digitonin, to aid in the selection of the optimal reagent for specific applications. While both are valued for their mild properties, their distinct chemical natures—CHAPS being a zwitterionic detergent and digitonin a non-ionic detergent—dictate their suitability for different experimental goals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of CHAPS and digitonin is essential for their effective application. CHAPS, a derivative of cholic acid, possesses both a positive and a negative charge in its head group, resulting in no net charge over a wide pH range.[1] In contrast, digitonin is a steroidal saponin with an uncharged, bulky hydrophilic head group.[2] These structural differences influence their behavior in solution and their interactions with proteins and lipids.

PropertyCHAPSDigitonin
Chemical Class ZwitterionicNon-ionic
Molecular Weight ~615 g/mol ~1229 g/mol [2]
Critical Micelle Concentration (CMC) 6-10 mM[1]< 0.5 mM[2]
Micelle Molecular Weight ~6,150 Da~70,000 Da[2]
Denaturing Potential Non-denaturingNon-denaturing

Performance in Specific Applications

The choice between CHAPS and digitonin is highly dependent on the specific application and the nature of the protein of interest. While direct quantitative head-to-head comparisons across a broad range of proteins are not always available in the literature, the following sections summarize key findings and provide guidance for common applications.

Protein Extraction and Solubilization

Both CHAPS and digitonin are used for the gentle solubilization of membrane proteins. CHAPS is effective at breaking protein-protein interactions while maintaining the protein's native structure and is often used in 2D electrophoresis and isoelectric focusing.[1] Digitonin is particularly noted for its ability to selectively permeabilize the plasma membrane due to its interaction with cholesterol, making it useful for the isolation of mitochondria and the study of mitochondrial proteins.[3]

A study on the solubilization of the Bax-VDAC1 complex from cerebellar granule neurons found that digitonin was effective in solubilizing VDAC1, whereas CHAPS failed to do so.[4]

Co-Immunoprecipitation (Co-IP)

The preservation of protein-protein interactions is paramount in Co-IP experiments. The choice of detergent can significantly impact the outcome. For the study of outer mitochondrial membrane-bound proteins, digitonin has been shown to be superior to CHAPS. In the case of the Bax-VDAC1 interaction, Co-IP was successful with digitonin, while CHAPS disrupted this interaction.[4] This suggests that for certain fragile protein complexes, the milder, non-ionic nature of digitonin is advantageous.

ApplicationCHAPS PerformanceDigitonin PerformanceKey Findings
Co-Immunoprecipitation of Bax-VDAC1 Failed to solubilize VDAC1 and did not preserve the Bax-VDAC1 complex.[4]Successfully co-immunoprecipitated VDAC1 with Bax, preserving the protein complex.[4]Digitonin is a more suitable detergent for preserving the Bax-VDAC1 interaction.[4]
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes. The choice of detergent is critical for maintaining the integrity of these complexes during solubilization and electrophoresis. Digitonin has been shown to be particularly effective in stabilizing respiratory supercomplexes in mitochondria, which can be dissociated by other detergents.[5] This makes digitonin a preferred choice for studying the quaternary structure of large, multi-protein complexes.

ApplicationCHAPS PerformanceDigitonin PerformanceKey Findings
BN-PAGE of Respiratory Supercomplexes May lead to the dissociation of labile supercomplexes.Stabilizes respiratory supercomplexes, allowing for their analysis as intact units.[5]Digitonin is superior for the analysis of fragile, high-molecular-weight protein supercomplexes by BN-PAGE.[5]

Experimental Protocols

General Cell Lysis Protocol with CHAPS

This protocol is suitable for the extraction of cytoplasmic and membrane proteins from cultured cells.

Materials:

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS

  • Protease and phosphatase inhibitor cocktails

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold CHAPS Lysis Buffer supplemented with freshly added protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the solubilized proteins.

Mitochondria Isolation using Digitonin

This protocol is designed for the selective permeabilization of the plasma membrane to isolate intact mitochondria.

Materials:

  • Digitonin Permeabilization Buffer: 20 mM HEPES-KOH (pH 7.5), 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA

  • Digitonin stock solution (e.g., 1% w/v in DMSO)

  • Cultured cells

  • Ice-cold PBS

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Digitonin Permeabilization Buffer.

  • Add digitonin to a final concentration of 0.01-0.05% (w/v) (the optimal concentration should be empirically determined for each cell type).

  • Incubate on ice for 5-10 minutes with gentle mixing to selectively permeabilize the plasma membrane.

  • Centrifuge at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C to pellet the permeabilized cells (containing intact mitochondria).

  • The supernatant contains the cytosolic fraction, while the pellet can be used for mitochondria isolation.

Visualizations

experimental_workflow_CHAPS start Cultured Cells wash Wash with PBS start->wash lyse Lyse with CHAPS Buffer + Inhibitors wash->lyse incubate Incubate on Ice (30 min) lyse->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Cell Debris) centrifuge->pellet

Workflow for protein extraction using CHAPS.

experimental_workflow_digitonin start Cultured Cells wash Wash with PBS start->wash permeabilize Permeabilize with Digitonin wash->permeabilize incubate Incubate on Ice (5-10 min) permeabilize->incubate centrifuge Centrifuge (low speed, 4°C) incubate->centrifuge supernatant Collect Supernatant (Cytosolic Fraction) centrifuge->supernatant pellet Process Pellet (Mitochondria) centrifuge->pellet

Workflow for mitochondrial isolation using digitonin.

signaling_pathway_apoptosis Bax Bax Bax_VDAC1_Complex Bax-VDAC1 Complex Bax->Bax_VDAC1_Complex Digitonin Preserves VDAC1 VDAC1 VDAC1->Bax_VDAC1_Complex Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Bax Cytochrome_c_Release Cytochrome c Release Bax_VDAC1_Complex->Cytochrome_c_Release

Digitonin preserves the Bax-VDAC1 complex in apoptosis signaling.

Conclusion

The choice between CHAPS and digitonin is not always straightforward and should be guided by the specific experimental objectives. CHAPS is a versatile zwitterionic detergent suitable for a wide range of applications, particularly when complete solubilization of membranes is required. Digitonin, a milder non-ionic detergent, excels in applications where the preservation of fragile protein-protein interactions and the selective permeabilization of the plasma membrane are critical. For studies involving the analysis of large, labile protein supercomplexes, such as those in the mitochondrial respiratory chain, digitonin is often the superior choice. As with any detergent-based protocol, empirical optimization of detergent concentration and experimental conditions is crucial for achieving the desired results.

References

Advanced & Novel Applications

Application Notes: The Use of CHAPS Hydrate in the Study of Lipid Rafts and Membrane Microdomains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent widely employed in membrane biochemistry to study lipid rafts and membrane microdomains.[1][2][3] Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol and sphingolipids that play crucial roles in cellular processes like signal transduction.[4][5] The isolation of these domains, often as detergent-resistant membranes (DRMs), is a fundamental technique in their study.[6][7] CHAPS, with its unique properties, offers a valuable tool for researchers, scientists, and drug development professionals investigating these specialized membrane structures.

Properties of CHAPS Hydrate

CHAPS is a sulfobetaine derivative of cholic acid, combining the features of bile salts and sulfobetaine-type detergents.[8] Its zwitterionic nature, meaning it has no net charge over a wide pH range, makes it compatible with techniques like isoelectric focusing and ion-exchange chromatography.[8][9] A key advantage of CHAPS is its non-denaturing character, which helps in preserving the native conformation and biological activity of proteins during solubilization.[10][11]

CHAPS in Lipid Raft Isolation

The isolation of lipid rafts is frequently based on their resistance to solubilization by non-ionic or zwitterionic detergents at low temperatures.[12][13] While Triton X-100 is a commonly used detergent for this purpose, CHAPS offers an alternative that can yield DRMs with a different protein and lipid composition.[6][14][15] The choice of detergent is critical as it can significantly influence the population of proteins and lipids recovered in the DRM fraction.[6][7] Comparative studies have shown that DRMs isolated with CHAPS can be enriched in certain proteins, like flotillin-1, compared to those isolated with Triton X-100.[6]

Advantages of Using CHAPS for Lipid Raft Studies:

  • Preservation of Protein Function: Its non-denaturing properties are crucial for studies on enzyme kinetics and protein-protein interactions within lipid rafts.[10][11]

  • Alternative Selectivity: CHAPS can isolate a different subset of raft-associated proteins compared to other detergents, providing a more comprehensive view of the raft proteome.[6][7]

  • Compatibility with Downstream Applications: Due to its dialyzable nature and compatibility with techniques like 2D electrophoresis and mass spectrometry, CHAPS is a versatile choice for multifaceted studies.[1][9]

Table 1: Physicochemical Properties of CHAPS Detergent

PropertyValueReference
Molecular Weight 614.88 g/mol [16]
Critical Micelle Concentration (CMC) 6 - 10 mM[9][16]
Aggregation Number 4 - 14[9]
Micellar Molecular Weight ~6150 Da[9]
Form White crystalline powder[9]
Solubility in Water 50 mg/mL at 20°C[9]
Net Charge (pH 2-12) Neutral (Zwitterionic)[2][8]

Table 2: Comparison of Detergents Used for DRM Isolation

DetergentTypeTypical ConcentrationKey Characteristics for DRM IsolationReference
CHAPS Zwitterionic0.5% - 2.0% (w/v)Non-denaturing; yields DRMs with a distinct protein profile; dialyzable.[6][16]
Triton X-100 Non-ionic0.5% - 1.0% (w/v)Widely used; can be mildly denaturing; may not be suitable for all downstream analyses.[1][17]
Brij 98 Non-ionic1% (w/v)Can be used at physiological temperatures (37°C).[6][13]
Sodium Carbonate -500 mMA detergent-free method for isolating lipid rafts.[13][18]

Experimental Protocols

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) using CHAPS

This protocol describes a general procedure for the isolation of DRMs from cultured cells using CHAPS. Optimization may be required for different cell types and target proteins.

Materials:

  • Cultured cells (e.g., 2 x 10⁸ cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 25 mM MES, 150 mM NaCl, pH 6.5, containing protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na₃VO₄, 10 mM NaF).

  • CHAPS Stock Solution: 10% (w/v) CHAPS in Lysis Buffer.

  • Sucrose Solutions (in Lysis Buffer): 80% (w/v), 35% (w/v), and 5% (w/v).

  • Dounce homogenizer

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)

  • Ultracentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Add 1 mL of Lysis Buffer containing 2% (w/v) CHAPS to achieve a final concentration of 1% (w/v).[6]

  • Homogenization: Incubate the cell suspension on ice for 30 minutes. Homogenize the lysate with 10-15 strokes of a pre-chilled Dounce homogenizer.[6]

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, mix the 2 mL of cell lysate with 2 mL of 80% sucrose solution to obtain a 40% sucrose concentration.

    • Carefully overlay the 40% sucrose layer with 4 mL of 35% sucrose solution.

    • Finally, overlay the 35% sucrose layer with 4 mL of 5% sucrose solution.

  • Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: After centrifugation, a light-scattering band corresponding to the DRMs should be visible at the 5%-35% sucrose interface.[6] Carefully collect 1 mL fractions from the top of the gradient.

  • Analysis: The collected fractions can be analyzed by SDS-PAGE and Western blotting to identify the distribution of lipid raft marker proteins (e.g., flotillin-1, caveolin-1) and the protein of interest.[6][12] Non-raft markers (e.g., transferrin receptor) should be found in the higher-density fractions.[12]

Table 3: Typical Reagent Concentrations for DRM Isolation using CHAPS

ReagentWorking ConcentrationPurposeReference
CHAPS 0.5% - 2.0% (w/v)Solubilization of non-raft membranes[16]
Sucrose (bottom layer) 40% (w/v)Forms the base of the density gradient[6]
Sucrose (middle layer) 35% (w/v)Separates DRMs from soluble proteins[6]
Sucrose (top layer) 5% (w/v)Allows for the flotation of low-density DRMs[6]
Protease/Phosphatase Inhibitors VariesPrevent protein degradation and dephosphorylation[6]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_gradient Sucrose Gradient Ultracentrifugation cluster_analysis Analysis cell_harvest 1. Cell Harvesting & Washing cell_lysis 2. Cell Lysis with 1% CHAPS cell_harvest->cell_lysis homogenization 3. Dounce Homogenization cell_lysis->homogenization gradient_prep 4. Prepare Sucrose Gradient (40%, 35%, 5%) homogenization->gradient_prep ultracentrifugation 5. Ultracentrifugation (200,000 x g, 18-20h, 4°C) gradient_prep->ultracentrifugation fraction_collection 6. Fraction Collection ultracentrifugation->fraction_collection western_blot 7. SDS-PAGE & Western Blot fraction_collection->western_blot

Caption: Experimental workflow for the isolation of DRMs using CHAPS.

signaling_pathway cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm receptor Receptor src_kinase Src-family Kinase receptor->src_kinase Activation adaptor Adaptor Protein src_kinase->adaptor Phosphorylation g_protein G-Protein effector Effector Enzyme g_protein->effector Activation downstream Downstream Signaling adaptor->downstream effector->downstream ligand Extracellular Ligand ligand->receptor Binding

Caption: A generalized signaling pathway localized within a lipid raft.

References

Application Notes and Protocols: Novel Applications of CHAPS Hydrate in Single-Cell Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-cell proteomics is revolutionizing our understanding of cellular heterogeneity in complex biological systems. A critical step in these workflows is the efficient lysis of individual cells to solubilize proteins while maintaining their integrity for downstream analysis by mass spectrometry. CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate, a non-denaturing zwitterionic detergent, offers unique properties that are increasingly being explored for novel applications in single-cell proteomics. Its ability to solubilize membrane proteins and disrupt lipid-lipid interactions while preserving protein-protein interactions makes it an attractive alternative to harsher detergents or physical lysis methods.

These application notes provide an overview of the emerging uses of CHAPS hydrate in single-cell proteomics, detailed experimental protocols, and a comparative analysis with other common lysis methods.

Key Applications of this compound in Single-Cell Proteomics

  • Preservation of Protein Complexes for Co-immunoprecipitation (Co-IP): CHAPS is well-suited for studies aiming to elucidate protein-protein interactions within single cells. Its mild nature helps to maintain the native conformation of protein complexes, enabling their isolation through techniques like Co-IP, followed by mass spectrometry-based identification of interacting partners.

  • Analysis of Signaling Pathways: By preserving the integrity of signaling complexes, CHAPS-based lysis can provide a more accurate snapshot of the activation state of signaling pathways within individual cells. This is particularly valuable for understanding cellular responses to stimuli or therapeutic interventions in drug development.

  • Compatibility with Tandem Mass Tag (TMT) Labeling: CHAPS has been shown to be compatible with TMT labeling workflows, a common multiplexing strategy in quantitative proteomics. This allows for the simultaneous analysis of multiple single-cell proteomes, increasing throughput and reducing experimental variability.[1]

  • Potential for Automation: The detergent-based lysis offered by CHAPS is amenable to integration into automated, high-throughput single-cell proteomics platforms, which often rely on liquid handling robotics.

Quantitative Data Summary

A direct quantitative comparison of this compound with other lysis methods specifically for single-cell proteomics is an emerging area of research. However, based on its properties and data from bulk proteomics, we can summarize its potential performance characteristics in the context of single-cell analysis.

Lysis Method Protein Solubilization Efficiency Preservation of Protein Complexes Compatibility with Mass Spectrometry Potential for Automation Key Considerations for Single-Cell Analysis
This compound Good, especially for membrane proteinsExcellentGenerally compatible, but may require removal for optimal LC-MS performance.[2]HighOptimization of concentration and removal steps is critical to minimize sample loss.
Freeze-Heat Lysis (e.g., SCoPE2) Effective for many cell typesMay disrupt some weaker interactionsHigh, as no detergents are introduced.[3][4][5]HighCan be less effective for cells with resilient membranes.
SDS (Sodium Dodecyl Sulfate) Very HighPoor (denaturing)Requires stringent removal protocols (e.g., SP3) which can lead to sample loss.[6]Moderate to HighHigh potential for sample loss during cleanup in low-volume single-cell workflows.
Triton X-100 GoodModerateCan interfere with mass spectrometry; removal is necessary.HighSimilar to CHAPS, requires careful optimization of removal steps.
Urea/Guanidinium HCl Very HighPoor (denaturing)Compatible, but can cause carbamylation of proteins.[6]HighHigh concentrations can suppress enzyme activity during digestion.

Experimental Protocols

Protocol 1: Adapted CHAPS-Based Lysis for Single-Cell Proteomics Coupled with TMT Labeling

This protocol is an adaptation of bulk cell lysis methods for a single-cell workflow, emphasizing minimal volumes and careful handling to prevent sample loss.

Materials:

  • CHAPS Lysis Buffer: 0.5% (w/v) this compound, 50 mM HEPES pH 7.4, 150 mM NaCl, 1x Protease Inhibitor Cocktail. Prepare fresh and keep on ice.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM HEPES.

  • Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM HEPES.

  • Trypsin Solution: Sequencing-grade modified trypsin (20 ng/µL) in 50 mM HEPES.

  • TMT Labeling Reagents.

  • Quenching Solution: 5% Hydroxylamine.

  • Low-binding microcentrifuge tubes or 384-well plates.

Procedure:

  • Single-Cell Isolation: Isolate single cells into individual low-binding tubes or wells of a 384-well plate containing 1 µL of ice-cold PBS using fluorescence-activated cell sorting (FACS) or a cell sorter.

  • Cell Lysis:

    • Add 1 µL of ice-cold CHAPS Lysis Buffer to each single cell.

    • Incubate on ice for 15 minutes with gentle agitation every 5 minutes.

    • Centrifuge briefly to collect the lysate at the bottom of the tube/well.

  • Reduction and Alkylation:

    • Add 0.5 µL of Reduction Solution and incubate at 37°C for 30 minutes.

    • Cool to room temperature.

    • Add 0.5 µL of Alkylation Solution and incubate in the dark at room temperature for 20 minutes.

  • Protein Digestion:

    • Add 1 µL of Trypsin Solution and incubate at 37°C overnight.

  • TMT Labeling:

    • Add the appropriate volume of reconstituted TMT label to each single-cell digest and incubate at room temperature for 1 hour.

  • Quenching:

    • Add 0.5 µL of Quenching Solution and incubate for 15 minutes to stop the labeling reaction.

  • Sample Pooling and Cleanup:

    • Pool the TMT-labeled single-cell samples.

    • Perform sample cleanup using a suitable method for low-input proteomics (e.g., C18 StageTip) to remove CHAPS and other interfering substances.

  • Mass Spectrometry Analysis:

    • Analyze the cleaned, pooled sample by LC-MS/MS.

Visualizations

Experimental_Workflow Experimental Workflow: CHAPS-Based Single-Cell Proteomics cluster_prep Sample Preparation cluster_analysis Analysis A Single-Cell Isolation (FACS) B CHAPS Lysis A->B C Reduction & Alkylation B->C D Tryptic Digestion C->D E TMT Labeling D->E F Sample Pooling E->F G C18 Cleanup F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Workflow for CHAPS-based single-cell proteomics with TMT labeling.

Signaling_Pathway EGFR Signaling Pathway Analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates

Caption: EGFR signaling pathway amenable to study with CHAPS-based lysis.

References

Advanced Techniques for Removing CHAPS from Samples for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is widely employed for solubilizing membrane proteins and disrupting protein-protein interactions while preserving the native structure and function of the target molecules. However, for downstream structural studies such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, the presence of residual CHAPS, even at low concentrations, can be detrimental. It can interfere with particle orientation in cryo-EM, hinder crystal formation, and produce undesirable background signals in NMR. Therefore, effective and efficient removal of CHAPS is a critical step in the preparation of high-quality samples for structural analysis.

These application notes provide an overview of advanced techniques for CHAPS removal that offer significant advantages over traditional methods like dialysis, which can be time-consuming and often result in incomplete detergent removal. We will delve into the principles, protocols, and comparative performance of methods utilizing adsorbent resins, cyclodextrins, and hydrophobic interaction chromatography (HIC).

Impact of Residual CHAPS on Structural Studies

The meticulous removal of CHAPS is paramount as residual detergent can significantly compromise the outcomes of structural biology techniques:

  • Cryo-Electron Microscopy (Cryo-EM): While some detergents are added at low concentrations to mitigate preferred particle orientation at the air-water interface, residual CHAPS from the purification process can be problematic. The presence of excess detergent micelles can increase background noise and interfere with particle picking and alignment. Interestingly, zwitterionic detergents like CHAPSO (a derivative of CHAPS) have been shown to reduce preferred particle orientation by preventing protein adsorption to the air-water interface, leading to more uniformly distributed particles in the vitreous ice.[1][2][3][4] However, the concentration of such detergents needs to be carefully controlled, as excess micelles can obscure the particles of interest.

  • X-ray Crystallography: The presence of detergents is a critical factor in the crystallization of membrane proteins. However, residual CHAPS can inhibit crystallization by interfering with the formation of well-ordered crystal lattices.[5] The detergent micelles can sterically hinder the necessary protein-protein contacts for crystal packing. Therefore, reducing the CHAPS concentration to a level that maintains protein solubility without impeding crystallization is a delicate balancing act. In some cases, a complete detergent exchange to a more crystallization-compatible detergent is necessary.

Comparative Analysis of CHAPS Removal Techniques

The selection of a CHAPS removal method depends on factors such as the properties of the target protein, the required level of purity, sample volume, and available equipment. The following table summarizes the performance of advanced techniques.

MethodPrincipleCHAPS Removal Efficiency (%)Protein Recovery (%)Final CHAPS Conc.AdvantagesDisadvantages
Adsorbent Resins (e.g., Bio-Beads) Hydrophobic adsorption of detergent molecules onto porous polystyrene beads.>95Typically 85-100Low (often below CMC)Rapid, high efficiency, applicable to a wide range of detergents.Potential for non-specific protein binding, may require optimization of bead-to-sample ratio.
Cyclodextrin-Mediated Removal Encapsulation of individual detergent molecules within the hydrophobic cavity of cyclodextrins.High (can be near-quantitative)>90 (often near-quantitative)[6][7][8]Very LowGentle, highly specific for detergent, preserves protein stability.Can be costly, may require optimization of cyclodextrin type and concentration.
Hydrophobic Interaction Chromatography (HIC) Reversible binding of proteins to a hydrophobic stationary phase at high salt concentrations, allowing detergents to flow through.HighVariable (dependent on protein and optimization)LowCan be integrated into a purification workflow, scalable.Requires high salt concentrations which may not be suitable for all proteins, requires method development.

Experimental Protocols

Protocol 1: CHAPS Removal Using Adsorbent Polystyrene Beads (e.g., Bio-Beads SM-2)

This protocol describes the batch-wise removal of CHAPS using commercially available adsorbent beads.

Principle: Adsorbent beads are porous polymers with a high affinity for hydrophobic molecules. When added to a protein-detergent solution, the CHAPS monomers and micelles are sequestered into the pores of the beads, effectively removing them from the solution.

Materials:

  • Protein sample containing CHAPS

  • Adsorbent polystyrene beads (e.g., Bio-Beads SM-2)

  • Detergent-free buffer suitable for the target protein

  • End-over-end rotator

  • Microcentrifuge tubes or larger vessels

  • Pipettes and tips

Procedure:

  • Bead Preparation:

    • Wash the required amount of adsorbent beads extensively with methanol, followed by several washes with deionized water to remove any preservatives or impurities.

    • Equilibrate the beads in the final detergent-free buffer. A common starting point is a 1:1 (v/v) slurry of beads to buffer.

  • Detergent Removal:

    • Add the equilibrated bead slurry to the protein sample. The optimal ratio of beads to sample volume should be determined empirically, but a starting point of 0.1 to 0.5 g of beads per mL of sample is common.

    • Incubate the mixture at 4°C with gentle end-over-end rotation. The incubation time can range from 1 hour to overnight, depending on the initial CHAPS concentration and the desired final concentration.

  • Protein Recovery:

    • Separate the protein solution from the beads. For small volumes, this can be achieved by gentle centrifugation (e.g., 1,000 x g for 1 minute) and carefully pipetting the supernatant. For larger volumes, the mixture can be passed through a column with a frit to retain the beads.

  • Iteration (Optional):

    • For samples with high initial CHAPS concentrations, a second round of treatment with fresh, equilibrated beads may be necessary to achieve the desired level of detergent removal.

  • Final Concentration and Analysis:

    • Concentrate the protein sample if necessary and determine the final protein concentration.

    • Quantify the residual CHAPS concentration using a suitable assay.

Workflow for CHAPS Removal using Adsorbent Beads

G start Protein Sample (with CHAPS) prep_beads Prepare and Equilibrate Adsorbent Beads start->prep_beads mix Mix Sample with Equilibrated Beads start->mix prep_beads->mix incubate Incubate with Gentle Rotation (4°C) mix->incubate separate Separate Protein Solution from Beads (Centrifugation) incubate->separate supernatant Collect Supernatant (CHAPS-depleted protein) separate->supernatant iterate Optional: Repeat with Fresh Beads supernatant->iterate final Final Protein Sample for Structural Studies supernatant->final iterate->mix If necessary iterate->final If not

Caption: Workflow for CHAPS removal using adsorbent beads.

Protocol 2: Cyclodextrin-Mediated CHAPS Removal

This protocol utilizes cyclodextrins to selectively extract CHAPS from a protein solution.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate hydrophobic molecules like detergents with high specificity. The CHAPS-cyclodextrin complex can then be separated from the protein.

Materials:

  • Protein sample containing CHAPS

  • Appropriate cyclodextrin (e.g., β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin)

  • Detergent-free buffer

  • Method for separating the protein from the CHAPS-cyclodextrin complex (e.g., size exclusion chromatography, dialysis with a high molecular weight cutoff, or ultracentrifugation)

Procedure:

  • Cyclodextrin Selection and Preparation:

    • Choose a cyclodextrin with a cavity size appropriate for CHAPS. β-cyclodextrins are often a good starting point.

    • Prepare a stock solution of the cyclodextrin in the detergent-free buffer.

  • Detergent Removal:

    • Slowly add the cyclodextrin solution to the protein sample while gently stirring at 4°C. The molar ratio of cyclodextrin to CHAPS should be optimized, but a starting point of 2:1 to 10:1 is common.

    • Incubate the mixture for 1-4 hours at 4°C to allow for the formation of the CHAPS-cyclodextrin inclusion complex.

  • Separation:

    • Separate the protein from the CHAPS-cyclodextrin complex.

      • Size Exclusion Chromatography (SEC): This is an effective method as the protein will elute in earlier fractions than the smaller CHAPS-cyclodextrin complex.

      • Dialysis: Use a dialysis membrane with a molecular weight cutoff that retains the protein but allows the CHAPS-cyclodextrin complex to diffuse out.

  • Protein Recovery and Analysis:

    • Collect the protein-containing fractions from SEC or the dialyzed sample.

    • Determine the final protein concentration and quantify the residual CHAPS.

Workflow for Cyclodextrin-Mediated CHAPS Removal

G start Protein Sample (with CHAPS) add_cd Add Cyclodextrin Solution start->add_cd incubate Incubate to Form CHAPS-Cyclodextrin Complex add_cd->incubate separation Separate Protein from Complex (e.g., SEC) incubate->separation protein_fractions Collect Protein Fractions separation->protein_fractions final Final Protein Sample for Structural Studies protein_fractions->final

Caption: Workflow for cyclodextrin-mediated CHAPS removal.

Protocol 3: On-Column CHAPS Removal using Hydrophobic Interaction Chromatography (HIC)

This protocol describes the use of HIC to separate a protein from CHAPS.

Principle: HIC separates molecules based on their hydrophobicity. In a high-salt buffer, the hydrophobic regions of a protein are exposed and bind to the hydrophobic ligands of the HIC resin. Detergent micelles, being less hydrophobic or having different charge properties, do not bind as strongly and can be washed away. The protein is then eluted by decreasing the salt concentration.

Materials:

  • Protein sample containing CHAPS

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • High-salt binding buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer like Tris or phosphate)

  • Low-salt elution buffer (the same buffer as the binding buffer but without ammonium sulfate)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Sample Preparation:

    • Add a high concentration of salt (e.g., ammonium sulfate) to the protein sample to match the conditions of the binding buffer. This should be done gradually and with gentle stirring on ice to avoid protein precipitation.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes of the high-salt binding buffer.

  • Sample Loading and Washing:

    • Load the salt-adjusted protein sample onto the equilibrated column.

    • Wash the column with 5-10 column volumes of the binding buffer to remove unbound material, including the bulk of the CHAPS detergent.

  • Elution:

    • Elute the bound protein by applying a linear gradient of decreasing salt concentration (from 100% binding buffer to 100% elution buffer). Alternatively, a step gradient can be used.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Analysis and Buffer Exchange:

    • Pool the protein-containing fractions.

    • Perform a buffer exchange into the final desired buffer for structural studies using dialysis or SEC.

    • Determine the final protein concentration and quantify any residual CHAPS.

Workflow for On-Column CHAPS Removal using HIC

G start Protein Sample (with CHAPS) prep_sample Adjust Sample to High Salt Concentration start->prep_sample load_wash Load Sample and Wash (CHAPS flows through) prep_sample->load_wash equilibrate Equilibrate HIC Column with High Salt Buffer equilibrate->load_wash elute Elute Protein with Decreasing Salt Gradient load_wash->elute collect Collect Protein Fractions elute->collect buffer_exchange Buffer Exchange to Final Buffer collect->buffer_exchange final Final Protein Sample for Structural Studies buffer_exchange->final

Caption: Workflow for on-column CHAPS removal using HIC.

Protocol 4: Quantification of Residual CHAPS

A sensitive method to quantify residual CHAPS is crucial for validating the removal process. A common method is based on the formation of a complex with a dye, which can be measured spectrophotometrically.

Materials:

  • Protein sample (post-detergent removal)

  • CHAPS standards of known concentrations

  • Azure A dye solution

  • Chloroform

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of CHAPS standards in the same buffer as the protein sample.

  • Sample Preparation:

    • In a microcentrifuge tube, mix a known volume of the protein sample or standard with the Azure A dye solution.

    • Add chloroform and vortex thoroughly to extract the CHAPS-dye complex into the organic phase.

  • Phase Separation:

    • Centrifuge the tubes to separate the aqueous and organic phases.

  • Measurement:

    • Carefully transfer the lower chloroform layer to a cuvette.

    • Measure the absorbance at a wavelength specific for the CHAPS-dye complex (e.g., 645 nm).

  • Quantification:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of CHAPS in the protein sample by interpolating its absorbance on the standard curve.

Conclusion

The advanced techniques presented here—adsorbent resins, cyclodextrin-mediated removal, and hydrophobic interaction chromatography—offer robust and efficient alternatives for removing CHAPS from protein samples destined for structural studies. The choice of method will depend on the specific requirements of the research. For rapid and highly efficient removal, adsorbent resins are an excellent choice. For a gentle and highly specific approach that ensures protein stability, cyclodextrin-mediated removal is advantageous. HIC provides a scalable option that can be integrated into a broader purification strategy. By carefully selecting and optimizing the appropriate CHAPS removal protocol, researchers can significantly improve the quality of their samples, thereby increasing the likelihood of success in obtaining high-resolution structural information.

References

Application Notes and Protocols for CHAPS Hydrate in Native Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate for the study of non-covalent protein complexes using native mass spectrometry (MS). This document includes detailed experimental protocols, data presentation tables, and workflow visualizations to facilitate the successful application of this technique in your research.

Introduction to CHAPS in Native Mass spectrometry

CHAPS is a zwitterionic, non-denaturing detergent widely employed for solubilizing membrane proteins and protein complexes while preserving their native structure and interactions.[1][2][3] Its utility in native mass spectrometry stems from its ability to maintain protein complexes in a near-native state, a prerequisite for studying their stoichiometry, conformation, and subunit connectivity.[4][5] CHAPS is particularly advantageous due to its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal during sample preparation for MS analysis.[6][7]

Native mass spectrometry is a powerful technique for the characterization of intact protein complexes.[8][9][10] By maintaining the non-covalent interactions within the complex during ionization and mass analysis, native MS provides valuable insights into the quaternary structure of proteins.[4][5] The combination of CHAPS for gentle solubilization and native MS for analysis offers a robust workflow for investigating the architecture of protein assemblies.

Data Presentation

The following tables summarize key quantitative data and typical parameters relevant to the use of CHAPS in native mass spectrometry.

Table 1: Physicochemical Properties of CHAPS Hydrate

PropertyValueReference(s)
Molecular Weight614.88 g/mol [6]
Critical Micelle Concentration (CMC)6 - 10 mM[6][7]
Aggregation Number~10-
Micelle Molecular Weight~6150 Da[6]
ChargeZwitterionic (electrically neutral over a wide pH range)[3]

Table 2: Recommended Starting Concentrations for CHAPS in Protein Solubilization

ApplicationRecommended Concentration (% w/v)Recommended Concentration (mM)Reference(s)
General Protein Solubilization1.0 - 2.0%16 - 32 mM[6]
Maintaining Protein Stability> CMC> 6 - 10 mM-

Table 3: Typical Instrument Parameters for Native Mass Spectrometry of Protein Complexes

ParameterTypical SettingPurposeReference(s)
Capillary Voltage1.0 - 1.5 kVTo generate a stable electrospray.[8]
Cone Voltage / Sampling Cone50 - 200 VTo facilitate desolvation and ion transmission.[11]
Source Temperature40 - 80 °CTo aid in desolvation without denaturing the complex.[12]
Collision Energy (Trap/Transfer)Low to moderate (e.g., 10-100 V)To remove detergent adducts and gently dissociate complexes for MS/MS.[13][14]
Pressure (Collision Cell)Elevated pressure of an inert gas (e.g., Ar, N₂)To promote collisional cooling and preserve weak interactions.[14]
Analyzer ModeHigh mass or native modeTo detect ions with high mass-to-charge ratios.[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of protein complexes using CHAPS and native mass spectrometry.

Protocol 1: Solubilization of Protein Complexes using CHAPS for Native MS

This protocol describes the initial solubilization of protein complexes from cellular material using a CHAPS-containing lysis buffer compatible with downstream native MS analysis.

Materials:

  • Cell pellet containing the protein complex of interest

  • Lysis Buffer: 200 mM Ammonium Acetate (pH 7.5), 1-2% (w/v) this compound, 1 mM Dithiothreitol (DTT), Protease inhibitor cocktail

  • Microcentrifuge

  • Sonciator or dounce homogenizer

Procedure:

  • Resuspend the cell pellet in 3-5 volumes of ice-cold Lysis Buffer.

  • Disrupt the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals) or by using a dounce homogenizer.

  • Incubate the lysate on ice for 30-60 minutes with gentle agitation to allow for complete solubilization of the protein complexes.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized protein complexes. This sample is now ready for purification and subsequent buffer exchange.

Protocol 2: Buffer Exchange of CHAPS-Solubilized Protein Complexes into Volatile Buffer for Native MS

This protocol details the removal of non-volatile salts and excess detergent from the protein complex sample, replacing the buffer with a volatile solution suitable for native mass spectrometry.

Materials:

  • CHAPS-solubilized protein complex sample

  • Buffer Exchange Buffer: 200 mM Ammonium Acetate (pH 7.5)

  • Size-exclusion chromatography (SEC) column (e.g., a desalting column) or centrifugal ultrafiltration units with an appropriate molecular weight cutoff (MWCO).

  • HPLC or centrifuge

Procedure using Size-Exclusion Chromatography (SEC):

  • Equilibrate the SEC column with at least two column volumes of Buffer Exchange Buffer.

  • Load the CHAPS-solubilized protein complex sample onto the column.

  • Elute the protein complex with the Buffer Exchange Buffer.

  • Collect the fractions containing the protein complex, which will now be in a volatile buffer with a reduced concentration of CHAPS.

Procedure using Centrifugal Ultrafiltration:

  • Place the CHAPS-solubilized protein complex sample into the centrifugal ultrafiltration unit.

  • Add an excess of Buffer Exchange Buffer to the unit.

  • Centrifuge according to the manufacturer's instructions to concentrate the sample and remove the original buffer.

  • Re-dilute the concentrated sample with Buffer Exchange Buffer.

  • Repeat steps 3 and 4 for a total of 3-4 buffer exchange cycles to ensure complete removal of non-volatile components.

  • Recover the final concentrated protein complex sample in the volatile buffer.

Protocol 3: Native Mass Spectrometry Analysis

This protocol outlines the general steps for acquiring native mass spectra of the buffer-exchanged protein complex.

Materials:

  • Buffer-exchanged protein complex sample (typically 1-10 µM)

  • Nano-electrospray ionization (nESI) source

  • Mass spectrometer capable of native MS analysis (e.g., Q-TOF, Orbitrap)

Procedure:

  • Load 2-5 µL of the protein complex sample into a nano-electrospray capillary.

  • Mount the capillary on the nESI source of the mass spectrometer.

  • Initiate the electrospray by applying a capillary voltage (typically 1.0-1.5 kV).

  • Optimize the instrument parameters (cone voltage, source temperature, collision energy) to achieve a stable ion signal and good desolvation while preserving the intact protein complex. Refer to Table 3 for typical starting parameters.

  • Acquire mass spectra in the high mass range to detect the intact protein complex.

  • If desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of the intact complex and applying collision energy to induce dissociation into its subunits, providing information on stoichiometry and connectivity.

Visualizations

The following diagrams illustrate the key workflows and relationships in the application of CHAPS for native mass spectrometry.

Native_MS_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Analysis Native MS Analysis CellPellet Cell Pellet Lysis Lysis & Solubilization (CHAPS Lysis Buffer) CellPellet->Lysis Resuspend Clarification Clarification (Centrifugation) Lysis->Clarification Disrupt & Incubate Purification Affinity Purification (Optional) Clarification->Purification Collect Supernatant BufferExchange Buffer Exchange (to Volatile Buffer) Clarification->BufferExchange Directly Purification->BufferExchange Elute nESI Nano-Electrospray Ionization BufferExchange->nESI Inject Sample MS Mass Spectrometry (Intact Mass) nESI->MS MSMS Tandem MS (MS/MS) (Subunit Dissociation) MS->MSMS Select Precursor DataAnalysis Data Analysis (Stoichiometry, Interactions) MS->DataAnalysis MSMS->DataAnalysis

Caption: General workflow for native mass spectrometry of protein complexes using CHAPS.

Buffer_Exchange_Workflow cluster_SEC Size-Exclusion Chromatography (SEC) cluster_UF Ultrafiltration Start CHAPS-Solubilized Sample (in non-volatile buffer) SEC_Equilibrate Equilibrate SEC Column (Volatile Buffer) UF_Add Add Excess Volatile Buffer SEC_Load Load Sample SEC_Equilibrate->SEC_Load SEC_Elute Elute with Volatile Buffer SEC_Load->SEC_Elute SEC_Collect Collect Protein Fractions SEC_Elute->SEC_Collect End Sample in Volatile Buffer (Ready for Native MS) SEC_Collect->End UF_Spin Centrifuge to Concentrate UF_Add->UF_Spin UF_Dilute Re-dilute with Volatile Buffer UF_Spin->UF_Dilute UF_Repeat Repeat 3-4x UF_Dilute->UF_Repeat UF_Repeat->End

Caption: Detailed workflows for buffer exchange of CHAPS-solubilized samples.

References

The Pivotal Role of CHAPS in the Crystallization of Membrane Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are central to a multitude of cellular functions and represent a major class of drug targets.[1] However, their hydrophobic nature, which anchors them within the lipid bilayer, poses significant challenges for structural determination, particularly X-ray crystallography. A critical step in this process is the gentle extraction of these proteins from their native membrane environment and their stabilization in a soluble, functional state. The zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), has emerged as a powerful tool in this endeavor. Its unique molecular structure, combining a steroid-based hydrophobic group with a sulfobetaine polar head group, allows it to effectively solubilize membrane proteins while preserving their native conformation, a prerequisite for successful crystallization.[2][3] This document provides detailed application notes and protocols for the use of CHAPS in the crystallization of membrane proteins.

Physicochemical Properties of CHAPS

Understanding the properties of CHAPS is essential for its effective application. As a zwitterionic detergent, it carries no net charge over a broad pH range, making it compatible with various downstream purification techniques like ion-exchange chromatography.[2][4] Its non-denaturing character is a key advantage, enabling the disruption of protein-protein and lipid-protein interactions without unfolding the protein.[3][5]

PropertyValueReferences
Chemical Formula C₃₂H₅₈N₂O₇S[6][7]
Molecular Weight 614.88 Da[4][7]
Critical Micelle Concentration (CMC) 6 - 10 mM (~0.5% w/v)[4][6][7][8]
Aggregation Number 4 - 14[7]
Micelle Molecular Weight ~6 kDa[6][7]
Appearance White crystalline powder[7]
Solubility in Water 50 mg/mL at 20°C[7]

Mechanism of Action in Membrane Protein Crystallization

The primary role of CHAPS in the crystallization of membrane proteins is to create a soluble and stable protein-detergent complex. This process involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein, lipids, and detergent molecules. The small micelle size of CHAPS is particularly advantageous as it minimizes the interference with crystal lattice formation.[6] The high CMC of CHAPS facilitates its removal by dialysis, which can be a crucial step in the crystallization process.[6][7]

Experimental Protocols

I. Protocol for Membrane Protein Solubilization using CHAPS

This protocol provides a general workflow for the extraction of membrane proteins from cell membranes. The optimal CHAPS concentration and detergent-to-protein ratio should be determined empirically for each specific protein.

Materials:

  • Cell pellet or isolated membrane fraction

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Protease inhibitor cocktail

  • CHAPS stock solution (e.g., 10% w/v)

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Disrupt the cells using a suitable method (e.g., sonication, French press).[9]

  • Isolation of Membranes: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.[9]

  • Solubilization: Resuspend the membrane pellet in a minimal volume of Lysis Buffer. Determine the total protein concentration using a detergent-compatible protein assay.

  • Detergent Addition: Add the CHAPS stock solution to the membrane suspension to achieve the desired final concentration (typically 0.5% - 2.0% w/v). A good starting point is a detergent-to-protein weight ratio of 2:1 to 10:1.[8]

  • Incubation: Incubate the mixture on ice with gentle agitation for 30 minutes to 2 hours to allow for solubilization.[8]

  • Clarification: Centrifuge the mixture at 100,000 x g for 30-60 minutes to pellet any unsolubilized material.[10]

  • Collection of Solubilized Protein: Carefully collect the supernatant containing the solubilized membrane protein-CHAPS complex for downstream purification and crystallization trials.

II. Protocol for Crystallization of Membrane Proteins using Vapor Diffusion

This protocol describes a general method for setting up crystallization trials for a CHAPS-solubilized membrane protein using the hanging drop vapor diffusion method.

Materials:

  • Purified, concentrated membrane protein in a buffer containing CHAPS (above its CMC)

  • Crystallization screens (various precipitants, salts, and buffers)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Siliconized cover slips

Procedure:

  • Prepare the Reservoir Solution: Pipette the reservoir solution (typically 500 µL for a 24-well plate) from the crystallization screen into the well of the crystallization plate.

  • Prepare the Hanging Drop: On a siliconized cover slip, mix a small volume of the purified protein solution (e.g., 1 µL) with an equal volume of the reservoir solution (1 µL).

  • Seal the Well: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly monitor the drops under a microscope for the formation of crystals. This can take anywhere from a few hours to several weeks.

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the underlying principles of CHAPS-mediated membrane protein crystallization, the following diagrams are provided.

experimental_workflow cluster_extraction Protein Extraction & Solubilization cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis membranes Isolated Membranes lysis->membranes solubilization Solubilization with CHAPS membranes->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification chromatography Affinity Chromatography clarification->chromatography concentration Concentration chromatography->concentration screening Crystallization Screening (Vapor Diffusion) concentration->screening optimization Crystal Optimization screening->optimization crystals Protein Crystals optimization->crystals xray X-ray Diffraction crystals->xray structure 3D Structure Determination xray->structure mechanism_of_action cluster_membrane Native Cell Membrane cluster_micelle CHAPS Micelle Formation cluster_complex Protein-Detergent Complex MP Membrane Protein PDC Protein-CHAPS Complex MP->PDC Solubilization CHAPS_monomer CHAPS Monomer Micelle CHAPS Micelle CHAPS_monomer->Micelle > CMC

References

Revolutionizing Drug Discovery: High-Throughput Screening Assays Utilizing CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, high-throughput screening (HTS) has emerged as a cornerstone technology, enabling the rapid evaluation of vast compound libraries against specific biological targets. For challenging targets like membrane proteins, which constitute a significant portion of the human proteome and are the targets of a majority of approved drugs, their extraction and stabilization in a functionally active state are critical for successful drug discovery campaigns. CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate, a zwitterionic detergent, has proven to be an invaluable tool in this endeavor. Its non-denaturing properties and ability to effectively solubilize membrane proteins while preserving their native conformation make it a detergent of choice for developing robust HTS assays.

This document provides detailed application notes and protocols for utilizing CHAPS hydrate in high-throughput screening assays for drug discovery, with a focus on membrane protein targets.

The Pivotal Role of CHAPS in HTS Assay Development

CHAPS's utility in HTS stems from its unique physicochemical properties. As a zwitterionic detergent, it carries no net charge over a wide pH range, which minimizes interference with downstream applications like ion-exchange chromatography.[1] Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis, a crucial step in many experimental workflows.[1] Most importantly, CHAPS is considered a mild detergent that can disrupt protein-protein and lipid-protein interactions to solubilize membrane proteins without causing significant denaturation, thereby maintaining their biological activity.[1] This is paramount for HTS assays where the goal is to identify compounds that modulate the protein's function.

Application Note 1: High-Throughput Screening for G-Protein Coupled Receptor (GPCR) Modulators

G-Protein Coupled Receptors (GPCRs) are a major class of membrane proteins and a primary target for drug discovery. HTS assays for GPCRs often involve the use of solubilized receptors to identify ligands that bind to the receptor and either activate (agonists) or block (antagonists) its signaling.

Quantitative Data for GPCR Solubilization and HTS Assay Performance

The successful solubilization of GPCRs is a prerequisite for developing a robust cell-free HTS assay. The following table provides typical parameters for GPCR solubilization using CHAPS and expected performance metrics for a subsequent HTS campaign.

ParameterTypical Value/RangeReference
GPCR Solubilization
CHAPS Concentration1-2% (w/v)[1]
Protein-to-Detergent Ratio (w/w)~10:1[1]
Incubation Time30-60 minutes on ice[1]
Centrifugation14,000 - 16,000 x g for 20 min at 4°C[1]
HTS Assay Performance
Z'-Factor> 0.5General HTS guideline
Hit Rate0.1 - 1%General HTS observation
Confirmed Hit IC50 RangeNanomolar to MicromolarDependent on library and target
Experimental Protocol: Solubilization of GPCRs for HTS

This protocol describes the general steps for solubilizing GPCRs from cultured cells using a CHAPS-based buffer.

Materials:

  • Cultured cells expressing the target GPCR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 10X CHAPS Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Dithiothreitol (DTT)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Microcentrifuge

  • Cell scraper

10X CHAPS Lysis Buffer Recipe:

Component Final Concentration (in 10X) Amount for 50 mL
Tris-HCl, pH 7.4 500 mM 25 mL of 1 M stock
NaCl 1.5 M 15 mL of 5 M stock
CHAPS 10% (w/v) 5 g

| ddH₂O | | to 50 mL |

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold PBS. Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[1]

  • Cell Lysis and Solubilization: Prepare fresh 1X CHAPS Lysis Buffer by diluting the 10X stock with purified water. Immediately before use, add protease and phosphatase inhibitors, DTT to a final concentration of 5 mM, and PMSF to a final concentration of 1 mM.[1]

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X CHAPS Lysis Buffer.

  • Incubate the lysate on ice for 30-60 minutes with occasional gentle vortexing to facilitate solubilization.[1] A freeze-thaw cycle can be performed to aid lysis.[1]

  • Clarification of Lysate: Centrifuge the lysate at 14,000 - 16,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.[1]

  • Carefully collect the supernatant containing the solubilized GPCR. This supernatant is now ready for use in HTS assays.

Experimental Workflow for GPCR Solubilization

GPCR_Solubilization_Workflow start Cell Culture (GPCR Expressing) harvest Cell Harvesting start->harvest lysis Lysis & Solubilization (CHAPS Buffer) harvest->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Solubilized GPCR) centrifuge->supernatant hts High-Throughput Screening Assay supernatant->hts

Workflow for GPCR Solubilization using CHAPS.

Application Note 2: Fluorescence Polarization (FP) HTS Assay for Protein-Protein Interactions

Fluorescence Polarization (FP) is a powerful HTS technique for studying molecular interactions in solution.[2][3] In the context of drug discovery, it is often used to screen for small molecules that disrupt protein-protein interactions (PPIs). CHAPS can be a critical component of the assay buffer, particularly when one of the interacting partners is a membrane protein or prone to aggregation.

Quantitative Data for FP-HTS Assay
ParameterTypical Value/RangeReference
CHAPS Concentration in Assay Buffer0.01% - 0.1% (w/v)General recommendation
Z'-Factor> 0.5General HTS guideline
Assay Window (mP change)> 100 mPIdeal for robust assays
Hit Confirmation Rate10 - 30%Dependent on screen quality
Experimental Protocol: Generic FP-HTS Assay for PPI Inhibitors

This protocol outlines a generic FP-based HTS assay to identify inhibitors of a protein-protein interaction.

Materials:

  • Purified protein A (the larger binding partner)

  • Fluorescently labeled peptide or small protein B (the smaller binding partner)

  • FP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% CHAPS)

  • Compound library in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Assay Component Preparation: Prepare solutions of protein A and fluorescently labeled protein B in FP Assay Buffer at 2X the final desired concentration.

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor for positive control).

  • Protein A Addition: Add a defined volume (e.g., 10 µL) of the 2X protein A solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Fluorescent Probe Addition: Add an equal volume (e.g., 10 µL) of the 2X fluorescently labeled protein B solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization values on a microplate reader.

  • Data Analysis: Calculate the Z'-factor to assess assay quality. Identify hits as compounds that significantly reduce the FP signal compared to the DMSO controls.

Logical Workflow for an FP-HTS Assay

FP_HTS_Workflow start Compound Plating protein_a Add Protein A start->protein_a probe Add Fluorescent Probe protein_a->probe incubate Incubation probe->incubate read Read FP Signal incubate->read analysis Data Analysis (Hit Identification) read->analysis

Logical workflow of a Fluorescence Polarization HTS assay.

Application Note 3: Enzyme Inhibition HTS Assay

Many enzymes, particularly those involved in signaling pathways, are membrane-associated. CHAPS is often used in HTS assays for these targets to maintain the enzyme in a soluble and active state.

Quantitative Data for Enzyme Inhibition HTS
ParameterTypical Value/RangeReference
CHAPS Concentration in Assay Buffer0.01% - 0.2% (w/v)[1]
Substrate ConcentrationAt or below the Kₘ[4]
Z'-Factor> 0.5General HTS guideline
Hit IC50 ConfirmationRequired for hit validation[5]
Experimental Protocol: Generic Enzyme Inhibition HTS Assay

This protocol provides a general framework for an HTS assay to identify inhibitors of a membrane-associated enzyme.

Materials:

  • Solubilized and purified enzyme preparation (in a buffer containing CHAPS)

  • Enzyme substrate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)

  • Compound library in DMSO

  • 384-well microplates

  • Microplate reader (e.g., for absorbance, fluorescence, or luminescence detection)

  • Stop solution (if required)

Procedure:

  • Compound Plating: Dispense compounds into the assay plates as described for the FP-HTS assay.

  • Enzyme Addition: Add the solubilized enzyme to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period, ensuring the reaction remains in the linear range.

  • Reaction Termination (Optional): If necessary, stop the reaction by adding a stop solution.

  • Signal Detection: Read the signal (e.g., absorbance of the product, fluorescence) using a microplate reader.

  • Data Analysis: Determine the percent inhibition for each compound and calculate the Z'-factor for the assay. Primary hits are typically selected based on a predefined inhibition threshold.

Signaling Pathway Context for an Enzyme Inhibition Assay

Enzyme_Inhibition_Pathway Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Enzyme Membrane-Associated Enzyme (Target) Receptor->Enzyme activates Product Product (Signaling Molecule) Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor Small Molecule Inhibitor (Hit) Inhibitor->Enzyme inhibits

Targeting a membrane-associated enzyme in a signaling pathway.

Conclusion

This compound is a versatile and effective detergent for the solubilization and stabilization of membrane proteins, making it a valuable reagent in the development of high-throughput screening assays for drug discovery. The protocols and data presented here provide a foundation for researchers to design and implement robust HTS campaigns targeting challenging membrane proteins. It is important to note that optimization of CHAPS concentration and other assay parameters is often necessary to achieve the best performance for a specific target and assay format. By leveraging the unique properties of CHAPS, scientists can accelerate the identification of novel drug candidates for a wide range of diseases.

References

Application of CHAPS in the Isolation of Specific Organelles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific organelles is a critical step in understanding cellular processes and identifying new therapeutic targets. The zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) has emerged as a valuable tool in this endeavor, offering a gentle yet effective means of disrupting cellular membranes while preserving the integrity and function of isolated organelles.

This document provides detailed application notes and protocols for the use of CHAPS in the isolation of mitochondria, nuclei, and the endoplasmic reticulum. It includes a comparative analysis of CHAPS with other commonly used detergents, experimental workflows, and diagrams of relevant signaling pathways to guide your research.

The Role of CHAPS in Organelle Isolation

CHAPS is a non-denaturing detergent that is particularly effective at breaking protein-protein and lipid-protein interactions within cellular membranes. Its zwitterionic nature, possessing both a positive and a negative charge but maintaining a net neutral charge over a wide pH range, makes it compatible with various downstream applications, including 2D electrophoresis and mass spectrometry. The relatively high critical micelle concentration (CMC) of CHAPS (6-10 mM) allows for its easy removal by dialysis, which is advantageous for subsequent functional assays.

Data Presentation: CHAPS in Comparison

The choice of detergent significantly impacts the yield and purity of isolated organelles. Below is a summary of quantitative and qualitative comparisons between CHAPS and other common detergents for the isolation of mitochondria and nuclei.

OrganelleDetergentTypical ConcentrationYieldPurityKey AdvantagesKey Disadvantages
Mitochondria CHAPS 0.5% - 2.0% (w/v) Moderate to High High Preserves protein function and complex integrity. Can be less effective for complete solubilization of some membranes compared to harsher detergents.
Triton X-1000.1% - 1.0% (v/v)HighModerateHighly effective at solubilizing membranes.Can be mildly denaturing; interferes with mass spectrometry.[1]
Digitonin0.01% - 0.05% (w/v)ModerateHighSelectively permeabilizes the plasma membrane, leaving mitochondrial membranes intact.Can be more expensive; optimization of concentration is critical.[2]
Nuclei CHAPS 0.5% - 1.0% (w/v) High High Effective for tissues resistant to other detergents; maintains native protein conformation. [3]May not be as rapid as some other methods.
NP-40 (Igepal CA-630)0.1% - 0.5% (v/v)HighHighA mild, non-ionic detergent that effectively lyses the plasma membrane while leaving the nuclear envelope intact.Can sometimes result in cytoplasmic contamination if not optimized.
Triton X-1000.1% - 0.5% (v/v)HighModerate to HighWidely used and effective for many cell types.Can lead to some protein denaturation and may not be suitable for all downstream applications.[1]
Endoplasmic Reticulum CHAPS 1.0% - 2.0% (w/v) Variable Variable Useful for solubilizing ER membrane proteins for proteomic analysis. A standardized, CHAPS-based protocol for intact ER isolation is not as established as for mitochondria and nuclei. Often used in combination with mechanical disruption and centrifugation.

Experimental Protocols

Isolation of Mitochondria using a CHAPS-based Lysis Buffer

This protocol is adapted from methodologies utilizing commercially available kits and established laboratory practices.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Mitochondria Isolation Buffer: 20 mM HEPES-KOH (pH 7.5), 250 mM Sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail

  • CHAPS Lysis Buffer: 1% (w/v) CHAPS in Mitochondria Isolation Buffer

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 10-15 strokes.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in CHAPS Lysis Buffer. Incubate on ice for 15 minutes to lyse the mitochondrial membranes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized mitochondrial proteins.

Workflow for Mitochondrial Isolation

A Cell Pellet B Wash with PBS A->B C Homogenize in Isolation Buffer B->C D Centrifuge (700 x g) C->D E Collect Supernatant D->E F Centrifuge (10,000 x g) E->F G Mitochondrial Pellet F->G H Lyse with CHAPS Buffer G->H I Solubilized Mitochondrial Proteins H->I

Caption: Workflow for isolating mitochondria using a CHAPS-based lysis buffer.

Isolation of Nuclei from Tissues using a CHAPS-based Buffer

This protocol is designed for the isolation of nuclei from tissues, particularly those that may be resistant to other detergents.

Materials:

  • Fresh or frozen tissue sample

  • Ice-cold PBS

  • Nuclei Isolation Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM NaCl, 3 mM MgCl2, 0.1 mM EDTA, Protease Inhibitor Cocktail

  • CHAPS Lysis Buffer: 0.5% (w/v) CHAPS in Nuclei Isolation Buffer

  • Dounce homogenizer or tissue grinder

  • Sucrose cushion (e.g., 1.8 M Sucrose in Nuclei Isolation Buffer)

  • Ultracentrifuge (optional, for higher purity)

Procedure:

  • Mince the tissue sample on ice and wash with ice-cold PBS.

  • Homogenize the tissue in CHAPS Lysis Buffer using a Dounce homogenizer or tissue grinder.

  • Filter the homogenate through a cell strainer (e.g., 100 µm) to remove large debris.

  • (Optional, for higher purity) Layer the filtered homogenate over a sucrose cushion.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C. If using a sucrose cushion, centrifuge at higher speeds (e.g., 30,000 x g) for 45 minutes at 4°C.

  • The pellet will contain the isolated nuclei.

  • Gently wash the nuclear pellet with Nuclei Isolation Buffer without CHAPS.

Workflow for Nuclei Isolation

A Tissue Sample B Homogenize in CHAPS Lysis Buffer A->B C Filter Homogenate B->C D Centrifuge (with/without Sucrose Cushion) C->D E Nuclear Pellet D->E F Wash Nuclei E->F G Isolated Nuclei F->G

Caption: Workflow for isolating nuclei from tissue using a CHAPS-based buffer.

Proposed Protocol for Endoplasmic Reticulum Isolation using CHAPS

While a standardized protocol for isolating the entire endoplasmic reticulum (ER) using primarily CHAPS is not well-established, CHAPS is frequently used to solubilize ER membranes for proteomic studies.[4] This proposed protocol combines mechanical disruption with a mild CHAPS treatment for the enrichment of ER-derived vesicles (microsomes).

Materials:

  • Cell pellet

  • Ice-cold PBS

  • Homogenization Buffer: 20 mM HEPES (pH 7.4), 250 mM Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail

  • CHAPS Treatment Buffer: 1% (w/v) CHAPS in Homogenization Buffer

  • High-speed centrifuge and ultracentrifuge

Procedure:

  • Wash the cell pellet with ice-cold PBS and resuspend in Homogenization Buffer.

  • Swell the cells on ice for 15 minutes.

  • Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER vesicles).

  • Resuspend the microsomal pellet in CHAPS Treatment Buffer and incubate on ice for 30 minutes with gentle agitation to solubilize the ER membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized ER proteins.

Signaling Pathways Amenable to Study with CHAPS-Isolated Organelles

The gentle nature of CHAPS makes it ideal for isolating organelles for the study of complex signaling pathways where protein-protein interactions and enzymatic activity are crucial.

Unfolded Protein Response (UPR) in the Endoplasmic Reticulum

The UPR is a critical signaling network that responds to the accumulation of unfolded or misfolded proteins in the ER. Isolating the ER allows for the detailed study of the key sensor proteins (IRE1, PERK, and ATF6) and their downstream effectors.

cluster_ER Endoplasmic Reticulum ER_Lumen ER Lumen (Unfolded Proteins) IRE1 IRE1 ER_Lumen->IRE1 PERK PERK ER_Lumen->PERK ATF6 ATF6 ER_Lumen->ATF6 XBP1 XBP1 Splicing IRE1->XBP1 Apoptosis Apoptosis IRE1->Apoptosis eIF2a eIF2α Phosphorylation PERK->eIF2a PERK->Apoptosis Golgi Golgi ATF6->Golgi Nucleus Nucleus XBP1->Nucleus eIF2a->Nucleus ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved ATF6_cleaved->Nucleus UPR_Genes UPR Target Gene Expression Nucleus->UPR_Genes

Caption: The Unfolded Protein Response (UPR) signaling pathway in the ER.

Mitochondria-Mediated Apoptosis

Mitochondria play a central role in the intrinsic pathway of apoptosis. The release of cytochrome c from the mitochondrial intermembrane space is a key event that triggers the activation of caspases. Isolating intact mitochondria is essential for studying the regulation of this process by the Bcl-2 family of proteins.

cluster_Mito Mitochondrion CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Bax Bax/Bak Bax->CytoC Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Apoptotic_Stimuli->Bcl2 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic pathway of apoptosis mediated by mitochondria.

By providing a gentle and effective method for organelle isolation, CHAPS empowers researchers to delve deeper into the intricate workings of the cell, paving the way for new discoveries and therapeutic innovations.

References

Application Notes: CHAPS for Affinity Chromatography and Purification of Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS, or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent widely utilized in biochemistry and molecular biology for the solubilization and purification of protein complexes.[1][2] Its unique chemical structure, combining features of both bile salts and sulfobetaine-type detergents, makes it particularly effective at disrupting lipid-lipid and lipid-protein interactions while preserving the native conformation and biological activity of proteins.[2][3] This non-denaturing property is critical for affinity chromatography applications, such as co-immunoprecipitation (Co-IP), where the goal is to isolate intact protein complexes to study protein-protein interactions.[4][5]

CHAPS is especially advantageous for the purification of membrane proteins, which are notoriously difficult to extract and stabilize in aqueous solutions.[1][6] Its ability to form small micelles and a high critical micelle concentration (CMC) facilitate its removal during downstream processing steps.[2][7] These characteristics make CHAPS a versatile and indispensable tool for researchers aiming to elucidate the composition and function of protein complexes.

Key Properties and Advantages of CHAPS

  • Non-denaturing: Preserves the native structure and function of proteins and protein complexes.[3][6]

  • Zwitterionic: Electrically neutral over a wide pH range (2-12), which prevents interference with ion-exchange chromatography.[3][6]

  • Effective Solubilization: Efficiently extracts membrane proteins and solubilizes protein complexes.[1][8]

  • High Critical Micelle Concentration (CMC): The CMC of CHAPS is between 6-10 mM, which allows for its easy removal by dialysis.[3][9]

  • Small Micelle Size: Forms small micelles (approx. 6.15 kDa), minimizing interference in downstream applications like size-exclusion chromatography.[3][10]

  • Low UV Absorbance: Does not significantly absorb UV light, allowing for accurate protein quantification using spectrophotometry.[1]

Quantitative Data Summary

For effective experimental design, understanding the physicochemical properties of CHAPS is crucial. The following tables summarize key quantitative data for CHAPS and provide a general comparison with other commonly used detergents.

Table 1: Physicochemical Properties of CHAPS

PropertyValueUnitSignificance in Affinity Chromatography
Molecular Weight614.9 g/mol Important for calculating molar concentrations in buffer preparations.[3]
Critical Micelle Concentration (CMC)6 - 10mMDetergent concentration must be above the CMC for effective solubilization. Facilitates removal by dialysis.[3][9]
Aggregation Number4 - 14The number of detergent molecules in a micelle.[11]
Average Micellar Weight6,150DaSmall micelle size is beneficial for maintaining the hydrodynamic properties of the purified complex.[3][12]
Solubility in Water50mg/mLHigh solubility ensures easy preparation of stock solutions.[12]
Purity>98%High purity is essential for reproducible experimental results.[12]

Table 2: General Comparison of Detergents for Protein Complex Purification

DetergentTypeTypical ConcentrationDenaturing PotentialSuitability for Co-IPKey Considerations
CHAPS Zwitterionic 0.5% - 2.0% (w/v) No Excellent Ideal for preserving protein-protein interactions; easily removable. [3][4]
Triton X-100Non-ionic0.1% - 1.0% (v/v)NoGoodMilder than CHAPS, may result in higher background from non-specific interactions.[4][13]
NP-40 (Igepal CA-630)Non-ionic0.1% - 1.0% (v/v)NoGoodSimilar to Triton X-100; choice often depends on the specific protein complex.
SDSAnionic0.1% - 1.0% (w/v)YesPoorStrong, denaturing detergent; generally unsuitable for purifying intact protein complexes unless interactions are very stable or cross-linked.[3]

Experimental Protocols

The following are detailed protocols for the use of CHAPS in the affinity purification of protein complexes.

Protocol 1: Cell Lysis using CHAPS Buffer for Co-Immunoprecipitation

This protocol describes the preparation of a cell lysate to be used for downstream co-immunoprecipitation.

Materials:

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.[4]

  • Protease and phosphatase inhibitor cocktails.[4]

  • Cultured mammalian cells.

  • Ice-cold Phosphate-Buffered Saline (PBS).

Procedure:

  • Wash cultured cells (grown to 80-90% confluency) with ice-cold PBS.[4][14]

  • Aspirate PBS and add ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the cells on ice for 30 minutes with occasional gentle agitation.[4]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Carefully collect the supernatant, which contains the solubilized protein complexes. This lysate is now ready for the immunoprecipitation step.

Protocol 2: Affinity Purification (Co-Immunoprecipitation) of a Protein Complex

This protocol outlines the steps for capturing a target protein and its interacting partners from the cell lysate.

Materials:

  • Cell lysate prepared with CHAPS buffer (from Protocol 1).

  • Antibody specific to the "bait" protein.

  • Protein A/G magnetic beads or agarose resin.[4]

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) CHAPS.[4]

  • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.[4]

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5) (if using Glycine-HCl for elution).[4]

Procedure:

  • Pre-clearing (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[14] Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[4]

  • Capture: Add fresh, equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[4]

  • Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.[14]

  • Elution: Elute the bound protein complexes from the beads by adding Elution Buffer. Incubate for 5-10 minutes at room temperature.[4]

  • Pellet the beads and carefully collect the supernatant containing the purified protein complex.

  • If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.[4]

  • The purified protein complex is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow for Affinity Chromatography using CHAPS

Affinity_Chromatography_Workflow A Cell Culture B Cell Lysis (CHAPS Lysis Buffer) A->B C Clarification (Centrifugation) B->C D Protein Lysate C->D E Immunoprecipitation (Add Bait Antibody) D->E F Affinity Capture (Add Protein A/G Beads) E->F G Washing Steps (Remove Non-specific Binders) F->G H Elution (Release Protein Complex) G->H I Purified Protein Complex H->I J Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) I->J

Caption: Workflow for protein complex purification using CHAPS.

Principle of CHAPS-Mediated Solubilization and Purification

CHAPS_Mechanism cluster_membrane Cell Membrane cluster_lysis Lysis with CHAPS cluster_purification Affinity Purification Membrane Lipid Bilayer Protein Complex CHAPS_micelle CHAPS Micelles Membrane->CHAPS_micelle Addition of CHAPS Solubilized_Complex Solubilized Protein Complex (in CHAPS micelle) CHAPS_micelle->Solubilized_Complex Solubilization Bead Bead Protein A/G Antibody Bait Protein Co-purified Proteins Solubilized_Complex->Bead Binding

Caption: CHAPS solubilizes and purifies protein complexes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Personalized medicine, an approach that tailors medical treatment to the individual characteristics of each patient, is increasingly reliant on a deep understanding of molecular and cellular biology. A key challenge in this field is the study of proteins, particularly membrane proteins, which are central to many disease pathways and are primary targets for drug development. The zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) has long been a staple in biochemistry for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2][3] This document explores the emerging trends in the application of CHAPS in personalized medicine research, providing detailed protocols and insights for its effective use in biomarker discovery, proteomics, and the analysis of protein-protein interactions.

Core Properties of CHAPS

CHAPS is a sulfobetaine derivative of cholic acid, possessing a unique structure that combines the properties of bile salts and sulfobetaine-type detergents.[1] Its zwitterionic nature means it carries no net charge over a wide pH range (typically 2-12), making it compatible with techniques like isoelectric focusing and ion-exchange chromatography.[4][5] Unlike harsh ionic detergents that can denature proteins, CHAPS is non-denaturing, effectively disrupting protein-lipid and protein-protein interactions while maintaining the protein's conformational integrity.[3][6] This property is crucial for functional studies and for preserving the epitopes required for antibody-based assays, which are fundamental in personalized medicine.

Quantitative Data Summary

For researchers to effectively utilize CHAPS, understanding its physicochemical properties is essential. The following table summarizes key quantitative data for CHAPS.

PropertyValueSignificance in Personalized Medicine Research
Molecular Weight 614.88 g/mol Important for calculating molar concentrations in buffer preparations.
Critical Micelle Concentration (CMC) 6 - 10 mMThe relatively high CMC facilitates the removal of the detergent by dialysis, which is crucial for downstream applications such as mass spectrometry and functional assays.[4][7]
Aggregation Number ~10Small micelle size aids in maintaining the native structure of solubilized proteins.
pH Range 2 - 12The zwitterionic nature over a broad pH range allows for its use in various separation techniques without altering the native charge of the protein.[4]

Emerging Applications of CHAPS in Personalized Medicine

The unique properties of CHAPS make it a valuable tool in several key areas of personalized medicine research:

  • Proteomics and Biomarker Discovery: CHAPS is instrumental in preparing cell and tissue lysates for proteomic analysis, particularly for two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS).[8][9][10] By effectively solubilizing a wide range of proteins, including membrane proteins, CHAPS enables a more comprehensive profiling of the proteome, which is essential for identifying disease-specific biomarkers. These biomarkers can be used for early diagnosis, prognosis, and for predicting treatment response.

  • Studying Protein-Protein Interactions (PPIs): Understanding the complex network of PPIs is crucial for elucidating disease mechanisms and identifying novel drug targets.[11][12] CHAPS is widely used in co-immunoprecipitation (Co-IP) experiments to isolate protein complexes under non-denaturing conditions.[7][13] This allows for the identification of binding partners and the characterization of signaling pathways that may be dysregulated in disease, offering targets for personalized therapies.

  • Functional Characterization of Drug Targets: For drug development professionals, maintaining the functional integrity of a target protein after extraction from its native environment is paramount. CHAPS is effective in solubilizing membrane receptors, such as G-protein coupled receptors (GPCRs), while preserving their ligand-binding capabilities and downstream signaling functions.[2] This enables the screening of drug candidates and the characterization of their effects on target activity.

  • Single-Cell Proteomics: As personalized medicine moves towards a higher resolution of analysis, single-cell proteomics is an emerging field. While challenges remain in sample preparation at such a low input, mild detergents like CHAPS are being explored for their potential to lyse individual cells while preserving protein content for subsequent analysis by highly sensitive mass spectrometry.[14][15]

Experimental Protocols

The following are detailed protocols for key experiments in personalized medicine research that utilize CHAPS.

Protocol 1: General Cell Lysis for Proteomic Analysis

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells for downstream applications like 2-DE or mass spectrometry.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1% (w/v) DTT, 40 mM Tris, and protease/phosphatase inhibitor cocktail.[9][10]

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold PBS. Scrape the cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer to the cell pellet. A common starting point is 1 mL of buffer per 10^7 cells.

  • Homogenization: Resuspend the cells in the lysis buffer by pipetting up and down. For difficult-to-lyse cells, sonicate the sample on ice for 2-3 cycles of 10 seconds each.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.

  • Downstream Processing: The protein extract is now ready for downstream applications. For 2-DE, the sample can be directly applied to the isoelectric focusing strip. For mass spectrometry, further sample cleanup to remove interfering substances may be necessary.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions

This protocol describes the use of CHAPS for isolating a protein of interest and its interacting partners from a cell lysate.

Materials:

  • CHAPS Immunoprecipitation Buffer: 0.5% - 1% (w/v) CHAPS, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitor cocktail.[13]

  • Antibody specific to the protein of interest (bait protein)

  • Protein A/G agarose or magnetic beads

  • Wash Buffer: Same as CHAPS Immunoprecipitation Buffer but with a lower CHAPS concentration (e.g., 0.1%).

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH glycine buffer)

Procedure:

  • Cell Lysis: Prepare cell lysate as described in Protocol 1, using the CHAPS Immunoprecipitation Buffer.

  • Pre-clearing the Lysate: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the bait protein and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. Each wash should involve resuspending the beads and then pelleting them.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Analysis: The eluted proteins can be separated by SDS-PAGE and analyzed by Western blotting to confirm the presence of the bait protein and its interacting partners. For identification of novel interactors, the eluted sample can be subjected to mass spectrometry.

Visualizations

Signaling Pathway Solubilization for Functional Analysis

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Interaction in membrane CHAPS CHAPS Micelles GPCR->CHAPS Solubilization G_Protein->CHAPS Solubilization Solubilized_Complex Solubilized GPCR-G-Protein Complex CHAPS->Solubilized_Complex Downstream_Analysis Functional Assays (e.g., Ligand Binding, GTPγS) Solubilized_Complex->Downstream_Analysis

Caption: Solubilization of a GPCR signaling complex using CHAPS for downstream functional analysis.

Experimental Workflow for Co-Immunoprecipitation

G Start Start: Cultured Cells Lysis Cell Lysis with CHAPS Buffer Start->Lysis Preclear Pre-clear Lysate with Protein A/G Beads Lysis->Preclear IP Immunoprecipitation with Bait-Specific Antibody Preclear->IP Capture Capture Immune Complexes with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Protein Complexes Wash->Elute Analysis Downstream Analysis (Western Blot / Mass Spectrometry) Elute->Analysis

Caption: A typical experimental workflow for Co-Immunoprecipitation using a CHAPS-based buffer.

Logical Relationship in Biomarker Discovery

G Patient_Sample Patient Tissue/Cells CHAPS_Lysis Protein Extraction with CHAPS Patient_Sample->CHAPS_Lysis Proteomic_Profiling Proteomic Profiling (2-DE, Mass Spectrometry) CHAPS_Lysis->Proteomic_Profiling Data_Analysis Bioinformatic Analysis Proteomic_Profiling->Data_Analysis Biomarker Candidate Biomarkers Data_Analysis->Biomarker Personalized_Medicine Personalized Medicine Applications (Diagnosis, Prognosis, Treatment Selection) Biomarker->Personalized_Medicine

Caption: The logical flow from patient sample to personalized medicine applications facilitated by CHAPS-based proteomics.

Conclusion

CHAPS remains a cornerstone detergent in protein research, and its applications are continually evolving to meet the demands of personalized medicine. Its ability to gently and effectively solubilize proteins, particularly those embedded in cell membranes, while preserving their native state, is indispensable for the accurate and functional analysis required for biomarker discovery, understanding disease pathways, and developing targeted therapies.[2][16] The protocols and information provided herein offer a guide for researchers, scientists, and drug development professionals to leverage the power of CHAPS in advancing the frontier of personalized medicine. As technologies such as single-cell analysis and high-throughput proteomics continue to advance, the role of optimized protein extraction methods using reagents like CHAPS will become even more critical.

References

Application Notes and Protocols for the Use of CHAPS Hydrate in the Analysis of Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS hydrate is a zwitterionic, non-denaturing detergent widely utilized in proteomics and molecular biology for its ability to solubilize proteins, particularly those embedded in cellular membranes, while preserving their native structure and function. Its unique properties make it an invaluable tool in the study of post-translational modifications (PTMs), which are critical for regulating protein activity, localization, and interaction with other molecules. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the enrichment and analysis of post-translationally modified proteins.

CHAPS is favored for PTM analysis because it effectively breaks protein-protein and protein-lipid interactions without denaturing the target proteins, which is crucial for subsequent immunoprecipitation and enzymatic assays.[1][2] Its high critical micelle concentration (CMC) of 6-10 mM and small micelle size facilitate its removal by dialysis, ensuring compatibility with downstream analytical techniques such as mass spectrometry.[1]

Data Presentation

While direct quantitative comparisons of CHAPS with other detergents for PTM analysis are not extensively documented in single studies, the following tables summarize typical protein yields and enrichment efficiencies observed when using CHAPS-based buffers.

ParameterCHAPS Lysis BufferRIPA Buffer
Protein Yield from Cultured Cells (µg/10^6 cells) 50 - 200100 - 300
Preservation of Protein-Protein Interactions HighLow to Moderate
Compatibility with Immunoprecipitation ExcellentGood (may require optimization)
Downstream Mass Spectrometry Compatibility Good (dialyzable)Moderate (contains harsher detergents)
Typical Applications Co-immunoprecipitation, analysis of native protein complexes, enzyme activity assaysGeneral protein extraction, Western blotting for total protein levels

Table 1: General Comparison of CHAPS and RIPA Buffers for Protein Extraction. This table provides a qualitative and quantitative overview of the performance of CHAPS buffer compared to the more stringent RIPA buffer. Data is synthesized from various sources to provide a general guide for researchers.

Post-Translational ModificationEnrichment MethodTypical Yield of Modified Protein
Phosphorylation Immunoprecipitation with phospho-specific antibody1-5% of total protein input
Ubiquitination Immunoprecipitation with ubiquitin-specific antibody or ubiquitin-binding domains0.5-3% of total protein input

Table 2: Typical Enrichment Yields of Post-Translationally Modified Proteins using CHAPS-based Immunoprecipitation. The yield of modified proteins can vary significantly depending on the cell type, treatment conditions, and the specific protein of interest.

Experimental Protocols

Protocol 1: General Cell Lysis with CHAPS Buffer for PTM Analysis

This protocol describes the preparation of a cell lysate using a CHAPS-based buffer, suitable for the subsequent enrichment of phosphorylated, ubiquitinated, or glycosylated proteins.

Materials:

  • 10X CHAPS Lysis Buffer: 500 mM HEPES pH 7.4, 1.5 M NaCl, 5% (w/v) CHAPS

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail (100X)

  • Dithiothreitol (DTT), 1 M

  • Phenylmethylsulfonyl fluoride (PMSF), 100 mM

  • N-ethylmaleimide (NEM), 1 M (for ubiquitination studies)

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare 1X CHAPS Lysis Buffer: Immediately before use, prepare the required volume of 1X CHAPS Lysis Buffer by diluting the 10X stock with sterile, purified water. For every 1 ml of 1X buffer, add:

    • 10 µl of 100X Protease Inhibitor Cocktail

    • 10 µl of 100X Phosphatase Inhibitor Cocktail

    • 1 µl of 1 M DTT (final concentration 1 mM)

    • 10 µl of 100 mM PMSF (final concentration 1 mM)

    • For ubiquitination studies, add 10 µl of 1 M NEM (final concentration 10 mM)

  • Cell Culture Preparation: Grow cells to 80-90% confluency.

  • Cell Harvest:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 ml of ice-cold CHAPS Lysis Buffer per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold CHAPS Lysis Buffer.

  • Lysis: Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared cell lysate containing solubilized proteins.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a compatible protein assay (e.g., BCA assay).

Protocol 2: Immunoprecipitation of Phosphorylated Proteins

This protocol describes the enrichment of a specific phosphorylated protein from a CHAPS cell lysate.

Materials:

  • Cleared cell lysate from Protocol 1

  • Primary antibody specific for the phosphorylated protein of interest

  • Protein A/G magnetic beads or agarose slurry

  • CHAPS Wash Buffer (1X CHAPS Lysis Buffer without inhibitors)

  • Elution Buffer (e.g., 2X Laemmli sample buffer or 0.1 M glycine, pH 2.5)

Procedure:

  • Pre-clearing the Lysate (Optional): To 1 mg of cleared cell lysate, add 20 µl of equilibrated Protein A/G beads. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the recommended amount of the primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture: Add 30 µl of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 ml of ice-cold CHAPS Wash Buffer.

    • Repeat the wash step three to five times.

  • Elution:

    • After the final wash, remove all supernatant.

    • To elute the immunoprecipitated protein, add 30-50 µl of 2X Laemmli sample buffer and boil for 5-10 minutes. Alternatively, use a low-pH elution buffer and neutralize the eluate.

    • Pellet the beads and collect the supernatant containing the enriched phosphorylated protein for downstream analysis (e.g., Western blotting or mass spectrometry).

Protocol 3: Enrichment of Ubiquitinated Proteins

This protocol outlines a method for enriching ubiquitinated proteins from a CHAPS cell lysate.

Materials:

  • Cleared cell lysate from Protocol 1 (prepared with NEM)

  • Ubiquitin affinity matrix (e.g., ubiquitin-binding domain beads or anti-ubiquitin antibody-conjugated beads)

  • CHAPS Wash Buffer

  • Elution Buffer

Procedure:

  • Incubation with Affinity Matrix: To 1-5 mg of cleared cell lysate, add the appropriate amount of ubiquitin affinity matrix. Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Washing: Wash the affinity matrix with CHAPS Wash Buffer as described in Protocol 2, step 4. Perform at least four washes to minimize non-specific binding.

  • Elution: Elute the bound ubiquitinated proteins using the appropriate elution buffer as recommended by the manufacturer of the affinity matrix.

  • Downstream Analysis: The enriched ubiquitinated proteins can be analyzed by Western blotting or prepared for mass spectrometry-based identification of ubiquitination sites.

Visualizations

Signaling Pathway: EGFR-Hippo Pathway Crosstalk

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation and is heavily modulated by PTMs, particularly phosphorylation. Recent studies have shown that EGFR can regulate the Hippo pathway, another critical signaling cascade involved in organ size control and tumorigenesis, through the tyrosine phosphorylation of MOB1.[3] A CHAPS-based buffer is suitable for the immunoprecipitation of components of this pathway to study these phosphorylation events.[3]

EGFR_Hippo_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Dimerization & Autophosphorylation MOB1 MOB1 EGFR_active->MOB1 Tyrosine Phosphorylation pMOB1 Phosphorylated MOB1 (Tyrosine) LATS1_2 LATS1/2 LATS1_2_inactive Inactive LATS1/2 pMOB1->LATS1_2_inactive Inhibition LATS1_2->LATS1_2_inactive YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation pYAP_TAZ Phosphorylated YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ_nucleus YAP/TAZ (Nuclear Translocation) YAP_TAZ->YAP_TAZ_nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) YAP_TAZ_nucleus->Gene_Expression

Caption: EGFR-mediated regulation of the Hippo pathway through MOB1 phosphorylation.

Experimental Workflow: PTM Analysis using CHAPS

The following workflow illustrates the key steps in the analysis of post-translational modifications using CHAPS-based protein extraction and enrichment.

PTM_Workflow start Cell/Tissue Sample lysis Cell Lysis (CHAPS Buffer with Protease/ Phosphatase Inhibitors) start->lysis centrifugation1 Clarification (Centrifugation) lysis->centrifugation1 lysate Cleared Lysate centrifugation1->lysate enrichment Enrichment of Modified Proteins (Immunoprecipitation) lysate->enrichment wash Washing Steps enrichment->wash elution Elution wash->elution analysis Downstream Analysis elution->analysis western Western Blot analysis->western mass_spec Mass Spectrometry analysis->mass_spec

Caption: General workflow for PTM analysis using CHAPS-based protein extraction.

Logical Relationship: Detergent Properties and PTM Analysis

The choice of detergent is critical for successful PTM analysis. This diagram illustrates the key properties of CHAPS that make it suitable for this application.

Detergent_Properties chaps This compound zwitterionic Zwitterionic Nature chaps->zwitterionic non_denaturing Non-denaturing chaps->non_denaturing high_cmc High CMC & Small Micelle Size chaps->high_cmc outcome Successful PTM Analysis zwitterionic->outcome Preserves protein charge for IP non_denaturing->outcome Maintains native epitopes & enzyme activity high_cmc->outcome Easily removable for MS analysis

Caption: Key properties of CHAPS enabling successful PTM analysis.

References

Safety Operating Guide

Proper Disposal of CHAPS Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a myriad of chemical reagents daily, and ensuring their safe disposal is paramount for both personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of CHAPS hydrate (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate), a zwitterionic detergent commonly used for solubilizing membrane proteins.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to recognize the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed (Acute toxicity (Oral), Category 4).

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Use chemical safety goggles or glasses.[1]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: If working with the solid form or in a poorly ventilated area, use respiratory protection.[1]

Step-by-Step Disposal Protocol for this compound Waste

This compound, in both solid form and aqueous solutions, must be treated as hazardous chemical waste. Under no circumstances should it be poured down the drain .[1][2]

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled waste container for all this compound waste.[1]

    • The container must be in good condition with a secure lid.[1]

    • Label the container with "Hazardous Waste" and "CHAPS". If in solution, include the concentration.[1]

    • Keep the waste container closed except when actively adding waste.[1]

  • Waste Segregation:

    • Store the this compound waste container in a designated satellite accumulation area within the laboratory.[1]

    • Ensure that the CHAPS waste is segregated from incompatible materials. Always consult the Safety Data Sheet (SDS) for specific incompatibility information.[1]

  • Spill Management:

    • For small spills: Carefully absorb the material with an inert absorbent material and place it into the designated hazardous waste container.[1]

    • For larger spills: Contain the spill, then collect the material. Ensure the area is well-ventilated.[1]

    • Do not allow the spilled product to enter drains.[1]

    • Thoroughly clean the affected area after the spill has been collected.[1]

  • Final Disposal:

    • When the waste container is nearly full, ensure the lid is securely fastened. Do not overfill.

    • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] The primary directive is to "Dispose of contents/ container to an approved waste disposal plant."[2]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for drain disposal, is provided in safety data sheets as drain disposal is prohibited. All concentrations of this compound waste should be collected and disposed of as hazardous waste.

Experimental Protocols

Disposal of this compound is a safety and regulatory procedure rather than an experimental protocol. The steps outlined above provide the necessary procedural guidance.

This compound Disposal Workflow

CHAPS_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Spills cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste label_container Label: 'Hazardous Waste' and 'CHAPS' collect_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste spill Spill Occurs store_waste->spill full_container Container Full store_waste->full_container contain_spill Contain & Absorb Spill spill->contain_spill spill_to_waste Place Spill Debris in Waste Container contain_spill->spill_to_waste spill_to_waste->store_waste seal_container Securely Seal Container full_container->seal_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling CHAPS hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling CHAPS hydrate, a zwitterionic detergent commonly used for solubilizing membrane proteins. Adherence to these procedures will minimize exposure risks and ensure compliant disposal.

Personal Protective Equipment (PPE) Protocol

The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1][2] The following personal protective equipment is mandatory to mitigate these risks.

Engineering Controls: All handling of solid this compound and the preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1] Eyewash stations and safety showers must be readily accessible.[1]

PPE CategoryItemSpecificationStandard
Eye and Face Protection Safety GlassesWith side shieldsOSHA 29 CFR 1910.133 or EN 166[1][2]
Chemical Splash GogglesRequired for risk of splashingOSHA 29 CFR 1910.133 or EN 166[1]
Skin Protection GlovesChemical-resistant, impervious (e.g., Nitrile)Inspect for tears or punctures before use[1]
Lab CoatStandard laboratory coatTo prevent skin contact[1]
Respiratory Protection RespiratorNIOSH-approved for dustsRequired when handling solid form if ventilation is inadequate[1]

Chemical and Physical Properties

A summary of important quantitative data for this compound is provided below. This information is critical for safe handling and storage.

PropertyValue
Molecular Weight 614.88 g/mol [1][3]
Appearance White crystalline powder[1]
Melting Point 156 - 158°C[1][3]
Density 1.01 g/mL at 20°C[1][3]
Solubility in Water 50 mg/mL at 20°C[1][3]
Critical Micelle Concentration (CMC) 6-10 mM[1]

Occupational Exposure Limits: No specific occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound.[1] Therefore, it is crucial to handle this chemical with care to minimize any potential exposure.[1]

Handling and Disposal Plan

A clear, step-by-step plan for the handling and disposal of this compound is essential for laboratory safety and environmental compliance.

Handling and Experimental Protocol:

  • Solution Preparation: When preparing aqueous solutions, slowly add the this compound powder to the water and stir gently to dissolve.[1] Avoid vigorous shaking to prevent foaming.[1]

  • Spill Response: In the event of a spill, evacuate the area.[2][4] For dry spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2][5] For liquid spills, cover with an inert absorbent material and collect for disposal. Ensure the area is well-ventilated during cleanup.[4][5]

Waste Disposal Protocol:

  • Solid Waste: Uncontaminated this compound powder should be disposed of as chemical waste in a designated, labeled container.

  • Liquid Waste: All aqueous solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.[1] Do not pour this compound solutions down the drain.[1][2][6]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or pipette tips, that come into contact with this compound should be disposed of in a designated hazardous waste container.

  • Labeling and Storage: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)".[1] Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures Workflow

CHAPS_Spill_Workflow cluster_spill This compound Spill Occurs cluster_evacuate Immediate Actions cluster_assess Assess the Spill cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size and Type (Solid or Liquid) solid_spill Solid Spill: Carefully sweep to avoid dust assess->solid_spill Solid liquid_spill Liquid Spill: Use inert absorbent material assess->liquid_spill Liquid ppe->assess collect Collect waste in a labeled, sealed container solid_spill->collect liquid_spill->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a this compound spill.

References

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHAPS hydrate
Reactant of Route 2
Reactant of Route 2
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